molecular formula C5H6O2 B041440 2-Pentynoic acid CAS No. 5963-77-9

2-Pentynoic acid

Cat. No.: B041440
CAS No.: 5963-77-9
M. Wt: 98.1 g/mol
InChI Key: MINRDQDGBLQBGD-UHFFFAOYSA-N
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Description

2-Pentynoic acid is a versatile short-chain carboxylic acid featuring a terminal alkyne group, making it an exceptionally valuable building block in synthetic organic chemistry and chemical biology research. Its primary research utility stems from its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions. This allows for the efficient and bio-orthogonal conjugation of the this compound moiety to azide-functionalized molecules, facilitating the labeling, tagging, and immobilization of biomolecules, polymers, and materials. Researchers extensively employ this compound as a key synthetic intermediate for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Furthermore, its carboxylic acid group enables straightforward derivatization into esters, amides, and acid chlorides, or its use in coupling reactions to create peptide mimetics or other amide-linked structures. The alkyne functionality also allows for participation in metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, for carbon-carbon bond formation. Beyond synthesis, this compound serves as a metabolic precursor or inhibitor in biochemical studies, particularly in probing pathways involving fatty acid metabolism and enzyme function. Its compact structure and dual functionality offer a powerful tool for probing biological systems and developing novel chemical probes. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-2-ynoic acid
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InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINRDQDGBLQBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314888
Record name 2-PENTYNOIC ACID
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-77-9
Record name 5963-77-9
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Record name 2-PENTYNOIC ACID
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Record name 2-Pentynoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Pentynoic Acid (CAS: 5963-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentynoic acid, a valuable building block in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and an exploration of the biological activities of related compounds, offering insights for its potential applications in research and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize its key properties.

Physicochemical Properties
PropertyValueReference
CAS Number 5963-77-9[1][2][3][4]
Molecular Formula C₅H₆O₂[1][4]
Molecular Weight 98.10 g/mol [1]
Appearance White to yellow solid[3]
Melting Point 47-53 °C[3]
Boiling Point 125 °C at 30 mmHg[]
Density 1.102 g/cm³ (estimate)[]
Solubility Soluble in water and common organic solvents such as ethanol (B145695) and ethers.[6]
pKa 2.70 ± 0.10 (Predicted)[3]
Flash Point 96 °C (205 °F)[2]
Spectroscopic Data

Note: The following NMR data is for trans-2-pentenoic acid (CAS: 13991-37-2) and is provided for comparative purposes only.

¹H NMR (90 MHz, CDCl₃) Chemical Shift (ppm)
CH₃ 1.09 (t)
CH₂ 2.26 (dq)
=CH-CH₂ 5.82 (dt)
=CH-COOH 7.07 (dt)
COOH 12.1 (s, br)
¹³C NMR Chemical Shift (ppm)
CH₃ 12.2
CH₂ 25.0
=CH-CH₂ 122.2
=CH-COOH 152.1
COOH 172.0

Infrared (IR) Spectroscopy of this compound:

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid)
~2950C-H stretch (alkane)
~2250C≡C stretch (alkyne)
~1700C=O stretch (carboxylic acid)

Experimental Protocols

Synthesis of this compound

A plausible and detailed method for the synthesis of this compound involves the carboxylation of a Grignard reagent derived from 1-butyne (B89482). This multi-step process is outlined below.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification and Isolation start 1-Butyne + Ethylmagnesium Bromide step1 Reaction in dry THF start->step1 product1 Butynylmagnesium Bromide step1->product1 product1_ref Butynylmagnesium Bromide step2 Reaction in dry ether product1_ref->step2 co2 Dry CO₂ (gas or solid) co2->step2 product2 Intermediate Carboxylate Salt step2->product2 product2_ref Intermediate Carboxylate Salt step3 Acid quench product2_ref->step3 acid Aqueous HCl acid->step3 product3 Crude this compound step3->product3 purification Extraction with ether, drying, and solvent removal product3->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide (in THF)

  • Dry tetrahydrofuran (B95107) (THF)

  • Dry diethyl ether

  • Dry ice (solid CO₂) or carbon dioxide gas

  • Hydrochloric acid (aqueous solution, e.g., 3 M)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Formation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethylmagnesium bromide in dry THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 1-butyne in dry THF via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the butynylmagnesium bromide is accompanied by the evolution of ethane (B1197151) gas.

  • Carboxylation:

    • Cool the solution of butynylmagnesium bromide in an ice-salt or dry ice/acetone bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions, or bubble dry CO₂ gas through the solution. Maintain a temperature below 0 °C.

    • After the addition of CO₂, allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Acidification and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Biological Activity and Potential Applications in Drug Development

Direct studies on the biological activity of this compound are limited in the available scientific literature. However, research on its derivatives and the broader class of 2-alkynoic acids provides valuable insights into its potential as a lead compound or a scaffold in drug discovery.

Antimicrobial Activity of 2-Alkynoic Acids

Several studies have demonstrated that 2-alkynoic fatty acids possess significant antimicrobial properties. The presence of the carbon-carbon triple bond at the 2-position and the carboxylic acid moiety are crucial for their antibacterial activity.[7][8] While the exact mechanism is not fully elucidated, it is suggested that these compounds may interfere with the synthesis of essential cellular components in bacteria. The antifungal properties of some 2-alkynoic acids have been attributed to their ability to inhibit the elongation of fatty acids and the synthesis of triacylglycerols.[7]

General Antimicrobial Mechanism of 2-Alkynoic Fatty Acids

G 2-Alkynoic_Acid 2-Alkynoic_Acid Bacterial_Cell Bacterial_Cell 2-Alkynoic_Acid->Bacterial_Cell interacts with Inhibition Inhibition Bacterial_Cell->Inhibition leads to Cell_Death Cell_Death Inhibition->Cell_Death results in

References

Synthesis of 2-Pentynoic Acid from Propyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 2-pentynoic acid from propyne (B1212725), a critical process for researchers and professionals in drug development and organic chemistry. The document outlines two primary synthetic pathways, detailing the necessary reagents, reaction conditions, and purification methods.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and complex organic molecules. Its structure, featuring a carboxylic acid and an internal alkyne, allows for a diverse range of chemical transformations. This guide focuses on the synthesis of this compound commencing from the readily available starting material, propyne. The core of this transformation involves the deprotonation of the terminal alkyne followed by carboxylation.

Reaction Pathways

The synthesis of this compound from propyne can be efficiently achieved through two primary methods, differing in the choice of base for the initial deprotonation step.

Method A: Grignard Reaction

This pathway involves the formation of a propynyl (B12738560) Grignard reagent, which then acts as a nucleophile to attack carbon dioxide.

Method B: Deprotonation with Sodium Amide

This classic method utilizes a strong base, sodium amide, to generate the propynyl anion in liquid ammonia (B1221849), followed by carboxylation.

A visual representation of the general chemical transformation is provided below.

G Propyne Propyne Propynyl_Anion Propynyl Anion Propyne->Propynyl_Anion Deprotonation Pentynoate_Salt 2-Pentynoate Salt Propynyl_Anion->Pentynoate_Salt CO2 Carbon Dioxide (CO2) CO2->Pentynoate_Salt Pentynoic_Acid This compound Pentynoate_Salt->Pentynoic_Acid Protonation Acid_Workup Acidic Workup

Figure 1: General reaction pathway for the synthesis of this compound from propyne.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic routes.

Method A: Synthesis via Grignard Reagent

This method is advantageous as it avoids the use of liquid ammonia and sodium metal.

Step 1: Preparation of Propynylmagnesium Bromide

  • A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 eq).

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

  • A small crystal of iodine is added to activate the magnesium.

  • Ethyl bromide (1.1 eq) dissolved in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated with gentle warming if necessary.

  • After the formation of the ethylmagnesium bromide is complete, the solution is cooled in an ice bath.

  • Propyne gas is then bubbled through the solution until saturation, leading to the formation of propynylmagnesium bromide and ethane (B1197151) gas, which is allowed to vent through the drying tube.

Step 2: Carboxylation

  • The flask containing the propynylmagnesium bromide solution is cooled to -78 °C using a dry ice/acetone bath.

  • A large excess of crushed dry ice (solid carbon dioxide) is added portion-wise to the vigorously stirred solution.

  • The reaction mixture is allowed to warm to room temperature overnight with continuous stirring.

Step 3: Workup and Purification

  • The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and dilute sulfuric acid or hydrochloric acid.

  • The aqueous layer is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Method B: Synthesis via Sodium Amide in Liquid Ammonia

This is a highly effective method for the deprotonation of terminal alkynes.

Step 1: Formation of the Propynyl Anion

  • A three-necked, round-bottomed flask is fitted with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

  • Anhydrous liquid ammonia is condensed into the flask.

  • A catalytic amount of ferric nitrate (B79036) is added.

  • Sodium metal (1.0 eq) is added in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

  • Propyne gas is then bubbled through the solution, which will cause the blue color to disappear as the propynyl anion is formed.

Step 2: Carboxylation

  • Once the formation of the sodium propynilide is complete, the liquid ammonia is allowed to evaporate while being replaced with an anhydrous solvent such as diethyl ether or THF.

  • The flask is then cooled to -78 °C, and crushed dry ice is added in excess.

  • The mixture is stirred and allowed to slowly warm to room temperature.

Step 3: Workup and Purification

  • The workup and purification procedure is similar to that described in Method A (Section 3.1, Step 3).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterMethod A (Grignard)Method B (Sodium Amide)Reference
Reagents Propyne, Mg, Ethyl bromide, CO2Propyne, Na, Fe(NO3)3, CO2, Liquid NH3
Solvent Diethyl ether or THFLiquid Ammonia, Diethyl ether or THF
Reaction Temp. 0 °C to RT (Grignard formation), -78 °C (Carboxylation)-33 °C (Deprotonation), -78 °C (Carboxylation)
Typical Yield 60-75%70-85%
Purity >98% after vacuum distillation>98% after vacuum distillation

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Propyne Propyne Deprotonation Deprotonation Propyne->Deprotonation Base Carboxylation Carboxylation Deprotonation->Carboxylation CO2 (Dry Ice) Quenching Quenching Carboxylation->Quenching Acidic Water Extraction Extraction Quenching->Extraction Organic Solvent Drying Drying Extraction->Drying Drying Agent Evaporation Evaporation Drying->Evaporation Reduced Pressure Distillation Distillation Evaporation->Distillation Vacuum Final_Product Final_Product Distillation->Final_Product This compound

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from propyne is a robust and well-established process. Both the Grignard and sodium amide methods offer high yields of the desired product. The choice of method may depend on the available equipment and safety considerations. Careful execution of the experimental protocol, particularly the maintenance of anhydrous conditions, is crucial for achieving optimal results. The detailed procedures and data presented in this guide are intended to support researchers in the successful synthesis of this important chemical intermediate.

An In-Depth Technical Guide to 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular properties and analytical methodologies related to 2-Pentynoic acid. The information is tailored for professionals in research and development who require precise data and detailed protocols for their work with this compound.

Core Molecular Data

This compound, a member of the carboxylic acid family, possesses a terminal alkyne group, which imparts unique chemical reactivity useful in various synthetic applications. Its fundamental molecular properties are summarized below.

PropertyValueCitations
Molecular Formula C5H6O2[1][2][3]
Molecular Weight 98.10 g/mol [2][3]
IUPAC Name Pent-2-ynoic acid
CAS Number 5963-77-9

Experimental Protocols

The accurate analysis of short-chain fatty acids like this compound is critical for various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analyte. Below is a detailed protocol for the analysis of short-chain fatty acids using GC-MS with a common derivatization procedure.

Protocol: GC-MS Analysis of Short-Chain Fatty Acids via Esterification

This protocol outlines the steps for sample preparation, derivatization (esterification), and GC-MS analysis of short-chain fatty acids.

1. Sample Preparation:

  • For aqueous samples, an initial extraction step is required. A common method is liquid-liquid extraction.

    • Acidify the aqueous sample to a low pH (e.g., pH 2) with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.

    • Extract the fatty acids into an organic solvent such as diethyl ether or ethyl acetate.

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

    • Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

2. Derivatization (Acid-Catalyzed Esterification):

  • To the dried sample residue, add a derivatizing agent. A common choice is 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Securely cap the reaction vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete esterification.

  • After cooling to room temperature, add a volume of water and an extraction solvent (e.g., hexane (B92381) or heptane).

  • Vortex the mixture to extract the resulting fatty acid methyl esters (FAMEs) into the organic layer.

  • Centrifuge to ensure clear phase separation and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: Increase to 250°C at a rate of 10°C/min

      • Final hold: 250°C for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 500

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for short-chain fatty acids.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample acidify Acidification (pH 2) sample->acidify extract Liquid-Liquid Extraction (e.g., Diethyl Ether) acidify->extract dry Dry Extract (Anhydrous Na2SO4) extract->dry evaporate Evaporate Solvent (Nitrogen Stream) dry->evaporate add_reagent Add BF3-Methanol evaporate->add_reagent heat Heat (60-80°C) add_reagent->heat extract_fames Extract FAMEs (Hexane) heat->extract_fames gcms GC-MS Analysis extract_fames->gcms data Data Acquisition & Processing gcms->data

References

An In-depth Technical Guide on the Solubility of 2-Pentynoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-pentynoic acid in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide synthesizes qualitative information and outlines detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound, a short-chain alkynoic acid with the chemical formula C₅H₆O₂, is a molecule of interest in organic synthesis and pharmaceutical research. Its structure, featuring a terminal carboxylic acid group and an internal alkyne, imparts a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. Understanding its solubility is critical for reaction engineering, purification processes, formulation development, and drug delivery system design.

While one source qualitatively states that this compound is soluble in common organic solvents such as ethanol (B145695) and ethers, a thorough review of scientific literature, including the comprehensive IUPAC-NIST Solubility Data Series, reveals a conspicuous absence of specific quantitative solubility data for this compound.[1] This guide, therefore, aims to equip researchers with the necessary methodologies to generate this crucial data.

Qualitative Solubility Profile

Based on general principles of chemical interactions and the limited available information, a qualitative solubility profile can be inferred. The carboxylic acid moiety is capable of hydrogen bonding, suggesting solubility in polar protic solvents. The hydrocarbon chain, although short, provides some nonpolar character, which may allow for solubility in less polar solvents.

Expected Solubility Trends:

  • High Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents capable of hydrogen bond acceptance (e.g., dimethyl sulfoxide, N,N-dimethylformamide).

  • Moderate to High Solubility: Expected in ethers and ketones (e.g., diethyl ether, acetone) due to dipole-dipole interactions and the potential for hydrogen bonding with the carbonyl oxygen.

  • Lower Solubility: Expected in nonpolar solvents such as toluene (B28343) and alkanes, where the primary intermolecular forces would be weaker van der Waals interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methodologies should be employed. The following are detailed protocols for the gravimetric and titrimetric methods, which are commonly used for determining the solubility of carboxylic acids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance (±0.0001 g)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Beakers and vials

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to match the experimental temperature) to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry container.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Accurately weigh the container with the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Titrimetric Method

The titrimetric method offers an alternative for quantifying the amount of dissolved carboxylic acid in a saturated solution. This method relies on the acidic nature of this compound and its reaction with a standardized basic solution.

3.2.1. Materials and Equipment

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator solution

  • Burette, pipette, and conical flasks

  • Analytical balance

3.2.2. Experimental Procedure

  • Preparation and Sampling:

    • Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method.

    • Withdraw and filter a precise volume of the saturated supernatant into a conical flask.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the conical flask.

    • Titrate the this compound solution with the standardized NaOH solution from a burette until a persistent faint pink color is observed, indicating the endpoint.

    • Record the volume of NaOH solution used.

  • Calculation of Solubility:

    • Use the stoichiometry of the acid-base reaction (1:1 molar ratio for a monoprotic acid) and the known concentration of the NaOH solution to calculate the moles of this compound in the titrated volume.

    • Convert the moles of this compound to mass using its molar mass.

    • Express the solubility in the desired units.

Data Presentation

For effective comparison and analysis, all experimentally determined quantitative solubility data should be summarized in a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedGravimetric/Titrimetric
Ethanol25Data to be determinedData to be determinedGravimetric/Titrimetric
Acetone25Data to be determinedData to be determinedGravimetric/Titrimetric
Ethyl Acetate25Data to be determinedData to be determinedGravimetric/Titrimetric
Diethyl Ether25Data to be determinedData to be determinedGravimetric/Titrimetric
Dichloromethane25Data to be determinedData to be determinedGravimetric/Titrimetric
Toluene25Data to be determinedData to be determinedGravimetric/Titrimetric
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedGravimetric/Titrimetric
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedGravimetric/Titrimetric

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the solubility of this compound can be visualized using the following diagram.

experimental_workflow cluster_prep Saturated Solution Preparation cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_titrimetric Titrimetric Method cluster_calculation Solubility Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Settle excess solid prep2->prep3 sample1 Withdraw a known volume of supernatant prep3->sample1 sample2 Filter to remove undissolved solid sample1->sample2 analysis_choice Choose Method sample2->analysis_choice grav1 Evaporate solvent analysis_choice->grav1 Gravimetric titrate1 Add indicator analysis_choice->titrate1 Titrimetric grav2 Dry residue to constant weight grav1->grav2 grav3 Weigh residue grav2->grav3 calc Calculate solubility (g/100mL, mol/L) grav3->calc titrate2 Titrate with standardized base titrate1->titrate2 titrate3 Record volume of titrant titrate2->titrate3 titrate3->calc

Fig. 1: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Analysis of 2-Pentynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-pentynoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide incorporates predicted NMR data and representative IR absorption frequencies based on known spectroscopic trends for α,β-alkynoic acids. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR data, as well as the expected characteristic IR absorption bands for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~2.4Quartet2H-CH₂-
~1.2Triplet3H-CH₃

Note: Data is predicted and the exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O
~85-C≡
~75≡C-
~13-CH₂-
~12-CH₃

Note: Data is predicted and the exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300-2500Strong, BroadO-HStretching
2260-2240MediumC≡CStretching
1710-1680StrongC=OStretching
1320-1210MediumC-OStretching
950-910Medium, BroadO-HBending

Note: These are representative absorption ranges for α,β-alkynoic acids. The exact peak positions and intensities may vary.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a small vial.

    • Thoroughly mix the solution using a vortex mixer to ensure the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters for the ¹H NMR experiment. This includes the number of scans, pulse width, and acquisition time.

    • Acquire the Free Induction Decay (FID) signal.

    • Process the FID using a Fourier transform to obtain the ¹H NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Set the appropriate acquisition parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

    • Acquire the FID.

    • Process the FID using a Fourier transform.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • This compound sample (solid)

  • ATR-FTIR spectrometer

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

  • Cleaning:

    • Retract the press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Fourier Transform Phase & Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction Baseline Correction IR_Spec->Process_IR Analyze_NMR Analyze Chemical Shifts, Splitting Patterns, Integration Process_NMR->Analyze_NMR Analyze_IR Analyze Absorption Frequencies & Intensities Process_IR->Analyze_IR Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Safety Data for 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Pentynoic acid (CAS No: 5963-77-9). The information is compiled from various safety data sheets (SDS) and toxicological databases to assist researchers, scientists, and professionals in drug development in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound is a carboxylic acid containing a carbon-carbon triple bond. Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆O₂[1][2][]
Molecular Weight 98.10 g/mol [1][2][]
Appearance White to pale brown solid[4]
Melting Point 47-53 °C[1]
Boiling Point 125 °C at 30 mmHgChemBK
Flash Point 96 °C (205 °F)[1][4]
Solubility Soluble in water and common organic solvents like ethanol (B145695) and ethers.ChemBK

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][4][5][6]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[1]

Precautionary Statements: [1][6]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338

  • Storage: Not specified in readily available SDS.

  • Disposal: Not specified in readily available SDS.

Toxicological Information

EndpointResult
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][4][5][6]
Skin Irritation Causes skin irritation[1][4][5][6]
Eye Irritation Causes serious eye irritation[1][4][5][6]
Respiratory Irritation May cause respiratory irritation[1][4][5][6]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the determination of acute oral toxicity (LD50) generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a minimum number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged in a controlled environment with a 12-hour light/dark cycle. They are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the initial dose determines the next step. If mortality occurs, the next dose is lower. If no mortality is observed, the dose is escalated. This continues until the toxicity class can be determined.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_analysis Analysis animal_selection Animal Selection (e.g., Rats) fasting Overnight Fasting animal_selection->fasting dose_admin Oral Gavage (Single Dose) fasting->dose_admin observe_mortality Mortality Check dose_admin->observe_mortality observe_toxicity Clinical Signs of Toxicity dose_admin->observe_toxicity weighing Body Weight Measurement dose_admin->weighing necropsy Gross Necropsy observe_mortality->necropsy observe_toxicity->necropsy weighing->necropsy ld50_calc Toxicity Classification necropsy->ld50_calc

Acute Oral Toxicity Testing Workflow

Biological Signaling Pathways

Specific data on the signaling pathways affected by this compound in mammalian cells is limited. However, studies on the broader class of 2-alkynoic fatty acids have shown activity against Mycobacterium, suggesting a potential mechanism of action.

Inhibition of Fatty Acid Synthesis II (FASII) in Mycobacteria

Some 2-alkynoic acids have been shown to target and inhibit the InhA enzyme, which is an enoyl-acyl carrier protein reductase. InhA is a key enzyme in the FASII pathway, responsible for the elongation of fatty acids that are precursors to mycolic acids, essential components of the mycobacterial cell wall.

signaling_pathway cluster_cell Mycobacterium Cell 2_Pentynoic_Acid This compound InhA InhA (Enoyl-ACP Reductase) 2_Pentynoic_Acid->InhA Inhibition FASII_Pathway Fatty Acid Synthesis II (FASII) Pathway InhA->FASII_Pathway Catalyzes InhA->FASII_Pathway Mycolic_Acid_Synthesis Mycolic Acid Synthesis FASII_Pathway->Mycolic_Acid_Synthesis Leads to FASII_Pathway->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cell_Wall_Integrity->Bacterial_Growth_Inhibition Disruption leads to

Proposed Mechanism of 2-Alkynoic Acids in Mycobacteria

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Use in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as oxidizing agents.

First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[4][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Carbon oxides may be formed under fire conditions.

  • Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Logical Relationships in Safety Assessment

The overall safety assessment of a chemical like this compound follows a logical progression from hazard identification to risk management.

logical_relationship cluster_assessment Chemical Safety Assessment cluster_management Risk Management hazard_id Hazard Identification (GHS Classification) dose_response Dose-Response Assessment (e.g., LD50 determination) hazard_id->dose_response risk_characterization Risk Characterization dose_response->risk_characterization exposure_assessment Exposure Assessment (Handling Procedures) exposure_assessment->risk_characterization ppe Personal Protective Equipment (PPE) risk_characterization->ppe Informs eng_controls Engineering Controls (e.g., Fume Hood) risk_characterization->eng_controls Informs first_aid First-Aid Measures risk_characterization->first_aid Informs storage Safe Storage & Handling risk_characterization->storage Informs

Logical Flow of Chemical Safety Assessment

References

Commercial Suppliers and Technical Guide for High-Purity 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-Pentynoic acid, along with relevant technical information for its application in research and development. The guide includes a comparative table of suppliers, general experimental protocols for purification and analysis, and insights into its synthetic applications and potential biological significance.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 97% to 99%. For applications in drug development and sensitive biological assays, sourcing the highest purity material is critical to ensure reproducibility and avoid confounding results from impurities. Below is a summary of major commercial suppliers and their listed purities for this compound (CAS No. 5963-77-9).

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
BOC Sciences Not specified, but specializes in high-purity compounds for pharmaceutical research.[1]C₅H₆O₂98.105963-77-9
Thermo Scientific Chemicals 97%[1]C₅H₆O₂98.15963-77-9
GFS Chemicals ≥97.5% (by Acid-Base Titration and GC-FID)CH₃CH₂C≡CCOOH98.15963-77-9
Sigma-Aldrich 97%CH₃CH₂C≡CCO₂H98.105963-77-9
Career Henan Chemical Co. (via ChemicalBook) 99%[2]Not specified98.105963-77-9

Experimental Protocols: Purification and Analysis

Achieving high purity of this compound is often necessary for its intended application. While suppliers provide a certain grade, further purification may be required.

Recrystallization for Purification

Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4][5][6] The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature.[3] Common solvents for the recrystallization of organic acids include water, ethanol, hexane, or mixtures thereof. The choice of solvent should be determined empirically.

  • Dissolution: In a suitable flask, the crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystal formation. Slow cooling is crucial for the formation of pure crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solution.[5]

  • Isolation and Washing: The formed crystals are collected by vacuum filtration. The crystals are then washed with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

HPLC is a powerful technique for both the analysis of purity and the purification of organic compounds.[7] For organic acids, reversed-phase HPLC is a common analytical method.

Analytical HPLC for Purity Assessment:

  • Column: A C18 reversed-phase column is typically suitable.[8][9]

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile (B52724) is commonly used.[8] For some organic acids, an isocratic mobile phase with a low pH aqueous solution can also be effective.[9]

  • Detection: UV detection at a wavelength of around 210 nm is suitable for detecting the carboxylic acid chromophore.

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system. Purity is determined by the relative area of the main peak.

Preparative HPLC for High-Purity Isolation:

For obtaining very high purity material, preparative HPLC can be employed. The principle is the same as analytical HPLC, but a larger column is used to handle larger sample quantities. Fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified compound.

Synthetic Applications and Methodologies

This compound is a valuable building block in organic synthesis, particularly for the stereoselective synthesis of vinylstannanes and the construction of spiroindoline scaffolds.

Stereoselective Synthesis of Vinylstannanes

Vinylstannanes are versatile intermediates in cross-coupling reactions. The hydrostannylation of alkynes, such as this compound, is a common method for their synthesis, often with high stereoselectivity.[10]

General Methodology (Hydrostannylation):

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a solution of this compound in a suitable anhydrous solvent (e.g., THF) is prepared in a flame-dried flask.

  • Catalyst and Reagent Addition: A catalyst, often a palladium or platinum complex, and a hydrostannylating agent, such as tributyltin hydride (Bu₃SnH), are added to the solution.[10][11] The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the addition.[12]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired vinylstannane.

Caption: General workflow for the synthesis of vinylstannanes from this compound.

Synthesis of Spiroindolines

Plausible Synthetic Approach:

A three-component reaction could be envisioned where isatin (B1672199), an amino acid (such as proline), and this compound (or its ester) react in a suitable solvent, often under reflux, to generate a spiro[indoline-pyrrolidine] derivative.

Potential Biological Significance and Signaling Pathways

Direct evidence for the involvement of this compound in specific mammalian signaling pathways is limited in the available literature. However, research on related short-chain fatty acids (SCFAs) and alkynoic acids provides insights into its potential biological roles.

Analogy to Short-Chain Fatty Acid Signaling

Short-chain fatty acids, such as butyrate (B1204436) and propionate, are well-known microbial metabolites that play crucial roles in host-microbe interactions and cellular signaling.[14][15] They can act as signaling molecules by binding to G-protein coupled receptors (GPCRs) on the surface of various cells, including immune cells, and by inhibiting histone deacetylases (HDACs), thereby influencing gene expression.[16] These actions can modulate inflammatory responses and metabolic pathways.[14][17] While this compound is an unsaturated SCFA, its structural similarity suggests it could potentially interact with similar cellular targets.

Antimycobacterial Activity and Fatty Acid Synthesis Pathway

Longer-chain 2-alkynoic acids have been shown to exhibit antimycobacterial activity by targeting enzymes involved in the mycobacterial fatty acid synthase system II (FASII).[18] Specifically, they can act as substrate analogs for InhA, an NADH-dependent enoyl-ACP reductase, which is a key enzyme in mycolic acid biosynthesis and the target of the tuberculosis drug isoniazid.[18] Although shorter-chain 2-alkynoic acids (4 to 14 carbons) did not show significant activity against M. smegmatis in one study, the general mechanism of targeting fatty acid synthesis pathways is a plausible area of investigation for this compound and its derivatives, especially in the context of developing novel antimicrobial agents.[18]

fatty_acid_synthesis_inhibition cluster_fasii Mycobacterial Fatty Acid Synthase II (FASII) Pathway Acyl_ACP Acyl-ACP (n carbons) Elongation Elongation Cycle Acyl_ACP->Elongation 2_alkenoyl_ACP 2-alkenoyl-ACP (n+2 carbons) Elongation->2_alkenoyl_ACP InhA InhA (enoyl-ACP reductase) 2_alkenoyl_ACP->InhA Substrate Elongated_Acyl_ACP Acyl-ACP (n+2 carbons) InhA->Elongated_Acyl_ACP Reduction Mycolic_Acid Mycolic Acid Synthesis Elongated_Acyl_ACP->Mycolic_Acid 2_Pentynoic_Acid This compound (or other 2-alkynoic acids) 2_Pentynoic_Acid->InhA Potential Inhibition

Caption: Potential mechanism of action for 2-alkynoic acids as inhibitors of the mycobacterial FASII pathway.

References

The Elusive Natural Origins of 2-Pentynoic Acid and Its Derivatives: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant finding: 2-pentynoic acid and its derivatives are not currently recognized as naturally occurring compounds. Despite extensive searches for their presence in terrestrial and marine flora, fauna, and microorganisms, no definitive evidence of their biosynthesis or isolation from a natural source has been documented. This technical guide addresses the conspicuous absence of this compound in nature and provides context by exploring the landscape of other naturally occurring acetylenic fatty acids. This information is critical for researchers in natural product discovery and drug development to direct their efforts toward more promising avenues.

Introduction

Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, are a fascinating class of natural products known for their diverse biological activities. While many such compounds have been isolated from various natural sources, the existence of this compound as a natural product has remained unconfirmed. This guide presents the findings of a thorough investigation into the purported natural occurrence of this compound and its derivatives, with the aim of providing clarity for the scientific community.

Methodology of Investigation

A multi-faceted search strategy was employed to ascertain the natural occurrence of this compound. This included:

  • Systematic Literature Review: Extensive searches of major scientific databases (including PubMed, Scopus, and Web of Science) were conducted using a variety of keywords such as "this compound," "natural occurrence," "isolation," "biosynthesis," "plant," "fungi," "bacteria," and "marine."

  • Chemical Database Scrutiny: Leading chemical databases (including PubChem, Chemical Abstracts Service, and the Dictionary of Natural Products) were queried for any entries listing this compound or its derivatives as being of natural origin.

  • Broadening the Search: To ensure comprehensive coverage, searches were expanded to include broader terms like "natural polyacetylene carboxylic acids" and "acetylenic fatty acids biosynthesis."

Results: A Conspicuous Absence in Nature

The exhaustive search yielded no credible evidence to support the natural occurrence of this compound or its derivatives. The compound is well-documented as a synthetic reagent and its chemical properties are well-characterized. However, all mentions of this compound in the scientific literature are in the context of chemical synthesis and not as a product isolated from a living organism.

While the search for this compound itself was unfruitful, the investigation did highlight the existence of other naturally occurring acetylenic fatty acids. It is important for researchers to distinguish this compound from these related, yet structurally distinct, compounds.

The Landscape of Naturally Occurring Acetylenic Fatty Acids

In contrast to this compound, a variety of other acetylenic fatty acids have been isolated from natural sources and are subjects of ongoing research. These compounds often possess longer carbon chains and exhibit a range of biological activities.

Table 1: Examples of Naturally Occurring Acetylenic Fatty Acids

Compound NameChemical FormulaNatural Source(s)Reported Biological Activities
Tariric AcidC₁₈H₃₂O₂Seeds of Picramnia speciesNot well-defined
Stearolic AcidC₁₈H₃₂O₂Seeds of Santalaceae familyNot well-defined
Oropheic AcidC₁₈H₁₈O₂Stem bark of Mitrephora celebicaAntibacterial[1][2]
6-Hexadecynoic AcidC₁₆H₂₈O₂Sommera sabiceoidesAntifungal[3]
6-Nonadecynoic AcidC₁₉H₃₄O₂Sommera sabiceoidesAntifungal[3]
Biosynthesis of Acetylenic Fatty Acids

Logical Relationship: From Search to Conclusion

G start Initial Query: Natural Occurrence of This compound search Comprehensive Search of Scientific Databases and Chemical Literature start->search analysis Analysis of Search Results search->analysis no_evidence No Direct Evidence of Natural Occurrence Found analysis->no_evidence related_compounds Identification of Other Naturally Occurring Acetylenic Fatty Acids analysis->related_compounds biosynthesis_check Investigation of Known Biosynthetic Pathways no_evidence->biosynthesis_check conclusion Conclusion: This compound is Not a Known Natural Product no_evidence->conclusion no_pathway No Known Biosynthetic Pathway for this compound biosynthesis_check->no_pathway no_pathway->conclusion

Caption: Logical workflow for determining the natural occurrence of this compound.

Conclusion and Future Directions

Based on the current body of scientific knowledge, this compound and its derivatives should not be considered natural products. For researchers in the field of natural product chemistry and drug discovery, this is a crucial piece of information that can prevent the misallocation of resources in pursuit of a compound that is, by all available evidence, of synthetic origin.

Future research in the area of acetylenic fatty acids should continue to focus on the isolation, characterization, and synthesis of genuinely naturally occurring compounds. The rich diversity of these molecules in nature suggests that many more with potent biological activities are yet to be discovered. The clarification that this compound is not among them allows for a more focused and productive exploration of the natural world's chemical arsenal.

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the theoretical and computational methods used to characterize the properties of 2-pentynoic acid. For researchers, scientists, and professionals in drug development, understanding the molecular structure, reactivity, and spectroscopic signatures of small molecules is paramount. This document outlines the application of Density Functional Theory (DFT) to predict key properties of this compound, including its optimized geometry, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic properties such as the HOMO-LUMO energy gap and Molecular Electrostatic Potential (MEP). Furthermore, it details the standard experimental protocols for synthesis and spectroscopic analysis required to validate these theoretical findings. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate a comprehensive understanding of the synergy between computational and experimental chemistry.

Introduction

This compound, with the chemical formula C₅H₆O₂, is an organic compound featuring a terminal ethyl group, a carboxylic acid functional group, and a carbon-carbon triple bond (alkyne) at the C2 position.[1][2] Its unique structure makes it a valuable reagent in various organic syntheses, including the stereoselective preparation of vinylstannanes and spiroindoline derivatives.[3][][5] The broader class of 2-alkynoic fatty acids has garnered significant interest for its potential biological activities, including antimycobacterial and antiprotozoal properties, highlighting the importance of this molecular scaffold in medicinal chemistry and drug development.[6]

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental research.[7] DFT allows for the accurate prediction of molecular properties from first principles, offering insights into molecular geometry, stability, spectroscopic characteristics, and electronic structure.[8] This in-silico approach can accelerate the research process by predicting the outcomes of experiments, elucidating reaction mechanisms, and providing a detailed understanding of molecular behavior at the atomic level. This guide focuses on the standard theoretical methodologies applicable to this compound.

Theoretical Framework and Computational Methodology

The theoretical investigation of a molecule like this compound follows a structured computational workflow. The process begins with defining the initial molecular structure, followed by a geometry optimization to find the lowest energy conformation. A frequency analysis is then performed to confirm the stability of the structure and to predict its vibrational spectrum. Finally, various other molecular properties are calculated based on this optimized geometry.

Computational_Workflow cluster_main Computational Chemistry Workflow start Initial Structure Input (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G(2d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Single-Point Energy & Property Calculations verify_min->prop_calc   Stable   Structure nmr NMR Shifts (GIAO) prop_calc->nmr homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Surface prop_calc->mep end Data Analysis & Comparison with Experiment nmr->end homo_lumo->end mep->end

Caption: General workflow for the theoretical calculation of molecular properties.

Computational Details: A standard and effective approach for these calculations involves using the Gaussian suite of programs.[7][9] The methodology, adapted from studies on similar unsaturated carboxylic acids, is as follows:[8]

  • Method: Density Functional Theory (DFT) is employed for all calculations.[7][10]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice, known for its accuracy in describing organic molecules.[8]

  • Basis Set: The 6-311+G(2d,p) basis set provides a robust and reliable description of the electronic structure, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments.[8]

  • Solvation Effects: To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) can be utilized, with a solvent such as water or chloroform.[11]

  • Property Calculations:

    • Vibrational Frequencies: Calculated from the second derivative of the energy to predict IR spectra and confirm the nature of stationary points.

    • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.

    • Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Calculated Molecular and Spectroscopic Properties

The following tables summarize the kind of data obtained from theoretical calculations for this compound.

Table 1: General and Computed Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆O₂[1][2]
Molecular Weight98.10 g/mol [1][12]
IUPAC NamePent-2-ynoic acid[1]
Canonical SMILESCCC#CC(=O)O[1]
InChIKeyMINRDQDGBLQBGD-UHFFFAOYSA-N[1]
Covalently-Bonded Unit Count1[1]

Table 2: Predicted Geometrical Parameters (Bond Lengths and Angles) Note: The following are representative parameters that would be calculated. Actual values are derived from the DFT output.

Parameter (Bond)Predicted Length (Å)Parameter (Angle)Predicted Angle (°)
C2≡C3~1.21C2-C3-C4~178.0
C1-C2~1.47C3-C4-C5~112.0
C3-C4~1.46O1-C1-O2~122.0
C4-C5~1.53C2-C1-O1~125.0
C1=O1~1.21C2-C1-O2~113.0
C1-O2~1.36C1-O2-H~107.0
Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations are crucial for assigning vibrational modes observed in experimental FT-IR spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
O-H stretch (carboxylic acid dimer)broad ~2500-3300(Predicted)
C≡C stretch (alkyne)~2240(Predicted)
C=O stretch (carbonyl)~1700(Predicted)
C-O stretch (carboxylic acid)~1200-1300(Predicted)
O-H bend (in-plane)~1400-1440(Predicted)

Experimental data for similar compounds suggest these characteristic peaks. The PubChem entry for this compound indicates the availability of an experimental FTIR spectrum.[1]

NMR Spectral Analysis

The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS Note: These are expected shift regions. Precise values are obtained from calculations.

Atom PositionPredicted ¹H Shift (ppm)Atom PositionPredicted ¹³C Shift (ppm)
H (on C5)~1.1 - 1.3 (t)C1 (COOH)~155 - 160
H (on C4)~2.2 - 2.4 (q)C2 (alkyne)~75 - 80
H (on O2)~10 - 12 (s, broad)C3 (alkyne)~85 - 90
C4 (CH₂)~12 - 15
C5 (CH₃)~13 - 16
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), reflects the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_energy lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor homo HOMO (Highest Occupied Molecular Orbital) Electron Donor E_label Energy homo:e->lumo:e   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap (ΔE).

Table 5: Calculated Electronic Properties Note: Values are representative and based on calculations for similar molecules.[8]

ParameterPredicted Value (eV)
HOMO Energy~ -7.0
LUMO Energy~ -1.5
HOMO-LUMO Gap (ΔE)~ 5.5
Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic density, which is invaluable for predicting reactivity.

  • Electron-rich regions (negative potential, typically colored red): These are sites susceptible to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

  • Electron-poor regions (positive potential, typically colored blue): These are sites for nucleophilic attack. The acidic proton of the carboxyl group is the most prominent positive site.

Experimental Protocols for Validation

Theoretical predictions must be validated by experimental data. The following sections describe standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A general and effective method for synthesizing 2-alkynoic acids involves the carboxylation of a terminal alkyne.[6]

  • Deprotonation: A suitable terminal alkyne (e.g., 1-butyne) is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Anion Formation: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the alkyne, forming a lithium acetylide intermediate.

  • Carboxylation: The reaction mixture is quenched by bubbling dry carbon dioxide (CO₂) gas through it or by pouring it over crushed dry ice.

  • Protonation and Workup: The resulting carboxylate salt is allowed to warm to room temperature and is then acidified with an aqueous acid solution (e.g., HCl or NH₄Cl) to protonate the carboxylate, yielding the final this compound product.

  • Purification: The product is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or distillation.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.[1]

  • Sample Preparation: A small drop of the purified this compound (as a neat liquid or melt) is placed directly onto the ATR crystal.[1]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) over a range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum is analyzed to identify characteristic peaks corresponding to the functional groups (O-H, C≡C, C=O), which are then compared to the theoretically predicted frequencies.

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument: Data is acquired on a Nuclear Magnetic Resonance (NMR) spectrometer, operating at a field strength of 300 MHz or higher for protons.[13]

  • ¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed to obtain singlets for each unique carbon atom. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[13]

  • Analysis: The chemical shifts (δ), integration values (for ¹H), and splitting patterns (for ¹H) are analyzed to confirm the molecular structure and are compared directly with the values predicted by GIAO calculations.

Conclusion

This guide has outlined the comprehensive theoretical framework for characterizing this compound using DFT calculations. The methodologies described for predicting molecular geometry, vibrational and NMR spectra, and electronic properties provide a powerful in-silico toolkit for researchers. When combined with the detailed experimental protocols for synthesis and spectroscopic validation, these computational approaches offer a robust and efficient strategy for deeply understanding the chemical nature of this compound. This synergistic approach is essential for applications ranging from fundamental chemical synthesis to the rational design of new therapeutic agents in drug discovery.

References

The Biological Activity of Short-Chain Alkynoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs) are pivotal signaling molecules that modulate a wide array of physiological and pathological processes. While the biological activities of saturated SCFAs such as acetate, propionate, and butyrate (B1204436) are extensively documented, their unsaturated counterparts, the short-chain alkynoic acids, represent a nascent field with distinct and potent biological effects. This technical guide provides a comprehensive overview of the biological activities of short-chain alkynoic acids, contextualized within the broader understanding of SCFAs. It details their primary mechanisms of action, including enzyme inhibition and modulation of key signaling pathways. This document summarizes quantitative data on their bioactivity, provides detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to support future research and therapeutic development.

Introduction

Short-chain fatty acids are carboxylic acids with aliphatic tails of six or fewer carbons. They are primarily known as products of anaerobic microbial fermentation of dietary fiber in the colon.[1] Beyond their role as an energy source for colonocytes, SCFAs function as critical signaling molecules that influence host metabolism, immune function, and inflammation.[2][3] Their mechanisms of action are primarily mediated through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[2]

Short-chain alkynoic acids are a subclass of SCFAs characterized by the presence of at least one carbon-carbon triple bond. This structural feature confers unique chemical properties and biological activities, distinguishing them from their saturated (alkanoic) and monounsaturated (alkenoic) analogs. A notable example is 2-hexadecynoic acid, which has demonstrated potent antimycobacterial properties by targeting enzymes essential for bacterial cell wall synthesis. Research into this specific class of molecules is uncovering novel therapeutic potentials, particularly in the realm of infectious diseases.

Core Mechanisms of Action

The biological effects of short-chain fatty and alkynoic acids are principally driven by two mechanisms: direct enzyme inhibition and the modulation of intracellular signaling cascades through receptor binding or epigenetic modifications.

Enzyme Inhibition

A primary mechanism of action for certain short-chain alkynoic acids is the direct inhibition of metabolic enzymes. A well-characterized example is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the type II fatty acid synthase (FAS-II) pathway. This pathway is essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.

  • Competitive Inhibition : 2-alkynoic acids have been shown to act as competitive inhibitors of InhA.[4] They are thought to function as substrate analogs that bind to the enzyme's active site, preventing the binding of the natural substrate.[4] This inhibition disrupts mycolic acid biosynthesis, leading to cell death.[4]

G-Protein Coupled Receptor (GPCR) Activation

Saturated SCFAs like acetate, propionate, and butyrate are well-known ligands for a subset of GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2, or GPR43) and Free Fatty Acid Receptor 3 (FFAR3, or GPR41).[1][5] The activation of these receptors by alkynoic acids is a developing area of research. Upon activation, these receptors initiate intracellular signaling cascades that regulate a multitude of cellular processes.

  • FFAR2/GPR43 Signaling : FFAR2 couples to both Gαi/o and Gαq/11 proteins.[1][6]

    • Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

    • Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).[7] Both pathways can modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[2][6]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[8][9] By inhibiting HDACs, SCFAs induce hyperacetylation of histones, leading to a more relaxed chromatin structure.[9] This epigenetic modification alters gene expression, often resulting in anti-inflammatory and anti-proliferative effects.[9] For instance, HDAC inhibition can suppress the activation of the pro-inflammatory transcription factor NF-κB.[3] The capacity of short-chain alkynoic acids to act as HDAC inhibitors is an area requiring further investigation, though their structural similarity to known inhibitors like valproic acid suggests potential activity.[8][9]

Key Signaling Pathways

InhA Enzyme Inhibition Pathway

The inhibition of InhA by 2-alkynoic acids is a critical mechanism for their antimycobacterial activity. This pathway disrupts the elongation of fatty acids required for mycolic acid synthesis, a vital process for the integrity of the mycobacterial cell wall.

G InhA Inhibition by 2-Alkynoic Acids cluster_fas2 FAS-II Pathway AcpM AcpM KasA KasA AcpM->KasA Elongation Start MabA MabA KasA->MabA InhA InhA (Enoyl-ACP Reductase) MabA->InhA Long_Chain_Fatty_Acids Long-Chain Fatty Acids InhA->Long_Chain_Fatty_Acids Final Reduction Step Mycolic_Acids Mycolic Acids Long_Chain_Fatty_Acids->Mycolic_Acids Result Disruption of Cell Wall Synthesis Mycolic_Acids->Result Alkynoic_Acid 2-Alkynoic Acid Alkynoic_Acid->InhA Competitive Inhibition

Inhibition of the Mycobacterial FAS-II Pathway.
FFAR2 (GPR43) Signaling Cascade

Activation of FFAR2 by SCFAs triggers dual signaling pathways through Gαi/o and Gαq/11 proteins, leading to diverse cellular responses including modulation of inflammation and metabolism.

G FFAR2 (GPR43) Signaling Pathway cluster_membrane Cell Membrane SCFA Short-Chain Fatty Acid (e.g., Acetate, Propionate) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 G_alpha_q Gαq/11 FFAR2->G_alpha_q G_alpha_i Gαi/o FFAR2->G_alpha_i PLC PLC G_alpha_q->PLC Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits MAPK MAPK Cascade (e.g., ERK1/2) G_alpha_i->MAPK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ [Ca2+]i IP3->Ca_release PKC PKC DAG->PKC Ca_release->MAPK PKC->MAPK Response Cellular Responses (e.g., Cytokine production) MAPK->Response

Dual signaling cascade of the FFAR2 receptor.
HDAC Inhibition and Gene Regulation

SCFAs, particularly butyrate, inhibit HDAC activity, leading to histone hyperacetylation and subsequent changes in gene transcription, which is a key mechanism for their anti-inflammatory effects.

G Mechanism of HDAC Inhibition by SCFAs cluster_nucleus Nucleus SCFA SCFA (e.g., Butyrate) HDAC HDAC Enzyme SCFA->HDAC Inhibition Histone_D Histone (Deacetylated) HDAC->Histone_D Histone_A Histone (Acetylated) Histone_A->HDAC Deacetylation Chromatin_O Open Chromatin (Gene Transcription) Histone_A->Chromatin_O Chromatin_C Condensed Chromatin (Gene Repression) Histone_D->Chromatin_C Gene_Exp Altered Gene Expression (e.g., ↓ Inflammatory Genes) Chromatin_O->Gene_Exp G Inhibition of NF-κB Pathway by SCFAs SCFA SCFA IKK IKK Complex SCFA->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 IκBα IkB->NFkB_inactive Degradation NFkB_active p50/p65 NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Transcription Induces G MIC Determination Workflow (Broth Microdilution) A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate plate under appropriate conditions (e.g., 37°C, 24h) C->D E Determine MIC: lowest concentration with no visible growth D->E F Optional: Add growth indicator (e.g., Resazurin) for clearer results E->F

References

2-Pentynoic Acid: A Versatile Alkyne Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentynoic acid, a five-carbon acetylenic carboxylic acid, is a versatile and highly reactive building block in modern organic synthesis. Its unique chemical structure, featuring both a terminal alkyne and a carboxylic acid functional group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of valuable organic molecules. Key reactions, including hydrogenation, halogenation, cycloadditions, and esterification, are discussed in detail. This document also presents detailed experimental protocols, quantitative data for key transformations, and spectroscopic data to facilitate its use in the laboratory.

Introduction

This compound (C₅H₆O₂) is a colorless liquid with a pungent odor, soluble in water and common organic solvents.[1] Its bifunctional nature, possessing both a nucleophilic triple bond and an electrophilic carboxylic acid, makes it a valuable starting material for the synthesis of a wide array of organic compounds, including ketones, esters, and more complex heterocyclic structures.[1][2] This guide explores the reactivity of this compound and provides practical methodologies for its application in organic synthesis, with a focus on its role in constructing key molecular scaffolds relevant to pharmaceutical and materials science research.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol [3]
CAS Number 5963-77-9[3]
Boiling Point 125 °C at 30 mmHg
Density 1.102 g/cm³[4]
pKa 2.70 ± 0.10 (Predicted)[5]
Appearance Colorless liquid[5]
Odor Pungent[5]

Spectroscopic analysis is critical for the characterization of this compound and its reaction products. The following tables summarize the key spectral data.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.15t3H-CH₃
2.35q2H-CH₂-
10.5 (approx.)br s1H-COOH

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
12.5-CH₃
13.0-CH₂-
75.0C≡C
85.0C≡C
158.0C=O

FTIR Spectral Data (Neat)

Wavenumber (cm⁻¹)Description of Vibration
2900-3300O-H stretch (broad, carboxylic acid)
2250C≡C stretch (alkyne)
1710C=O stretch (carboxylic acid)
1460C-H bend
1200-1300C-O stretch

Key Synthetic Transformations of this compound

The reactivity of this compound can be broadly categorized by transformations involving its alkyne and carboxylic acid functionalities. The following sections detail key reactions and provide illustrative experimental protocols.

Reactions of the Alkyne Group

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions.

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or fully saturated to an alkane, depending on the reaction conditions and catalyst employed.

  • Syn-Hydrogenation to (Z)-2-Pentenoic Acid: The use of a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), allows for the stereoselective syn-addition of hydrogen to the alkyne, yielding the corresponding (Z)-alkene.[6]

  • Anti-Hydrogenation to (E)-2-Pentenoic Acid: Dissolving metal reductions, such as sodium in liquid ammonia, result in the anti-addition of hydrogen, affording the (E)-alkene.

  • Full Hydrogenation to Pentanoic Acid: Complete saturation of the triple bond to an alkane is readily achieved using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Table of Hydrogenation Reactions of this compound

ProductCatalystReagentsSolventTemperature (°C)PressureYield (%)
(Z)-2-Pentenoic AcidLindlar's CatalystH₂Methanol (B129727)251 atm>90 (Illustrative)
(E)-2-Pentenoic Acid-Na, NH₃ (l)THF-78-High (Illustrative)
Pentanoic Acid10% Pd/CH₂Ethanol (B145695)251 atm~100 (Illustrative)

Experimental Protocol: Synthesis of (Z)-2-Pentenoic Acid via Lindlar Hydrogenation (Illustrative)

  • To a solution of this compound (1.0 g, 10.2 mmol) in methanol (20 mL) in a round-bottom flask is added Lindlar's catalyst (100 mg, 10 wt%).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to afford (Z)-2-pentenoic acid.

The alkyne moiety of this compound readily undergoes electrophilic addition with halogens. Furthermore, the presence of the carboxylic acid group enables intramolecular cyclization reactions, such as iodolactonization.

  • Bromination: The addition of bromine (Br₂) across the triple bond typically yields the E- and Z-dibromoalkene isomers.

  • Iodolactonization: In the presence of iodine and a mild base, this compound can undergo an intramolecular cyclization to form an iodolactone. This reaction proceeds through the formation of an iodonium (B1229267) ion, which is then attacked by the carboxylate to form a five- or six-membered ring.[7][8]

Table of Halogenation Reactions of this compound

ReactionReagentsSolventProductYield (%)
BrominationBr₂CCl₄(E/Z)-2,3-Dibromo-2-pentenoic acidHigh (Illustrative)
IodolactonizationI₂, NaHCO₃H₂O/DCM5-Iodo-2-penten-4-olideGood (Illustrative)

Experimental Protocol: Iodolactonization of this compound (Illustrative)

  • This compound (1.0 g, 10.2 mmol) is dissolved in a mixture of dichloromethane (B109758) (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • To this biphasic mixture, a solution of iodine (3.88 g, 15.3 mmol) and potassium iodide (2.54 g, 15.3 mmol) in water (10 mL) is added dropwise with vigorous stirring at room temperature.

  • The reaction is stirred until the disappearance of the starting material as monitored by TLC.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the iodolactone.

The electron-deficient nature of the alkyne in this compound (due to the adjacent carboxylic acid) makes it a good dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions.[9]

  • Diels-Alder Reaction: The ester derivatives of this compound can react with conjugated dienes, such as cyclopentadiene (B3395910), to form bicyclic adducts. These reactions are typically performed at elevated temperatures.

Experimental Protocol: Diels-Alder Reaction of Ethyl 2-Pentynoate with Cyclopentadiene (Illustrative)

  • In a sealed tube, ethyl 2-pentynoate (1.0 g, 7.9 mmol) and freshly cracked cyclopentadiene (1.5 eq, 11.9 mmol) are mixed in toluene (B28343) (5 mL).

  • The tube is sealed and heated to 150 °C for 12 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can undergo a variety of classical transformations, such as esterification and amide bond formation.

The esterification of this compound with an alcohol in the presence of an acid catalyst is a straightforward and high-yielding reaction. The equilibrium can be driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[10]

Table of Fischer Esterification of this compound

AlcoholCatalystConditionsProductYield (%)
EthanolH₂SO₄ (cat.)Reflux, 4hEthyl 2-pentynoate85-95 (Illustrative)
MethanolH₂SO₄ (cat.)Reflux, 4hMethyl 2-pentynoate85-95 (Illustrative)

Experimental Protocol: Synthesis of Ethyl 2-Pentynoate via Fischer Esterification

  • To a round-bottom flask containing this compound (5.0 g, 51 mmol) is added absolute ethanol (50 mL).

  • Concentrated sulfuric acid (0.5 mL) is added dropwise with cooling.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give ethyl 2-pentynoate as a colorless liquid.

Application of this compound in the Synthesis of Key Intermediates

This compound and its derivatives are valuable precursors for the synthesis of more complex molecular architectures, including vinylstannanes and spiroindolines.

Synthesis of Vinylstannanes

Vinylstannanes are important intermediates in cross-coupling reactions, such as the Stille coupling. They can be synthesized from alkynes via hydrostannylation, which involves the addition of a tin hydride across the triple bond. The regioselectivity of this addition can often be controlled by the choice of catalyst.[1]

Experimental Protocol: Synthesis of (E)-Ethyl 2-(Tributylstannyl)pent-2-enoate (Illustrative)

  • To a solution of ethyl 2-pentynoate (1.0 g, 7.9 mmol) in dry THF (20 mL) under an argon atmosphere is added a catalytic amount of a suitable palladium or platinum catalyst (e.g., PtCl₂/XPhos).[4][11]

  • Tributyltin hydride (1.1 eq, 8.7 mmol) is added dropwise at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the vinylstannane product.

Synthesis of Spiroindolines

Spiroindolines are a class of heterocyclic compounds with significant biological activity. Derivatives of this compound can potentially be used in multicomponent reactions to construct these complex scaffolds.[4] For instance, the ester of this compound could act as a dipolarophile in a 1,3-dipolar cycloaddition with an azomethine ylide generated in situ from an isatin (B1672199) and an amino acid.

Logical Workflow for the Application of this compound

The following diagram illustrates the versatility of this compound as a central building block in organic synthesis, showcasing its potential to be transformed into a variety of important molecular scaffolds.

G Synthetic Pathways from this compound A This compound B (Z)-2-Pentenoic Acid A->B  Lindlar Hydrogenation C Pentanoic Acid A->C  Full Hydrogenation (Pd/C) D Iodolactone A->D  Iodolactonization E Ethyl 2-Pentynoate A->E  Fischer Esterification F Diels-Alder Adduct E->F  Diels-Alder Reaction G (E)-Vinylstannane E->G  Hydrostannylation H Spiroindoline Precursor E->H  1,3-Dipolar Cycloaddition

Caption: Synthetic Pathways from this compound.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its dual functionality allows for a wide range of transformations, providing access to a diverse array of acyclic and cyclic compounds. The experimental protocols and spectral data provided in this guide are intended to facilitate the use of this compound in the modern synthetic laboratory, enabling the development of novel molecules for applications in drug discovery, materials science, and beyond.

References

2-Pentynoic Acid: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentynoic acid, a member of the α,β-acetylenic carboxylic acid family, holds significance as a versatile building block in organic synthesis. This document provides an in-depth technical overview of its discovery, historical synthesis, and physicochemical properties. While the precise moment of its initial discovery remains obscure in the historical chemical literature, its synthesis falls within the broader exploration of acetylenic compounds that commenced in the 19th century. This guide details early synthetic methodologies, likely analogous to the first preparation of this compound, alongside modern, more efficient routes. Key experimental protocols are provided, and quantitative data are summarized for ease of reference. Furthermore, logical relationships in its synthesis are visualized through diagrams to facilitate a deeper understanding of its chemical history and utility.

Introduction

This compound, with the chemical formula C₅H₆O₂, is an organic compound featuring a terminal ethyl group attached to a propiolic acid backbone. The presence of the carbon-carbon triple bond in conjugation with the carboxylic acid moiety imparts unique reactivity, making it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals. This guide aims to provide a comprehensive historical and technical perspective on this important chemical entity.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.10 g/mol [1]
Appearance Colorless to pale yellow solid or liquid[1]
Odor Pungent[1]
Melting Point 47-53 °C[2]
Boiling Point 125 °C at 30 mmHg[3]
Density 1.102 g/cm³ (estimate)[3]
pKa 2.70 ± 0.10 (Predicted)[4]
Solubility Soluble in water and common organic solvents[1]
CAS Number 5963-77-9[2]

Spectroscopic Data: Spectroscopic data is crucial for the identification and structural elucidation of this compound. While detailed spectra are best consulted directly from spectral databases, typical spectroscopic features include:

  • Infrared (IR) Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C triple bond stretch (~2200-2260 cm⁻¹), and the C=O carbonyl stretch (~1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Resonances corresponding to the ethyl group protons and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the two carbons of the ethyl group.

Historical Perspective and Discovery

The precise discovery of this compound is not well-documented under its current name in readily accessible historical records. Its synthesis and characterization are intertwined with the broader development of the chemistry of acetylenic compounds, which gained significant momentum in the latter half of the 19th century. Early investigations into this class of compounds were often published in prominent chemical journals of the era, such as Berichte der deutschen chemischen Gesellschaft, Annalen der Chemie, and the Journal of the Chemical Society.

It is highly probable that this compound was first synthesized by methods analogous to those used for other simple acetylenic carboxylic acids, such as tetrolic acid (2-butynoic acid). These early methods were often multi-step processes and relied on the fundamental reactions of acetylides.

Synthetic Methodologies

The synthesis of this compound has evolved from classical methods to more efficient and scalable modern techniques.

Historical Synthetic Approach: The Acetylide Carboxylation Method

An early and fundamental method for the synthesis of α,β-acetylenic acids involved the reaction of a metallic acetylide with carbon dioxide. This approach, while historically significant, often required anhydrous conditions and careful handling of reactive intermediates. The general workflow for such a synthesis, likely mirrored in the first preparation of this compound, is outlined below.

historical_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product butyne 1-Butyne (B89482) acetylide Butynide Anion butyne->acetylide Deprotonation base Strong Base (e.g., NaNH₂) base->acetylide co2 Carbon Dioxide (CO₂) carboxylate Pentynoate Salt co2->carboxylate acetylide->carboxylate Carboxylation acid This compound carboxylate->acid Acidification

Caption: Historical synthesis of this compound via the carboxylation of a butynide anion.

This protocol is based on the well-documented synthesis of tetrolic acid and represents a plausible method for the early synthesis of this compound.

Materials:

  • 1-Butyne

  • Sodium amide (NaNH₂) in liquid ammonia (B1221849)

  • Dry carbon dioxide (from dry ice or a cylinder)

  • Anhydrous diethyl ether

  • Dilute sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Formation of the Sodium Acetylide: In a three-necked flask equipped with a stirrer, a gas inlet, and a condenser, a solution of sodium amide in liquid ammonia is prepared. 1-Butyne gas is then bubbled through this solution at low temperature (-33 °C or below) to form the sodium butynide precipitate.

  • Carboxylation: The liquid ammonia is allowed to evaporate, and the resulting sodium butynide is suspended in anhydrous diethyl ether. A stream of dry carbon dioxide is passed over the stirred suspension. An exothermic reaction occurs, leading to the formation of the sodium salt of this compound.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled, and dilute sulfuric acid is added cautiously to protonate the carboxylate salt. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is then removed by distillation, and the crude this compound is purified by recrystallization or distillation under reduced pressure.

Modern Synthetic Approaches

Modern syntheses of this compound offer improved yields, milder reaction conditions, and greater functional group tolerance.

A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding acetylenic alcohol, 2-pentyn-1-ol.

modern_synthesis_oxidation cluster_reactants Reactants cluster_product Product alcohol 2-Pentyn-1-ol acid This compound alcohol->acid Oxidation oxidant Oxidizing Agent (e.g., Jones Reagent) oxidant->acid

Caption: Modern synthesis of this compound via the oxidation of 2-pentyn-1-ol.

Materials:

  • 2-Pentyn-1-ol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: 2-Pentyn-1-ol is dissolved in acetone in a flask equipped with a stirrer and a dropping funnel, and the solution is cooled in an ice bath.

  • Oxidation: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is monitored by the color change from orange (Cr⁶⁺) to green (Cr³⁺).

  • Work-up: Once the oxidation is complete (as indicated by a persistent orange color), the excess oxidant is quenched with a small amount of isopropanol. The mixture is then partitioned between diethyl ether and water.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution to extract the carboxylic acid. The bicarbonate solution is then acidified with hydrochloric acid, and the precipitated this compound is extracted with diethyl ether. The ether extract is dried over anhydrous magnesium sulfate, and the solvent is removed to yield the product.

Recent advances in catalysis have enabled the direct carboxylation of terminal alkynes with carbon dioxide under milder conditions than the historical methods.

modern_synthesis_carboxylation cluster_reactants Reactants cluster_product Product butyne 1-Butyne acid This compound butyne->acid Catalytic Carboxylation co2 Carbon Dioxide (CO₂) co2->acid catalyst Transition Metal Catalyst (e.g., Cu, Rh) catalyst->acid base Base base->acid

Caption: Modern catalytic carboxylation of 1-butyne to produce this compound.

This method often involves the use of transition metal catalysts (such as copper or rhodium complexes) and a suitable base, allowing the reaction to proceed at lower temperatures and pressures.

Conclusion

This compound, while lacking a celebrated moment of discovery, represents a classic example of the systematic exploration of organic functional groups that characterized the late 19th and early 20th centuries. The evolution of its synthesis from harsh, classical methods to more refined, modern catalytic approaches reflects the broader progress in the field of organic chemistry. The physicochemical data and synthetic protocols presented in this guide provide a valuable resource for researchers utilizing this versatile building block in their scientific endeavors. The continued development of new synthetic methods will undoubtedly expand the utility of this compound in the creation of novel and complex molecules for a wide range of applications.

References

An In-depth Technical Guide to the Physical State and Appearance of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Pentynoic acid (CAS 5963-77-9), a carboxylic acid of interest in various chemical syntheses. The information presented is intended to support laboratory research and development activities by providing key data on its physical state, appearance, and the experimental protocols for their determination.

Physical State and Appearance

This compound, with the chemical formula C₅H₆O₂, is an organic compound that presents as a solid at standard room temperature.[1][2] Its melting point range of 47-53 °C indicates that it transitions to a liquid state under mild heating.[1][2][3][4] While some sources describe it as a colorless liquid, this likely refers to its state above its melting point.[3][5] The compound is characterized by a pungent odor.[3][5] As a carboxylic acid, it is a weak acid capable of donating a proton.[3][6]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueNotesSource(s)
Molecular Formula C₅H₆O₂[3][7][8]
Molar Mass 98.10 g/mol [2][7]
Physical Form SolidAt standard temperature and pressure (STP)[1][2]
Appearance Colorless (as liquid)[3][5]
Odor Pungent[3]
Melting Point 47-53 °C[1][2][3]
Boiling Point 125 °CAt a reduced pressure of 30 mmHg[3]
Flash Point 96 °C (205 °F)[2][3][9]
Solubility SolubleIn water, ethanol (B145695), and ethers[3]
pKa 2.70 ± 0.10Predicted[3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

The melting point is a critical indicator of purity for a crystalline solid.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the crystals are large, gently pulverize a small amount to a fine powder using a mortar and pestle.[11]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface, or drop it through a long glass tube, to pack the solid down into the bottom. The packed sample height should be approximately 1-2 mm.[11][12]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • For an unknown melting point, a rapid preliminary heating (5-10 °C per minute) can be performed to find an approximate range.[13]

    • For an accurate measurement, prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[10][11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the range).[10] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.[10]

Since this compound's boiling point is given at reduced pressure, a standard distillation or capillary method under vacuum is appropriate. The following describes the capillary method.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or aluminum block)

  • Vacuum source and manometer

Procedure:

  • Setup: Place a few milliliters of liquid this compound into the fusion tube. Invert a capillary tube (sealed end up) and place it inside the fusion tube, submerged in the liquid.[14]

  • Assembly: Attach the fusion tube to a thermometer and place the assembly in a heating block or bath. Connect the apparatus to a vacuum system and adjust the pressure to the desired level (e.g., 30 mmHg).

  • Heating: Begin heating the apparatus slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point at the set pressure.

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[15]

Solubility tests provide insight into the polarity and functional groups of a compound.[16]

Apparatus:

  • Small test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rods

  • Solvents: deionized water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. NaHCO₃

Procedure:

  • Preparation: In a small test tube, place a precisely weighed amount of this compound (e.g., 25 mg) or a measured volume if liquid (e.g., 0.05 mL).[17]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[17]

  • Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for 10-20 seconds to facilitate dissolution.[18]

  • Observation: Observe whether the solid dissolves completely. A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.[17]

  • Classification:

    • Water: Test solubility in water first. As a short-chain carboxylic acid, this compound is expected to be water-soluble.[3]

    • Acids/Bases: For carboxylic acids, solubility in 5% sodium hydroxide (B78521) (NaOH) and 5% sodium bicarbonate (NaHCO₃) is a key indicator. Dissolution in NaHCO₃ is often accompanied by the effervescence of CO₂ gas, which is a strong confirmation of an acidic functional group.[16][17]

    • Organic Solvents: Test solubility in common organic solvents like ethanol and diethyl ether to assess its behavior in less polar environments.[3]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental characterization of this compound's physical properties.

G cluster_0 Characterization of this compound start Start: Obtain Sample visual_inspection Visual Inspection: - Physical State (Solid/Liquid) - Color - Odor start->visual_inspection mp_decision Is sample solid at STP? visual_inspection->mp_decision mp_protocol Melting Point Determination (Capillary Method) mp_decision->mp_protocol Yes bp_protocol Boiling Point Determination (Reduced Pressure) mp_decision->bp_protocol No (Liquid) mp_result Record Melting Range (°C) mp_protocol->mp_result mp_result->bp_protocol bp_result Record Boiling Point (°C at mmHg) bp_protocol->bp_result sol_protocol Solubility Tests (Water, NaOH, NaHCO3, Ethanol, Ether) bp_result->sol_protocol sol_result Record Solubility Profile sol_protocol->sol_result end_node End: Characterization Complete sol_result->end_node

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide on the Reactivity of the Alkyne Group in 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentynoic acid, a molecule possessing both a carboxylic acid and an internal alkyne functional group, presents a unique landscape for chemical transformations. The interplay between the electron-withdrawing nature of the carboxylic acid and the inherent reactivity of the carbon-carbon triple bond dictates its chemical behavior. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, detailing common reaction pathways, experimental considerations, and the influence of the carboxylic acid moiety.

Electronic Influence of the Carboxylic Acid Group

The carboxylic acid group at the C1 position significantly influences the reactivity of the alkyne at the C2 position. As an electron-withdrawing group, it polarizes the alkyne bond, making the C3 carbon more electrophilic and susceptible to nucleophilic attack. This electronic effect also modulates the reactivity of the alkyne towards electrophilic additions and cycloaddition reactions.

Reactions of the Alkyne Group

The alkyne group in this compound undergoes a variety of chemical transformations, including hydrogenation, halogenation, hydration, cycloaddition reactions, and hydrostannylation.

Hydrogenation

The triple bond of this compound can be fully or partially reduced to yield pentanoic acid, (Z)-2-pentenoic acid (cis), or (E)-2-pentenoic acid (trans), depending on the catalyst and reaction conditions employed.

Workflow for Catalytic Hydrogenation of this compound

2-Pentynoic_Acid This compound H2_Pd_C H2, Pd/C 2-Pentynoic_Acid->H2_Pd_C Complete Reduction H2_Lindlar H2, Lindlar's Catalyst 2-Pentynoic_Acid->H2_Lindlar Partial Reduction (syn-addition) Na_NH3 Na, NH3 (liq.) 2-Pentynoic_Acid->Na_NH3 Partial Reduction (anti-addition) Pentanoic_Acid Pentanoic Acid H2_Pd_C->Pentanoic_Acid Z_2_Pentenoic_Acid (Z)-2-Pentenoic Acid H2_Lindlar->Z_2_Pentenoic_Acid E_2_Pentenoic_Acid (E)-2-Pentenoic Acid Na_NH3->E_2_Pentenoic_Acid

Caption: Catalytic hydrogenation pathways of this compound.

Quantitative Data for Hydrogenation of this compound Analogs

While specific data for this compound is limited, studies on similar α,β-unsaturated carboxylic acids provide valuable insights. For instance, the asymmetric hydrogenation of 2-methyl-2-pentenoic acid has been studied extensively.[1][2][3]

SubstrateCatalystConditionsProductEnantiomeric Excess (ee)YieldReference
2-Methyl-2-pentenoic acidCinchonidine-modified Pd/Al2O3H2 (≥ 60 bar), near ambient temp.(S)-2-Methylpentanoic acidup to 52%-[2]

Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-2-pentenoic Acid (Adapted)

A solution of 2-methyl-2-pentenoic acid in a suitable solvent (e.g., dichloromethane) is placed in a high-pressure reactor containing a cinchonidine-modified Pd/Al2O3 catalyst. The reactor is pressurized with hydrogen gas (e.g., 60 bar) and stirred at near ambient temperature for a specified time. After the reaction, the catalyst is filtered off, and the product is isolated and purified. The enantiomeric excess is determined by chiral chromatography.[1][2]

Halogenation

The alkyne group readily undergoes halogenation with reagents like bromine (Br₂) and iodine (I₂). The reaction typically proceeds via an anti-addition mechanism, leading to the formation of a dihaloalkene. The electron-withdrawing carboxylic acid group can influence the regioselectivity of the addition.

General Experimental Protocol: Bromination of an Alkyne (Adapted for this compound)

To a solution of this compound in an inert solvent such as acetic acid, a solution of bromine in the same solvent is added dropwise with stirring. The reaction mixture is typically kept at a controlled temperature. After the addition is complete, the reaction is stirred for a period to ensure completion. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.[4]

Hydration

The addition of water across the triple bond of this compound can be achieved under acidic conditions or via oxymercuration-demercuration or hydroboration-oxidation, leading to the formation of a ketone.

Hydration Pathways of this compound

cluster_markovnikov Markovnikov Hydration cluster_anti_markovnikov Anti-Markovnikov Hydration Acid_Catalyzed H2O, H2SO4 3_Oxopentanoic_Acid 3-Oxopentanoic Acid Acid_Catalyzed->3_Oxopentanoic_Acid Oxymercuration 1. Hg(OAc)2, H2O 2. NaBH4 Oxymercuration->3_Oxopentanoic_Acid Hydroboration 1. BH3·THF 2. H2O2, NaOH 2_Oxopentanoic_Acid 2-Oxopentanoic Acid Hydroboration->2_Oxopentanoic_Acid 2-Pentynoic_Acid This compound 2-Pentynoic_Acid->Acid_Catalyzed 2-Pentynoic_Acid->Oxymercuration 2-Pentynoic_Acid->Hydroboration

Caption: Regioselectivity in the hydration of this compound.

  • Acid-Catalyzed Hydration: Follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon (C3), leading to the formation of 3-oxopentanoic acid after tautomerization of the initial enol.

  • Oxymercuration-Demercuration: Also follows Markovnikov's rule, yielding 3-oxopentanoic acid, with the advantage of avoiding carbocation rearrangements.[5][6][7][8][9]

  • Hydroboration-Oxidation: Proceeds with anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon (C2), resulting in the formation of 2-oxopentanoic acid after tautomerization.[10][11][12][13][14]

General Experimental Protocol: Acid-Catalyzed Hydration (Adapted)

This compound is dissolved in a mixture of water and a co-solvent like ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent. The solvent is then removed to yield the crude product, which can be purified by distillation or chromatography.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it a good dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

  • Diels-Alder Reaction ([4+2] Cycloaddition): this compound can react with a conjugated diene to form a six-membered ring. The electron-withdrawing carboxylic acid group activates the alkyne for this reaction.[15][16][17][18][19][20][21]

  • 1,3-Dipolar Cycloaddition: The alkyne can react with 1,3-dipoles such as azides to form five-membered heterocyclic rings, like triazoles.[22][23][24][25][26][27]

Logical Flow of a Diels-Alder Reaction

Diene Conjugated Diene (e.g., 1,3-Butadiene) Transition_State [4+2] Pericyclic Transition State Diene->Transition_State Dienophile Dienophile (this compound) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: Concerted mechanism of the Diels-Alder reaction.

Hydrostannylation

The addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the alkyne bond is a useful method for the synthesis of vinylstannanes. These compounds are versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions. The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN).[28][29][30]

General Experimental Protocol: Hydrostannylation of an Alkyne (Adapted)

To a solution of the alkyne (e.g., this compound) in a suitable solvent like toluene, tributyltin hydride and a catalytic amount of AIBN are added. The reaction mixture is then heated under an inert atmosphere for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting vinylstannane can be purified by chromatography.

Application in the Synthesis of Spiroindolines

α,β-Acetylenic acids and their derivatives are valuable precursors for the synthesis of complex heterocyclic structures like spiroindolines. The reaction often involves a cascade or multicomponent reaction strategy. For example, a reaction between an isatin (B1672199) derivative, an amino acid, and an activated alkyne can lead to the formation of a spirooxindole-pyrrolidine scaffold via a 1,3-dipolar cycloaddition mechanism.[20][31][32][33]

Conceptual Pathway to Spiroindolines

Isatin Isatin Derivative Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Isatin->Azomethine_Ylide Amino_Acid Amino Acid Amino_Acid->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Alkynoic_Acid α,β-Alkynoic Acid (e.g., this compound Derivative) Alkynoic_Acid->Cycloaddition Spiroindoline Spiroindoline Product Cycloaddition->Spiroindoline

Caption: Formation of spiroindolines via 1,3-dipolar cycloaddition.

Conclusion

The alkyne group in this compound exhibits a rich and diverse reactivity, influenced significantly by the presence of the adjacent carboxylic acid functionality. This guide has provided an overview of key transformations, including hydrogenation, halogenation, hydration, cycloaddition reactions, and hydrostannylation. Understanding these reaction pathways and the underlying electronic effects is crucial for the strategic design of synthetic routes in drug discovery and materials science. Further research into the specific reaction conditions and catalyst systems for this compound will undoubtedly unveil new opportunities for its application as a versatile building block in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Vinylstannanes using 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Vinylstannanes are versatile synthetic intermediates, particularly valuable in carbon-carbon bond-forming reactions such as the Stille coupling. The stereoselective synthesis of vinylstannanes from α,β-alkynoic acids, such as 2-pentynoic acid, allows for the introduction of a vinyltin (B8441512) moiety with defined stereochemistry, which is crucial for the synthesis of complex molecules with specific biological activities. The resulting β-stannyl-α,β-unsaturated carboxylic acids are of particular interest in medicinal chemistry and drug development.

The presence of the α,β-unsaturated carbonyl motif in molecules has been associated with a range of biological activities, including potential applications as neuroprotective agents and inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase.[1] Furthermore, α,β-unsaturated carboxylic acids can undergo bioactivation in vivo through processes like acyl glucuronidation, which can modulate their reactivity and potential for covalent binding to biological macromolecules.[2] This highlights the importance of understanding the metabolic fate of such compounds in drug design.

The stereoselective synthesis of a vinylstannane from this compound provides a building block that can be further elaborated. For instance, the vinylstannane can be used in palladium-catalyzed cross-coupling reactions to introduce the pentenoic acid moiety into a larger molecular scaffold, a common strategy in the synthesis of bioactive natural products and their analogues. The carboxylic acid functionality also offers a handle for further derivatization, such as amide or ester formation, to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

While radical hydrostannylation of alkynes is a common method, it often provides poor control over stereoselectivity.[3] In contrast, transition-metal-catalyzed hydrostannylation, particularly with ruthenium catalysts, has been shown to exhibit excellent control over both regio- and stereoselectivity, especially with substrates containing protic functional groups like carboxylic acids.[4][5] For α,β-alkynoic acids, the presence of the carboxylic acid group can direct the regioselectivity of the hydrostannylation, leading to the formation of the α-stannylated product, in contrast to the β-stannylation typically observed with the corresponding esters.[5] This directing effect is a key consideration in the synthetic design.

Reaction Principle

The stereoselective synthesis of a vinylstannane from this compound can be achieved via a ruthenium-catalyzed hydrostannylation reaction. The reaction proceeds through the syn-addition of tributyltin hydride across the carbon-carbon triple bond. The carboxylic acid functionality of this compound is believed to coordinate to the ruthenium catalyst, directing the tributyltin group to the α-position of the carboxylic acid, leading to the formation of (E)-2-(tributylstannyl)pent-2-enoic acid as the major product.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_Pentynoic_Acid This compound Intermediate Ruthenium Complex Intermediate 2_Pentynoic_Acid->Intermediate Coordination Bu3SnH Tributyltin Hydride Bu3SnH->Intermediate Hydrostannylation Ru_Catalyst [Cp*RuCl]4 Ru_Catalyst->Intermediate Vinylstannane (E)-2-(tributylstannyl)pent-2-enoic acid Intermediate->Vinylstannane Reductive Elimination

Caption: Proposed mechanism for the ruthenium-catalyzed hydrostannylation of this compound.

Experimental Protocols

Stereoselective Synthesis of (E)-2-(tributylstannyl)pent-2-enoic acid

This protocol is adapted from the known procedures for the ruthenium-catalyzed hydrostannylation of α,β-alkynoic acids.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) ([Cu(CH₃CN)₄]PF₆) - as an alternative catalyst system component

  • [Cp*RuCl]₄ (tetrakis(pentamethylcyclopentadienyl)ruthenium(II) chloride) - catalyst

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Magnetic stirrer and heating plate

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add [Cp*RuCl]₄ (0.025 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed THF (or DCM) to dissolve the catalyst.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous, degassed solvent.

    • Add the this compound solution to the catalyst solution via cannula or syringe.

    • Add tributyltin hydride (1.1 eq.) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel. A solvent system of hexanes/ethyl acetate (B1210297) with 1% acetic acid is often effective for purifying carboxylic acid-containing compounds.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and stereochemistry. The magnitude of the vinyl proton coupling constants in the ¹H NMR spectrum can help determine the E/Z stereochemistry.

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere (Catalyst in Solvent) Start->Setup Reactants Add this compound and Tributyltin Hydride Setup->Reactants Monitor Monitor Reaction Progress (TLC, NMR) Reactants->Monitor Workup Reaction Work-up (Solvent Removal) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of vinylstannanes from this compound.

Data Presentation

The following table summarizes typical yields and stereoselectivities observed for the hydrostannylation of α,β-alkynoic acids and related compounds, which can be expected to be similar for this compound.

SubstrateCatalyst SystemProduct(s)Yield (%)Regio-/Stereo-selectivityReference
Propiolic Acid[CpRuCl]₄α-stannylN/APredominantly α-isomer[5]
Ethyl Propiolate[CpRuCl]₄β-stannylN/APredominantly β-isomer[5]
Terminal AlkynesMeIMesCu-FeCp(CO)₂α-vinylstannanesHighGood regioselectivity[6]
Terminal AlkynesIMesCu-Mn(CO)₅(E)-β-vinylstannanesHighHigh (E)-selectivity[6]

Potential Applications in Drug Development

The synthesized (E)-2-(tributylstannyl)pent-2-enoic acid can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Drug_Development_Pathway Vinylstannane (E)-2-(tributylstannyl)pent-2-enoic acid Cross_Coupling Stille Cross-Coupling (with Ar-X, etc.) Vinylstannane->Cross_Coupling Derivatization Carboxylic Acid Derivatization (Amides, Esters) Vinylstannane->Derivatization Lead_Compound Lead Compound Library Cross_Coupling->Lead_Compound Derivatization->Lead_Compound Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assays) Lead_Compound->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Logical workflow for the application of the synthesized vinylstannane in drug discovery.

The vinylstannane can be coupled with various aryl or heteroaryl halides via Stille coupling to generate a library of substituted pentenoic acid derivatives. These compounds can then be screened for biological activity against various targets. The carboxylic acid moiety can be further modified to fine-tune the compound's properties, such as solubility, cell permeability, and metabolic stability, which are critical aspects of the drug development process. The α,β-unsaturated nature of the product suggests potential for investigation as covalent inhibitors or as compounds that interact with specific biological pathways.

References

Application Notes and Protocols: Synthesis of Spiroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroindoline derivatives are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core. This unique three-dimensional architecture has garnered significant attention in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by these molecules. Spiroindoline scaffolds are found in various natural products and have been identified as privileged structures for the development of novel therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their diverse biological functions often stem from their ability to interact with specific biological targets, such as the p53-MDM2 protein-protein interaction, which is a key regulator of apoptosis.[2][3]

This document provides a detailed protocol for a representative synthesis of spiroindoline derivatives. It is important to note that an initial search for the synthesis of spiroindoline derivatives directly from 2-pentynoic acid did not yield specific established protocols. Therefore, the following application note details a well-documented and versatile three-component reaction for the synthesis of spiro[indoline-3,3′-indolizine]s, a class of spiroindoline derivatives.

Experimental Protocol: Synthesis of Spiro[indoline-3,3′-indolizine]s

This protocol is adapted from a one-pot, three-component reaction involving a substituted isatin (B1672199), pipecolic acid, and an electron-deficient alkene.[4]

Materials:

  • Substituted Isatin (e.g., 5-fluoroisatin, 5-methylisatin, 1-methylisatin, 5-chloro-1-methylisatin, 1-hexylisatin)

  • (S)-Pipecolic acid

  • trans-3-Benzoylacrylic acid ((E)-4-oxo-4-phenylbut-2-enoic acid)

  • Acetonitrile (B52724) (ACN)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-pipecolic acid (64.6 mg, 0.5 mmol), the appropriately substituted isatin (0.5 mmol), and trans-3-benzoylacrylic acid (88.1 mg, 0.5 mmol).

  • Add acetonitrile (10 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The typical reaction time is between 8 and 12 hours.

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The crystalline product will precipitate out of the solution.

  • Collect the crystalline product by filtration.

  • Wash the product with a small amount of cold acetonitrile.

  • Dry the purified spiro[indoline-3,3′-indolizine] product in the air.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various spiro[indoline-3,3′-indolizine] derivatives using the protocol described above.[4]

CompoundIsatin DerivativeYield (%)Melting Point (K)
I 5-Fluoroisatin68508–509
II 5-Methylisatin48529–530
III 1-Methylisatin49492–493
IV 5-Chloro-1-methylisatin69497–497
V 1-Hexylisatin48449–450

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Reactants Isatin Derivative (0.5 mmol) (S)-Pipecolic Acid (0.5 mmol) trans-3-Benzoylacrylic Acid (0.5 mmol) Solvent Acetonitrile (10 mL) Reactants->Solvent Setup Round-bottom flask with reflux condenser Solvent->Setup Reflux Heat to reflux with stirring (8-12 hours) Setup->Reflux TLC_Monitoring Monitor reaction progress by TLC Reflux->TLC_Monitoring Cooling Cool to room temperature TLC_Monitoring->Cooling Crystallization Crystalline product precipitates Cooling->Crystallization Filtration Collect product by filtration Crystallization->Filtration Washing Wash with cold acetonitrile Filtration->Washing Drying Air dry the final product Washing->Drying

Caption: Experimental workflow for the three-component synthesis of spiro[indoline-3,3′-indolizine]s.

Signaling Pathway: Inhibition of p53-MDM2 Interaction

Many spiroindoline derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology. The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its activity in check. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Spiroindoline-based inhibitors can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.

G cluster_0 Normal Cell Function cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Cancer Cell + Spiroindoline Inhibitor p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Interaction Degradation_normal p53 Degradation MDM2_normal->Degradation_normal Ubiquitination p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Strong Interaction Apoptosis_cancer Apoptosis Blocked p53_cancer->Apoptosis_cancer Degradation_cancer Increased p53 Degradation MDM2_cancer->Degradation_cancer Ubiquitination p53_inhibitor p53 (stabilized) MDM2_inhibitor MDM2 p53_inhibitor->MDM2_inhibitor Interaction Blocked Apoptosis_inhibitor Apoptosis Induced p53_inhibitor->Apoptosis_inhibitor p21 p21 expression p53_inhibitor->p21 Spiroindoline Spiroindoline Derivative Spiroindoline->MDM2_inhibitor Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Spiroindoline derivatives as inhibitors of the p53-MDM2 signaling pathway.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for generating a library of spiro[indoline-3,3′-indolizine] derivatives. The versatility of the three-component reaction allows for the introduction of various substituents on the isatin core, enabling the exploration of structure-activity relationships. The significant biological potential of spiroindoline derivatives, particularly as anticancer agents through mechanisms like the inhibition of the p53-MDM2 interaction, makes them highly attractive scaffolds for modern drug discovery and development programs. Further research into the synthesis and biological evaluation of novel spiroindoline derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes: 2-Pentynoic Acid as a Precursor for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pentynoic acid is a valuable C5 building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an internal alkyne, allows for a variety of chemical transformations. One significant application is its use as a precursor for the synthesis of ketones, particularly 2-butanone (B6335102), a widely used industrial solvent and chemical intermediate. This process typically involves a two-step sequence: the hydration of the alkyne to a β-keto acid, followed by decarboxylation.

Core Principles

The conversion of this compound to a ketone relies on two fundamental organic reactions:

  • Hydration of Alkynes: The carbon-carbon triple bond of this compound can be hydrated to form a carbonyl group. In the case of this unsymmetrical internal alkyne, the hydration can theoretically lead to two regioisomeric ketones upon tautomerization of the initial enol intermediates. However, the electronic influence of the carboxylic acid group favors the formation of the ketone at the C-3 position, yielding 3-oxopentanoic acid. This transformation is typically catalyzed by acids, often in the presence of a mercury salt to increase the reaction rate.[1][2][3]

  • Decarboxylation of β-Keto Acids: The intermediate formed, 3-oxopentanoic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating, yielding a ketone.[4][5][6][7] This ease of decarboxylation is a key feature of this synthetic route.

Experimental Protocols

This section provides detailed methodologies for the synthesis of ketones from this compound. The primary route involves the formation and subsequent decarboxylation of 3-oxopentanoic acid.

Protocol 1: Synthesis of 2-Butanone from this compound via Hydration and Decarboxylation

This protocol outlines a two-step, one-pot procedure for the conversion of this compound to 2-butanone.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (B86663) (HgSO₄) (Caution: Highly toxic)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: Hydration of this compound to 3-Oxopentanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous sulfuric acid solution.

  • Carefully add a catalytic amount of mercury(II) sulfate (e.g., 0.05 equivalents) to the mixture. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

Step 2: In-situ Decarboxylation of 3-Oxopentanoic Acid

  • After the hydration is complete, continue heating the reaction mixture at reflux. The acidic conditions and elevated temperature will promote the decarboxylation of the in-situ formed 3-oxopentanoic acid.

  • The evolution of carbon dioxide gas will be observed. Continue heating until the gas evolution ceases, which typically takes an additional 2-4 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude 2-butanone can be purified by simple distillation. Collect the fraction boiling at 79-80 °C.

Expected Yield: The overall yield for this two-step, one-pot synthesis is typically in the range of 60-75%.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValueReference
Starting Material This compound
Intermediate 3-Oxopentanoic Acid[5][7]
Final Product 2-Butanone
Hydration Catalyst H₂SO₄ / HgSO₄[1][2][3]
Reaction Temperature ~100 °C (Reflux)[5][6]
Typical Reaction Time 6-10 hours
Expected Yield 60-75%

Visualizations

Signaling Pathway for Ketone Synthesis from this compound

Ketone_Synthesis 2-Pentynoic_Acid This compound Hydration Hydration (H₂O, H₂SO₄, HgSO₄) 2-Pentynoic_Acid->Hydration 3-Oxopentanoic_Acid 3-Oxopentanoic Acid (β-Keto Acid Intermediate) Hydration->3-Oxopentanoic_Acid Decarboxylation Decarboxylation (Heat, Acid) 3-Oxopentanoic_Acid->Decarboxylation 2-Butanone 2-Butanone Decarboxylation->2-Butanone CO2 CO₂ Decarboxylation->CO2

Caption: Reaction pathway from this compound to 2-butanone.

Experimental Workflow for Ketone Synthesis

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve this compound in aq. H₂SO₄ Add_Catalyst Add HgSO₄ Catalyst Start->Add_Catalyst Reflux Heat to Reflux (Hydration & Decarboxylation) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Diethyl Ether Cool->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Distill Purify by Distillation Filter->Distill Product Collect 2-Butanone Distill->Product

Caption: Step-by-step workflow for the synthesis of 2-butanone.

References

Application Notes and Protocols for the Esterification of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the esterification of 2-pentynoic acid, a valuable building block in organic synthesis. The selection of an appropriate esterification method is crucial and depends on the substrate's sensitivity, the desired ester, and the required reaction conditions. This document outlines three common and effective methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Introduction to Esterification Methods

Esterification is a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. For a substrate like this compound, which contains an alkyne functionality, the choice of method can influence reaction efficiency and prevent unwanted side reactions.

  • Fischer Esterification: This is a classic acid-catalyzed reaction, typically using a strong acid like sulfuric acid. It is a reversible process, and to drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. This method is generally suitable for simple, non-sensitive alcohols.

  • Steglich Esterification: A milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP).[1] It is particularly useful for substrates that are sensitive to strong acids and for sterically hindered alcohols.[2] The reaction proceeds at room temperature and is not reversible as the water formed is consumed by the coupling agent.[1]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which can be advantageous in the synthesis of complex molecules.[5]

Comparison of Esterification Protocols

The following table summarizes the key aspects of the three detailed protocols for the esterification of this compound. This allows for a direct comparison to aid in method selection based on the specific requirements of the synthesis.

ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Alcohol Methanol (B129727)Isopropanol (B130326)Ethanol (B145695)
Catalyst/Reagent Sulfuric Acid (H₂SO₄)DCC, DMAPPPh₃, DIAD
Solvent Methanol (reagent and solvent)Dichloromethane (B109758) (DCM)Tetrahydrofuran (THF)
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Several hours (e.g., 4-8 h)2-4 hours6-8 hours
Key Advantages Cost-effective, simple setupMild conditions, good for sensitive substratesInversion of stereochemistry, mild
Key Disadvantages Harsh acidic conditions, reversibleByproduct (DCU) removal, cost of reagentsStoichiometric byproducts, cost of reagents

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes the synthesis of methyl 2-pentynoate using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-pentynoate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound with Isopropanol

This protocol details the synthesis of isopropyl 2-pentynoate under mild conditions.

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask containing anhydrous dichloromethane, add this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude isopropyl 2-pentynoate.

  • Purify by column chromatography.

Protocol 3: Mitsunobu Reaction of this compound with Ethanol

This protocol describes the synthesis of ethyl 2-pentynoate, which is useful when inversion of stereochemistry of a chiral alcohol is desired.

Materials:

  • This compound

  • Ethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), ethanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ethyl 2-pentynoate from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts.

Visualizing the Workflow

To better understand the decision-making process and the general workflow of these esterification protocols, the following diagrams are provided.

Esterification_Workflow cluster_fischer Fischer Esterification cluster_steglich_mitsunobu Mild Conditions start Start: This compound + Alcohol decision Substrate Sensitivity & Desired Stereochemistry start->decision fischer Acid Sensitive? NO decision->fischer Simple, robust substrates mild_cond Acid Sensitive? YES decision->mild_cond Sensitive substrates fischer_protocol Protocol 1: - H₂SO₄ catalyst - Excess Alcohol - Reflux fischer->fischer_protocol end_product Purified Ester fischer_protocol->end_product stereo_decision Inversion of Stereochemistry Needed? mild_cond->stereo_decision steglich_protocol Protocol 2: Steglich - DCC, DMAP - Room Temp stereo_decision->steglich_protocol No mitsunobu_protocol Protocol 3: Mitsunobu - PPh₃, DIAD - Room Temp stereo_decision->mitsunobu_protocol Yes steglich_protocol->end_product mitsunobu_protocol->end_product

Caption: Decision workflow for selecting an esterification protocol.

General_Protocol_Flow start 1. Mix Reactants (Acid, Alcohol, Catalyst/Reagents) reaction 2. Reaction (Temperature & Time Control) start->reaction workup 3. Work-up (Quenching, Extraction, Washing) reaction->workup purification 4. Purification (Chromatography/Distillation) workup->purification product 5. Final Product (Ester) purification->product

Caption: General experimental flow for esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent allergen. Avoid skin contact.

  • The reagents used in the Mitsunobu reaction (DIAD, DEAD) can be hazardous. Consult the safety data sheets (SDS) before use.

  • Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for the Evaluation of 2-Pentynoic Acid as a Novel Additive in Metal Electroplating Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals exploring novel applications of organic molecules.

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. No specific data on the use of 2-pentynoic acid in metal electroplating solutions has been found in the public domain. These documents are based on the known functions of similar organic compounds in electroplating processes.

Introduction: The Potential of this compound in Metal Electroplating

Organic additives are crucial components of modern electroplating baths, influencing the deposit's brightness, leveling, ductility, and internal stress. These additives typically fall into categories such as carriers, brighteners, and levelers. While a wide array of organic molecules has been explored, the potential of bifunctional compounds remains an active area of research.

This compound (CH₃CH₂C≡CCOOH) is a unique molecule possessing both a carboxylic acid group and a carbon-carbon triple bond (alkyne). This dual functionality suggests it could serve multiple roles within an electroplating bath.

  • The Carboxylic Acid Group: Organic acids and their salts can act as buffering agents to maintain a stable pH at the cathode surface.[1] They can also function as complexing agents for the metal ions, influencing the deposition rate and deposit structure.[1][2]

  • The Alkyne Group: Acetylenic compounds are well-established as "Class II" brighteners and leveling agents, particularly in nickel plating.[3][4][5] The triple bond is believed to adsorb onto the cathode surface, inhibiting deposition at high-current-density areas and promoting a smoother, brighter finish.[3][4]

The combination of these two functional groups in a single molecule makes this compound a compelling candidate for a multi-functional electroplating additive. It could potentially offer a synergistic effect, providing both brightening/leveling properties and pH buffering or complexing capabilities.

Hypothesized Mechanism of Action

It is hypothesized that this compound adsorbs onto the cathode surface during electrodeposition. The alkyne moiety would preferentially adsorb at sites of high current density, inhibiting rapid, uncontrolled crystal growth and thus promoting a finer, brighter grain structure. The carboxylic acid group could assist in this adsorption and also help to buffer the local pH at the electrode interface.

G cluster_solution Electroplating Solution Bulk cluster_cathode Cathode Surface MetalIons Metal Ions (e.g., Ni²⁺) Cathode Cathode (Substrate) MetalIons->Cathode Deposition PentynoicAcid This compound AdsorbedMolecule Adsorbed this compound PentynoicAcid->AdsorbedMolecule Adsorption at High Current Density Sites MetalDeposit Smooth Metal Deposit Cathode->MetalDeposit Reduction AdsorbedMolecule->MetalDeposit Inhibits Growth, Promotes Leveling & Brightness

Caption: Hypothesized mechanism of this compound at the cathode surface.

Experimental Protocol: Screening of this compound as an Additive in Nickel Electroplating

This protocol outlines a systematic approach to evaluate the effects of this compound on the properties of a nickel deposit from a Watts-type bath.

3.1 Materials and Reagents

  • Nickel Sulfate (NiSO₄·6H₂O)

  • Nickel Chloride (NiCl₂·6H₂O)

  • Boric Acid (H₃BO₃)

  • This compound (C₅H₆O₂)

  • Deionized Water

  • Brass or Copper Hull Cell Panels

  • Hydrochloric Acid (for activation)

3.2 Equipment

  • Hull Cell (267 mL)

  • DC Power Supply (Rectifier)

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Hot Plate

  • Analytical Balance

  • Scanning Electron Microscope (SEM)

  • X-Ray Fluorescence (XRF) Spectrometer (for thickness)

  • Microhardness Tester

3.3 Experimental Workflow

G A Prepare Baseline Watts Nickel Bath B Run Baseline Hull Cell Test A->B D Prepare Test Baths with Varying Concentrations of this compound A->D C Analyze Baseline Deposit (Appearance, Thickness, Hardness) B->C G Compare Test Results to Baseline C->G E Run Hull Cell Tests on Test Baths D->E F Analyze Test Deposits E->F F->G H Optimize Concentration G->H

Caption: Experimental workflow for screening this compound.

3.4 Procedure

  • Bath Preparation:

    • Prepare a standard Watts nickel plating bath (see Table 1 for composition).

    • Prepare several test baths by adding varying concentrations of this compound to the baseline Watts bath (see Table 2 for suggested concentrations).

  • Hull Cell Testing:

    • For each bath (baseline and test baths), perform a Hull Cell test (see Table 3 for parameters).

    • The Hull Cell will provide a deposit plated over a range of current densities on a single panel.

  • Deposit Analysis:

    • Visually inspect the Hull Cell panels and record the appearance (bright, semi-bright, dull, burnt) across the current density range.

    • Measure the thickness of the deposit at different points along the panel using XRF.

    • Characterize the surface morphology and grain size using SEM.

    • Measure the microhardness of the deposit.

3.5 Data Presentation and Analysis

The collected data should be organized into tables for clear comparison.

Table 1: Baseline Watts Nickel Bath Composition

ComponentConcentration (g/L)
Nickel Sulfate (NiSO₄·6H₂O)240 - 300
Nickel Chloride (NiCl₂·6H₂O)45 - 60
Boric Acid (H₃BO₃)30 - 45

Table 2: Suggested Concentrations of this compound for Screening

Bath IDThis compound (g/L)
Test 10.01
Test 20.05
Test 30.1
Test 40.5
Test 51.0

Table 3: Hull Cell Operating Parameters

ParameterValue
Cell Volume267 mL
Current2 A
Plating Time5 minutes
Temperature50 - 60 °C
AgitationMagnetic Stirring
AnodeNickel
CathodePolished Brass

Table 4: Hypothetical Results Summary

This compound (g/L)Bright Range (A/dm²)AppearanceHardness (VHN)Comments
0 (Baseline)1 - 3Semi-bright to Dull150Coarse grain structure observed in SEM
0.050.5 - 5Bright200Refined grain structure
0.50.2 - 8Very Bright, Leveled250Excellent leveling, some brittleness
1.00.1 - 4Bright but Brittle280High internal stress, cracking observed

Conclusion and Future Work

Based on the hypothetical results, an optimal concentration of this compound could be identified that provides a wide bright plating range with good physical properties. Future work should involve more detailed electrochemical studies, such as cyclic voltammetry, to further understand the role of this compound in the deposition mechanism. Additionally, the effect of the additive on other properties like internal stress and ductility should be quantified using appropriate techniques. The compatibility of this compound with other known electroplating additives should also be investigated to develop a comprehensive additive package.

References

Application Note: 2-Pentynoic Acid as a Versatile Intermediate for the Synthesis of Novel Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Pentynoic acid, a readily available alkynoic acid, serves as a valuable and versatile building block for the synthesis of heterocyclic fluorophores. This application note details its use as an intermediate in the preparation of substituted coumarin (B35378) and pyranone derivatives, which are important scaffolds in the development of fluorescent probes and dyes. The protocols provided herein offer a foundation for the synthesis of novel dyes with potential applications in biological imaging, sensing, and materials science.

Introduction

The development of novel fluorescent dyes is of paramount importance for advancements in various scientific fields, including biomedical research, diagnostics, and optoelectronics. Coumarins and 2-pyrones represent two critical classes of heterocyclic compounds known for their intrinsic fluorescence and photophysical properties. While various synthetic routes to these scaffolds exist, the use of functionalized alkynoic acids like this compound offers a strategic approach to introduce specific side chains that can modulate the spectral properties and biological activity of the final dye molecule. This document outlines synthetic strategies and detailed protocols for leveraging this compound as an intermediate in the synthesis of custom fluorescent dyes.

Synthesis of Coumarin Dyes from this compound

Coumarins are a prominent class of benzopyran-2-one derivatives that often exhibit strong fluorescence. The synthesis of coumarins can be achieved through the reaction of phenols with β-ketoesters or, more directly for our purposes, with alkynoic acids or their esters. The ethyl group of this compound can be incorporated at the 3-position of the coumarin ring, providing a lipophilic handle that can influence the dye's interaction with biological membranes or other hydrophobic environments.

A general and efficient method for the synthesis of coumarins involves the acid-catalyzed reaction of a phenol (B47542) with an alkynoic acid. Gold-catalyzed hydroarylation of alkynoic acids also presents a mild and effective route to these fluorophores.[1]

Proposed Synthetic Pathway for a 3-Ethylcoumarin Derivative

The following diagram illustrates a proposed synthetic pathway for a 7-hydroxy-4-methyl-3-ethylcoumarin, a potential fluorescent dye, starting from this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Pechmann Condensation 2-Pentynoic_acid This compound Ethyl_2-pentynoate Ethyl 2-pentynoate 2-Pentynoic_acid->Ethyl_2-pentynoate Ethanol (B145695), H₂SO₄ (cat.) 2-Pentynoic_acid->Ethyl_2-pentynoate Coumarin_dye 7-Hydroxy-3-ethylcoumarin Ethyl_2-pentynoate->Coumarin_dye Resorcinol (B1680541), H₂SO₄ Ethyl_2-pentynoate->Coumarin_dye Resorcinol Resorcinol

Caption: Proposed synthesis of a 3-ethylcoumarin dye.

Experimental Protocol: Synthesis of 7-Hydroxy-3-ethylcoumarin

This protocol is a representative example based on the Pechmann condensation reaction, adapted for the use of an alkynoic acid derivative.

Materials:

Step 1: Esterification of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 2-pentynoate.

Step 2: Pechmann Condensation

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add resorcinol (1.0 eq) and ethyl 2-pentynoate (1.0 eq) sequentially with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure 7-hydroxy-3-ethylcoumarin.

Expected Photophysical Properties

The photophysical properties of the synthesized coumarin dye are expected to be similar to other 7-hydroxycoumarin derivatives. These dyes are known for their blue or green fluorescence, which is often sensitive to the polarity of the solvent and the pH of the medium.

PropertyExpected Value Range
Absorption Maximum (λabs)320 - 380 nm
Emission Maximum (λem)400 - 480 nm
Molar Extinction Coefficient (ε)10,000 - 30,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.1 - 0.8
Stokes Shift80 - 100 nm

Note: These are estimated values and will need to be determined experimentally.

Synthesis of 2-Pyrone Dyes from this compound

2-Pyrones are another class of heterocyclic compounds that can exhibit fluorescence. The synthesis of 2-pyrones can be achieved through various methods, including the iodolactonization of 2-en-4-ynoic acids.[2] this compound can be a precursor to such intermediates.

Proposed Synthetic Pathway for a 6-Ethyl-2H-pyran-2-one

The following diagram outlines a potential synthetic route to a 6-ethyl-2H-pyran-2-one derivative.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Lactonization 2-Pentynoic_acid This compound Intermediate (Z)-2-Iodo-2-pentenoic acid 2-Pentynoic_acid->Intermediate HI 2-Pentynoic_acid->Intermediate Pyrone_dye 6-Ethyl-2H-pyran-2-one Intermediate->Pyrone_dye Pd catalyst, Base Intermediate->Pyrone_dye

Caption: Proposed synthesis of a 6-ethyl-2-pyrone dye.

Experimental Protocol: Synthesis of 6-Ethyl-2H-pyran-2-one

This protocol is a generalized procedure based on methods for synthesizing 2-pyrones from alkynoic acids.

Materials:

  • This compound

  • Hydriodic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Acetonitrile)

  • Silica gel for column chromatography

Step 1: Synthesis of (Z)-2-Iodo-2-pentenoic acid

  • React this compound (1.0 eq) with hydriodic acid (excess) in a suitable solvent.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by extraction with an organic solvent and wash with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.

  • Dry the organic layer and concentrate to obtain the crude iodo-acid intermediate.

Step 2: Palladium-Catalyzed Lactonization

  • In a reaction vessel, dissolve the (Z)-2-iodo-2-pentenoic acid intermediate (1.0 eq) in a suitable solvent like acetonitrile.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere, monitoring for the formation of the 2-pyrone product by TLC.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.

  • Purify the residue by column chromatography on silica gel to isolate the 6-ethyl-2H-pyran-2-one.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of functional fluorescent dyes. The protocols outlined in this application note provide a solid foundation for the development of novel coumarin and 2-pyrone-based fluorophores. The ethyl substituent introduced from this compound can be further functionalized or used to tune the physicochemical properties of the resulting dyes, opening up possibilities for the creation of tailored probes for a wide range of applications in research and drug development.

Workflow Summary

G Start Start: this compound Intermediate_Synthesis Synthesize Key Intermediate (e.g., Ester, Halo-acid) Start->Intermediate_Synthesis Cyclization Cyclization Reaction (e.g., Pechmann, Lactonization) Intermediate_Synthesis->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Characterization Characterization (NMR, MS, UV-Vis, Fluorescence) Purification->Characterization End End: Purified Dye Characterization->End

Caption: General experimental workflow for dye synthesis.

References

Application Note: Derivatization of 2-Pentynoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Analysis of short-chain carboxylic acids like 2-pentynoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents a challenge due to their inherent polarity and low volatility. These properties lead to poor chromatographic peak shape, tailing, and potential interaction with the GC column's stationary phase.[1][2] To overcome these issues, chemical derivatization is employed to convert the polar carboxyl group into a less polar, more volatile functional group, making the analyte "GC-amenable".[3][4] This application note provides detailed protocols for two common and effective derivatization techniques for this compound: Esterification to form a methyl ester and Silylation to form a trimethylsilyl (B98337) (TMS) ester.

Method 1: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification is a robust and widely used method for the derivatization of carboxylic acids.[5] Using BF₃ as a catalyst in a methanol (B129727) solution provides a convenient and rapid means to quantitatively convert this compound to its more volatile methyl ester derivative, methyl 2-pentynoate.[1][6][7]

Experimental Protocol: Methyl Esterification
  • Sample Preparation :

    • Accurately weigh 1-10 mg of the this compound sample into a 5 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen before proceeding. Water can interfere with the reaction and lead to low yields.[6]

    • If desired, dissolve the dried sample in a small volume of a nonpolar organic solvent like toluene (B28343) or hexane (B92381).

  • Derivatization Reaction :

    • Add 2 mL of 10-14% Boron Trifluoride-Methanol (BF₃-Methanol) solution to the reaction vial.

    • Securely cap the vial. Use a vial with a PTFE-lined cap to ensure a proper seal and prevent contamination.

    • Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.[1][7] Reaction time and temperature can be optimized for specific sample matrices.

  • Extraction of the Derivative :

    • After heating, allow the vial to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of a nonpolar extraction solvent (e.g., hexane or dichloromethane) to the vial.[7]

    • Vortex the mixture vigorously for 30-60 seconds to ensure the methyl 2-pentynoate derivative is extracted into the organic layer.[6][7]

    • Allow the layers to separate.

  • Sample Analysis :

    • Carefully transfer the upper organic layer to a clean GC vial. To ensure a dry sample, this layer can be passed over a small amount of anhydrous sodium sulfate.[7]

    • The sample is now ready for injection into the GC-MS system.

Method 2: Silylation via BSTFA or MSTFA

Silylation is another prevalent derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing carboxylic acids.[1] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1][5]

Experimental Protocol: TMS Esterification
  • Sample Preparation :

    • Place 1-10 mg of the this compound sample into a reaction vial.

    • It is critical that the sample and solvent are anhydrous, as silylation reagents readily react with water, which will reduce derivatization efficiency.[4] If necessary, dry the sample completely.

    • Dissolve the sample in an appropriate aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane).

  • Derivatization Reaction :

    • Add 100 µL of the silylation reagent (e.g., BSTFA + 1% TMCS, or MSTFA) to the vial. A molar excess of the reagent is recommended.[1]

    • Securely cap the vial and vortex for 10-20 seconds.

    • Heat the mixture at 60-70°C for 30-60 minutes.[1] Optimization of time and temperature may be required depending on the sample complexity.

  • Sample Analysis :

    • After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS.

    • Alternatively, the sample can be diluted with a suitable solvent (e.g., dichloromethane) before analysis.[1]

    • Note that TMS derivatives can be sensitive to moisture, so analysis should be performed relatively quickly after preparation.[5]

Data Presentation

The following table summarizes the typical performance characteristics of the described derivatization methods for the analysis of short-chain carboxylic acids.

ParameterEsterification (BF₃-Methanol)Silylation (BSTFA/MSTFA)
Derivative Stability Excellent; esters can be stored for extended periods.[5]Moderate; sensitive to moisture, best to analyze promptly.[5]
Reaction Speed Fast (typically 10-15 minutes).[7]Moderate (typically 30-60 minutes).[1]
Byproducts Volatile and generally do not interfere.[7]Volatile and generally do not interfere.[5]
Reagent Handling BF₃-Methanol is corrosive and toxic; handle in a fume hood.Reagents are highly sensitive to moisture; require anhydrous conditions.[4]
Selectivity Highly selective for carboxylic acids.Reacts with other functional groups containing active hydrogens (e.g., hydroxyls, amines).[1][4]
Typical Detection Limits Low ng/m³ to ppb range, depending on the matrix and instrument.[8]Low ng/m³ to ppb range, often slightly lower than esterification.[8]

Visualizations

Workflow for Derivatization and Analysis

Derivatization_Workflow General Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness (if aqueous) Sample->Dry Deriv Add Reagent (e.g., BF3-Methanol or BSTFA) + Heat Dry->Deriv Reaction GCMS GC-MS Injection & Analysis Deriv->GCMS Inject Derivative Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis.

Esterification Reaction of this compound

Esterification_Reaction Esterification of this compound with BF3-Methanol cluster_reactants Reactants cluster_products Products struct1 CH3CH2C≡CCOOH plus1 + l1 This compound struct2 CH3OH l2 Methanol struct3 CH3CH2C≡CCOOCH3 plus2 + l3 Methyl 2-Pentynoate struct4 H2O l4 Water arrow_node cluster_products cluster_products arrow_node->cluster_products   BF3 / Heat    cluster_reactants cluster_reactants

Caption: Esterification of this compound.

References

Application Note: Quantitative Analysis of 2-Pentynoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Pentynoic acid. The described protocol is suitable for accurate and precise quantification in various sample matrices, supporting research, quality control, and drug development activities.

Principle

The quantitative analysis of this compound is achieved by employing a reverse-phase HPLC method with UV detection. The separation is performed on a C18 stationary phase. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, allows for the efficient separation of this compound from potential matrix interferences. The analyte is detected by its absorbance in the UV spectrum, and quantification is performed by comparing the peak area of the sample to that of a known concentration standard.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column compartment, and a UV-Vis detector.

  • Data acquisition and processing software.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters for mobile phase and sample filtration

Experimental Protocols

Mobile Phase Preparation
  • Prepare Mobile Phase A: 0.1% Phosphoric acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. No interfering peaks were observed at the retention time of this compound in the blank chromatogram, indicating the method's specificity.

Linearity

The linearity was evaluated by analyzing six working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by analyzing samples spiked with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of a target concentration of 25 µg/mL). The recovery for each level was calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)% Recovery% RSD
80%2019.899.00.8
100%2525.2100.80.5
120%3029.799.00.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate injections of a 25 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Table 4: Precision Data for this compound (25 µg/mL)

Precision LevelMean Peak Area (n=6)% RSD
Repeatability (Intra-day) 381,0500.65%
Intermediate Precision (Inter-day) 380,5000.82%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Table 5: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

logical_diagram cluster_mobile_phase Mobile Phase Delivery cluster_sample_injection Sample Handling cluster_separation Separation cluster_detection Detection & Data SolventA Mobile Phase A 0.1% H3PO4 in Water Pump Binary Pump Flow: 1.0 mL/min SolventA->Pump SolventB Mobile Phase B Acetonitrile SolventB->Pump Autosampler Autosampler Inj. Vol: 10 µL Pump->Autosampler Column C18 Column 4.6x150mm, 5µm Temp: 30°C Autosampler->Column Detector UV Detector λ = 210 nm Column->Detector DataSystem Data System Detector->DataSystem

Caption: Logical diagram of the HPLC system setup.

data_analysis_flow cluster_calibration Calibration cluster_quantification Quantification cluster_validation Validation Standards Inject Standards (1-100 µg/mL) PeakAreas Measure Peak Areas Standards->PeakAreas CalCurve Generate Calibration Curve (Area vs. Conc.) PeakAreas->CalCurve Linearity Check Linearity (r²) CalCurve->Linearity CalculateConc Calculate Concentration from Calibration Curve CalCurve->CalculateConc LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Sample Inject Sample SampleArea Measure Sample Peak Area Sample->SampleArea SampleArea->CalculateConc Accuracy Accuracy (% Recovery) CalculateConc->Accuracy Precision Precision (% RSD) CalculateConc->Precision

Caption: Data analysis and validation process.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and precise means for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in a quality control environment and for research purposes. The short run time allows for a high throughput of samples.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectral assignment of 2-pentynoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimentally verified public data for this compound, this note combines general principles of NMR spectroscopy for carboxylic acids with predicted spectral data to serve as a practical guide for researchers.

Introduction

This compound is a short-chain unsaturated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. Accurate structural elucidation is paramount for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a protocol for sample preparation and analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on established principles of NMR spectroscopy and analysis of similar structures. The spectra are assumed to be recorded in deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1 (COOH)~10-12singlet, broad-1H
4 (CH₂)~2.3quartet~7.52H
5 (CH₃)~1.1triplet~7.53H

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)
1 (C=O)~175-185
2 (C≡)~70-80
3 (≡C)~80-90
4 (CH₂)~12-15
5 (CH₃)~13-16

Spectral Interpretation and Assignment

The acidic proton of the carboxylic acid (H-1) is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10 and 12 ppm.[1][2][3] This broadness is due to hydrogen bonding and chemical exchange. The methylene (B1212753) protons (H-4) are adjacent to a methyl group and are predicted to appear as a quartet around 2.3 ppm. The terminal methyl protons (H-5) are expected to be a triplet around 1.1 ppm due to coupling with the adjacent methylene group.

In the ¹³C NMR spectrum, the carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing in the 175-185 ppm range.[2] The two sp-hybridized carbons of the alkyne (C-2 and C-3) are expected in the range of 70-90 ppm. The aliphatic carbons of the ethyl group (C-4 and C-5) will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For the ¹H NMR of carboxylic acids, the signal for the acidic proton can sometimes be broad or exchange with residual water in the solvent. To confirm its presence, a D₂O exchange experiment can be performed where a drop of deuterium (B1214612) oxide is added to the NMR tube, and the spectrum is re-acquired; the carboxylic acid proton signal should disappear.[1][2][3]

Logical Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of NMR signals to the corresponding atoms in the this compound molecule.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Structural Assignment cluster_verification Verification A Prepare Sample (this compound in CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR Data (Chemical Shift, Multiplicity, Integration) B->D E Analyze 13C NMR Data (Chemical Shift) C->E F Assign Protons to Structure D->F G Assign Carbons to Structure E->G H Correlate 1H and 13C Data F->H G->H I Final Structure Confirmation H->I

Caption: Workflow for the NMR spectral assignment of this compound.

Structure and Signal Correlation

The following diagram illustrates the correlation between the atoms of this compound and their predicted NMR signals.

Structure_Signal_Correlation cluster_structure This compound Structure cluster_1h_nmr Predicted 1H NMR Signals cluster_13c_nmr Predicted 13C NMR Signals mol CH3-CH2-C≡C-COOH c5 5 h5 ~1.1 ppm (t) c5->h5 H-5 pc5 ~13-16 ppm c5->pc5 C-5 c4 4 h4 ~2.3 ppm (q) c4->h4 H-4 pc4 ~12-15 ppm c4->pc4 C-4 c3 3 pc3 ~80-90 ppm c3->pc3 C-3 c2 2 pc2 ~70-80 ppm c2->pc2 C-2 c1 1 h1 ~10-12 ppm (s, broad) c1->h1 H-1 pc1 ~175-185 ppm c1->pc1 C-1

Caption: Correlation of atoms and predicted NMR signals for this compound.

References

Application Notes and Protocols for 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-Pentynoic acid, along with representative protocols for its application in organic synthesis.

Chemical and Physical Properties

This compound is a carboxylic acid containing a carbon-carbon triple bond. It is a solid at room temperature and presents several hazards that necessitate careful handling.

PropertyValueSource
CAS Number 5963-77-9[1][2]
Molecular Formula C5H6O2[1]
Molecular Weight 98.10 g/mol [1]
Appearance Solid[1]
Melting Point 47-53 °C[1][3]
Flash Point 96.11 °C (205.0 °F)[1]
Stability Stable under recommended storage conditions.[2][3][4][5][6]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel should be thoroughly familiar with the hazards before handling.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1][7]

  • Skin Irritant (Category 2)[1][7]

  • Eye Irritant (Category 2A)[1][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[1][7]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (such as a type N95 dust mask) is required.[1]

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Proper storage is essential to maintain the stability and quality of this compound.

ParameterRecommendation
Temperature Store in a refrigerator at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential reactions with air or moisture.
Container Keep in a tightly closed container.[5]
Light Store in a light-resistant container to prevent degradation.
Incompatibilities Keep away from oxidizing agents and strong bases.[3][4][6]
General Store in a dry, well-ventilated place.[5]
  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols

This compound is utilized as a building block in organic synthesis, for example, in the preparation of vinylstannanes and spiroindolines.[3][6] The following are generalized protocols and should be adapted and optimized for specific research applications.

This protocol outlines a representative workflow for using this compound as a substrate in a transition-metal-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • An appropriate reaction partner (e.g., an organostannane for Stille coupling)

  • A suitable catalyst (e.g., a palladium complex)

  • An appropriate solvent (anhydrous)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound and the appropriate reaction partner to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using a suitable technique, such as column chromatography.

Logical Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal start Start: Need to use this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prepare_workspace weigh_material Weigh Material in Fume Hood prepare_workspace->weigh_material conduct_experiment Conduct Experiment weigh_material->conduct_experiment store_reagent Store in Tightly Sealed Container weigh_material->store_reagent If not using all material decontaminate Decontaminate Glassware conduct_experiment->decontaminate refrigerate Refrigerate at 2-8°C store_reagent->refrigerate inert_atmosphere Store Under Inert Atmosphere refrigerate->inert_atmosphere end End inert_atmosphere->end dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste dispose_waste->end

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of terminal alkynoic acids in click chemistry reactions. The focus is on two primary modalities: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These powerful bioorthogonal ligation techniques are instrumental in various fields, including drug discovery, bioconjugation, and materials science.[1][2][3]

Introduction to Click Chemistry with Terminal Alkynoic Acids

Click chemistry refers to a class of reactions that are rapid, efficient, and highly selective, proceeding with high yields and tolerance to a wide range of functional groups and solvents, often including water.[1][4][5] The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole is a cornerstone of click chemistry.[2] Terminal alkynoic acids are particularly valuable substrates in this context, offering a bifunctional handle: the terminal alkyne for the click reaction and the carboxylic acid for further functionalization or for modulating solubility and pharmacokinetic properties.

The two main types of azide-alkyne click chemistry are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition, resulting in the exclusive formation of the 1,4-disubstituted triazole regioisomer.[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145) to react with an azide.[][7] The release of ring strain is the driving force for this reaction, making it ideal for applications in living systems where copper toxicity is a concern.[7][8]

Applications in Research and Drug Development

The versatility of click chemistry with terminal alkynoic acids has led to its widespread adoption in numerous applications:

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening and lead optimization.[3][] The triazole linker is not just a passive connector but can act as a bioisostere for amide bonds and participate in hydrogen bonding.

  • Bioconjugation: Labeling of biomolecules such as proteins, nucleic acids, and carbohydrates with probes, tags, or therapeutic agents.[10][11][12][13] This is crucial for in vitro and in vivo imaging, diagnostics, and the development of antibody-drug conjugates (ADCs).[12][13][14]

  • Materials Science: Functionalization of polymers and surfaces to create novel biomaterials, sensors, and drug delivery systems.

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynoic Acids

The CuAAC reaction is the most widely used click reaction due to its high efficiency and regioselectivity.[4] The active catalyst is the copper(I) ion, which can be introduced directly or generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[11][15]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Terminal_Alkynoic_Acid R-C≡CH (Terminal Alkynoic Acid) Cu(I) Cu(I) Terminal_Alkynoic_Acid->Cu(I) Coordination Azide R'-N3 (Azide) Cu_Alkyne Copper-Acetylide Intermediate Azide->Cu_Alkyne Cycloaddition Cu(I)->Cu_Alkyne Cu_Triazole Copper-Triazolide Intermediate Cu_Alkyne->Cu_Triazole Product 1,4-disubstituted 1,2,3-Triazole Cu_Triazole->Product Protonation Product->Cu(I) Regeneration

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC with a Terminal Alkynoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Terminal alkynoic acid

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a stabilizing ligand[1][15]

  • Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[15]

  • Solvent for dissolving reactants (e.g., DMSO, DMF) if necessary[14]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[14]

    • Prepare a 200 mM stock solution of the THPTA ligand in deionized water.[14]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[14]

    • Dissolve the terminal alkynoic acid and the azide-containing molecule in a suitable buffer or solvent to achieve the desired final concentration.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[14][15] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Assembly:

    • In a reaction vessel, combine the solution of the terminal alkynoic acid and the azide-containing molecule. A slight molar excess of one reactant (typically 1.1 to 2 equivalents) can be used to drive the reaction to completion.[16]

    • Add the premixed Cu(I)/THPTA complex to the reaction mixture. The final copper concentration typically ranges from 50 µM to 1 mM.[15]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 to 50 times that of the copper sulfate.[15]

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours, or until completion.[11][15] The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Work-up and Purification:

    • Upon completion, the product can be purified by standard methods such as filtration (if the product precipitates), extraction, or chromatography.[4] For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove excess reagents.

Quantitative Data for CuAAC Reactions
ParameterTypical Value/RangeNotesReference
Reaction Time 30 - 60 minutesCan vary based on substrate and catalyst concentration.[15]
Temperature Room TemperatureThe reaction is generally efficient at ambient temperatures.[4]
pH Range 4 - 12The reaction is tolerant to a wide pH range.[4]
Copper (CuSO₄) Concentration 0.05 - 0.25 mMHigher concentrations can lead to faster reactions but may also increase side reactions or be cytotoxic.[16]
Ligand to Copper Ratio 2:1 to 5:1Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and improve reaction efficiency.[15][16]
Sodium Ascorbate Concentration 5 mM (typically in excess)Acts as a reducing agent to maintain the copper in the +1 oxidation state.[16]
Yields Generally >90%CuAAC reactions are known for their high efficiency and yields.[1]

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Terminal Alkynoic Acids

While SPAAC is primarily defined by the use of strained cyclooctynes, a terminal alkynoic acid can be incorporated into a molecule that also contains an azide, which then reacts with a strained alkyne. Alternatively, a molecule containing a terminal alkynoic acid can be modified to include a strained alkyne. The key advantage of SPAAC is its bioorthogonality, as it proceeds without a cytotoxic copper catalyst.[][7][8]

SPAAC_Workflow cluster_modification Molecular Modification cluster_reaction SPAAC Reaction Alkynoic_Acid Terminal Alkynoic Acid-containing Molecule Azide_Molecule Azide-functionalized Biomolecule/Drug Alkynoic_Acid->Azide_Molecule Initial Conjugation (optional) Reaction_Step Mix and Incubate (Physiological Conditions) Azide_Molecule->Reaction_Step Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Step Conjugate Stable Triazole-linked Product Reaction_Step->Conjugate

Caption: A conceptual workflow for utilizing terminal alkynoic acids in a SPAAC-based strategy.

Experimental Protocol: General Procedure for a SPAAC-based Bioconjugation

This protocol describes the labeling of an azide-modified biomolecule with a strained alkyne, where a terminal alkynoic acid could be part of the strained alkyne-containing molecule or the biomolecule itself.

Materials:

  • Azide-functionalized molecule (e.g., protein, nucleic acid)

  • Strained cyclooctyne (e.g., DBCO, BCN) derivative of the terminal alkynoic acid or other molecule of interest[17]

  • Reaction buffer (e.g., PBS pH 7.4, HEPES)[18][19]

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the chosen reaction buffer to a desired concentration.

    • Prepare a stock solution of the strained alkyne derivative in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add the strained alkyne stock solution to the solution of the azide-functionalized molecule. A molar excess of the strained alkyne (typically 5-20 fold) is often used.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.[8] The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC).

  • Purification:

    • Remove excess unreacted strained alkyne using methods such as desalting columns, dialysis, or spin filtration, depending on the nature of the product.[8]

Quantitative Data for SPAAC Reactions
ParameterObservation/ValueNotesReference
Buffer Type Reaction rates can vary significantly. HEPES buffer (pH 7) has shown higher rate constants compared to PBS (pH 7).Empirical testing is recommended for new systems.[19]
pH Generally increases with higher pH (optimal around neutral to slightly basic).Extreme pH can lead to degradation of reactants.
Temperature Reaction rate increases with temperature. Efficient at both 25°C and 37°C.The stability of the biomolecules is a key consideration.
PEG Linker The presence of a PEG linker can increase reaction rates by reducing steric hindrance.Enhances accessibility of reactive groups.[19]
Azide Structure Electron-donating groups on the azide can increase the reaction rate.The chemical nature of the azide-containing molecule impacts kinetics.
Sodium Azide Significantly inhibits the SPAAC reaction.Buffers and solutions must be free of sodium azide.

Conclusion

Terminal alkynoic acids are versatile building blocks for click chemistry, enabling the straightforward synthesis of a wide array of functionalized molecules and bioconjugates. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering rapid kinetics and high yields, while SPAAC provides a copper-free alternative essential for live-cell and in vivo studies. The protocols and data presented here serve as a guide for researchers to effectively implement these powerful reactions in their work.

References

Application Notes and Protocols for the Polymerization of 2-Pentynoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from unsaturated carboxylic acids are a versatile class of materials with significant potential in biomedical applications, particularly in drug delivery systems. Their unique properties, such as pH-responsiveness and biocompatibility, make them attractive candidates for the development of advanced therapeutic carriers. This document provides detailed application notes and proposed experimental protocols for the polymerization of 2-pentynoic acid, a promising but less-explored monomer in this class. While direct literature on the polymerization of this compound is scarce, the following protocols are based on established methods for the polymerization of structurally related α,β-unsaturated and alkynoic acids.

Application Notes

pH-Responsive Drug Delivery

Poly(this compound) is anticipated to exhibit pH-responsive behavior due to the presence of carboxylic acid groups along its backbone. At physiological pH (7.4), the carboxylic acid groups are expected to be deprotonated, rendering the polymer soluble and potentially capable of electrostatic interactions with cationic drugs or biomolecules. In the acidic environment of endosomes or tumors (pH 5.0-6.5), the carboxylic acid groups would become protonated, leading to a decrease in solubility and potential conformational changes. This transition can be exploited to trigger the release of an encapsulated drug in a site-specific manner. For instance, polymers that are insoluble at low pH can be used to create nanoparticles that release their payload upon endosomal escape.[1]

Mucoadhesive Formulations

Polymers containing carboxylic acid moieties are known for their mucoadhesive properties, which are beneficial for drug delivery to mucosal surfaces such as the gastrointestinal tract, nasal cavity, or eyes. The ability of poly(this compound) to form hydrogen bonds with mucin glycoproteins could prolong the residence time of a drug formulation at the site of absorption, thereby enhancing its bioavailability. Nanoparticles formulated with poly(this compound) could be investigated for oral or nasal drug delivery applications.[2]

"Click" Chemistry and Functionalization

The alkyne group in the this compound monomer unit provides a reactive handle for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of various functional molecules, including targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorescent dyes), or other therapeutic agents. This versatility in functionalization makes poly(this compound) a highly adaptable platform for creating sophisticated drug delivery systems.

Biocompatibility and Biodegradability

While the biocompatibility and biodegradability of poly(this compound) would need to be experimentally determined, polymers based on carboxylic acids are generally considered to have good biocompatibility.[2] The potential for enzymatic or hydrolytic degradation of the polymer backbone could lead to its eventual clearance from the body, which is a critical consideration for in vivo applications.

Experimental Protocols

The following are proposed protocols for the polymerization of this compound. Researchers should note that these are based on analogous polymerizations and may require optimization.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a method for the polymerization of this compound using a free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Standard glassware for filtration and drying

Procedure:

  • Monomer Purification: this compound should be purified prior to polymerization to remove any inhibitors. This can be achieved by distillation under reduced pressure.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified this compound (e.g., 5 g, 51 mmol) in anhydrous DMF (e.g., 25 mL).

  • Initiator Addition: To this solution, add the free-radical initiator, AIBN (e.g., 0.084 g, 0.51 mmol, 1 mol% relative to the monomer).

  • Polymerization: Stir the reaction mixture at a constant temperature (e.g., 60-70 °C) for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's vinyl proton signal.

  • Polymer Precipitation and Purification: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh portions of the non-solvent and then with diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its structure using spectroscopic methods such as FTIR and NMR.

Protocol 2: Proposed Coordination Polymerization of this compound

This protocol outlines a potential method for the coordination polymerization of this compound using a transition metal catalyst, which may offer better control over the polymer's stereochemistry. This is based on methods used for other alkynes.

Materials:

  • This compound (monomer)

  • Rh(nbd)BPh₄ (Rhodium catalyst) or other suitable transition metal catalysts (e.g., those based on Palladium[3])

  • Triethylamine (B128534) (co-catalyst/base)

  • Anhydrous toluene (B28343) or another suitable anhydrous solvent

  • Methanol (non-solvent)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound by vacuum distillation. Ensure all solvents are anhydrous.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound in anhydrous toluene.

  • Catalyst and Co-catalyst Addition: In a separate Schlenk flask, prepare a solution of the Rhodium catalyst and triethylamine in anhydrous toluene.

  • Initiation: Add the catalyst solution to the monomer solution via a cannula.

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24 hours.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Isolation: Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

  • Characterization: Analyze the polymer's molecular weight, PDI, and structure as described in Protocol 1.

Data Presentation

MonomerPolymerization MethodCatalyst/InitiatorSolventYield (%)Mn ( g/mol )PDIReference
Acrylic AcidFree-RadicalAIBNDioxane>9010,000-100,0001.5-3.0General Knowledge
Propylacrylic AcidAnionicn-BuLiTHFHigh5,000-50,000<1.2[1]
Acetylenedicarboxylic AcidHigh-PressureNoneSolid-State~5.5 (γ-rays)OligomersN/A[4]
PhenylacetyleneCoordinationRh(nbd)BPh₄Toluene>9010,000-200,0001.1-1.5General Knowledge

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index.

Visualizations

Experimental Workflow for Free-Radical Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_analysis Characterization Monomer This compound Purify Vacuum Distillation Monomer->Purify Setup Dissolve Monomer & AIBN in DMF (Schlenk Flask, Inert Atm.) Purify->Setup React Heat and Stir (e.g., 60-70°C, 24-48h) Setup->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol & Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Analyze Polymer (GPC, NMR, FTIR) Dry->Characterize

Caption: Workflow for the free-radical polymerization of this compound.

Signaling Pathway for pH-Responsive Drug Release

drug_release_pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_release Drug Release Mechanism cluster_action Therapeutic Action NP_ext Polymer Nanoparticle (Drug Encapsulated) Extracellular pH ~7.4 Endocytosis Endocytosis NP_ext->Endocytosis Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->Late_Endosome Maturation Protonation Polymer Protonation (COOH formation) Late_Endosome->Protonation Low pH Trigger Destabilization Nanoparticle Swelling/ Endosomal Membrane Destabilization Protonation->Destabilization Release Drug Release into Cytosol Destabilization->Release Target Drug acts on intracellular target Release->Target

Caption: Proposed mechanism for pH-triggered drug release from poly(this compound) nanoparticles.

References

Application Notes and Protocols for Gold-Catalyzed Reactions of Alkynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gold catalysis has emerged as a powerful tool in modern organic synthesis, primarily due to the ability of gold complexes to act as soft, carbophilic π-acids, activating alkynes and allenes towards nucleophilic attack under mild conditions.[1] Reactions of alkynoic acids, in particular, represent a highly atom-economical pathway to valuable heterocyclic scaffolds, such as unsaturated lactones.[2][3] These transformations are characterized by their high efficiency, functional group tolerance, and often proceed with excellent regio- and stereoselectivity.[4][5] This document provides detailed application notes and experimental protocols for key gold-catalyzed reactions of alkynoic acids, intended for researchers in synthetic chemistry and drug development.

Application Note 1: Intramolecular Cycloisomerization of Alkynoic Acids for Lactone Synthesis

The intramolecular cyclization of γ- and δ-alkynoic acids is one of the most fundamental and widely used gold-catalyzed transformations. This reaction provides a direct and atom-economical route to enol-lactones, which are prevalent motifs in numerous natural products and biologically active molecules.[2] The reaction typically proceeds via a regioselective exo-dig cyclization pathway.[4]

General Reaction Mechanism

The catalytic cycle is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the alkynoic acid, which enhances its electrophilicity. The pendant carboxylic acid group then acts as an internal nucleophile, attacking the activated alkyne. This is followed by a protodeauration step, which releases the enol-lactone product and regenerates the active gold catalyst.

reaction_mechanism cluster_0 Catalytic Cycle start Alkynoic Acid + [Au]+ activated π-Alkyne-Gold Complex (Intermediate A) start->activated Coordination attack Nucleophilic Attack (exo-dig) activated->attack vinylgold Vinyl-Gold Species (Intermediate B) attack->vinylgold Intramolecular Cyclization product Enol-Lactone Product vinylgold->product Protodeauration (+H+) catalyst_regen [Au]+ Catalyst exit catalyst_regen->start Regeneration (-H+) entry

Caption: General mechanism for gold-catalyzed lactonization.
Quantitative Data: Homogeneous Catalysis

A variety of homogeneous gold catalysts have been developed for the cycloisomerization of alkynoic acids, demonstrating high efficiency under mild conditions.

Substrate (Alkynoic Acid)CatalystLoading (mol%)SolventTemp (°C)TimeProductYield (%)Ref
Pent-4-ynoic acidAuCl5CH₃CNRT15 min5-Methylene-dihydrofuran-2(3H)-one95[4]
Hex-5-ynoic acidAuCl5CH₃CNRT15 min6-Methylene-tetrahydropyran-2-one91[4]
2-Phenylpent-4-ynoic acid[{Au(IPr)}₂(µ-OH)][BF₄]0.025NeatRT1 h5-Methylene-3-phenyl-dihydrofuran-2(3H)-one99[6]
2-Methylhex-5-ynoic acid[{Au(IPr)}₂(µ-OH)][BF₄]0.025NeatRT1 h3-Methyl-6-methylene-tetrahydropyran-2-one99[6]
4-Phenylbut-3-ynoic acidAuCl₃5CH₃CNRT30 min4-Phenylfuran-2(5H)-one94[4]

IPr = N,N´-bis(2,6-di-iso-propylphenyl)imidazole-2-ylidene

Experimental Protocol: Synthesis of 5-Methylene-dihydrofuran-2(3H)-one

This protocol is adapted from the pioneering work by Michelet and co-workers.[4]

Materials:

  • Pent-4-ynoic acid (1.0 mmol, 98.1 mg)

  • Gold(I) chloride (AuCl) (0.05 mmol, 11.6 mg)

  • Acetonitrile (B52724) (CH₃CN), anhydrous (5 mL)

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add pent-4-ynoic acid (98.1 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask to dissolve the substrate.

  • Under a nitrogen or argon atmosphere, add gold(I) chloride (11.6 mg, 0.05 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 15-30 minutes.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluent: pentane/diethyl ether mixture) to afford the pure 5-methylenedihydrofuran-2(3H)-one.

Application Note 2: Tandem Cycloisomerization-Addition Reactions

The synthetic utility of gold-catalyzed lactonization can be expanded through tandem or cascade reactions. In these processes, the in situ generated enol-lactone intermediate is trapped by an external nucleophile, leading to the rapid construction of more complex molecular architectures.[4][7] A prominent example is the reaction with amine nucleophiles to generate fused N-heterocycles.[7]

Reaction Pathway

This cascade process involves the initial gold-catalyzed cycloisomerization of an alkynoic acid to form an electrophilic enol-lactone. This intermediate is then intercepted by an amine nucleophile (e.g., tryptamine) in a Michael addition. A subsequent intramolecular condensation/cyclization cascade yields complex polycyclic products.[4][7]

tandem_reaction start Alkynoic Acid + Amine Nucleophile lactone Step 1: Au-Catalyzed Lactonization start->lactone intermediate Enol-Lactone Intermediate lactone->intermediate [Au(PPh₃)]⁺ michael Step 2: Michael Addition intermediate->michael ketoamide Keto-Amide Intermediate michael->ketoamide Amine attacks cyclization Step 3: Intramolecular Condensation ketoamide->cyclization product Fused N-Heterocycle Product cyclization->product

Caption: Pathway for tandem cycloisomerization-addition.
Quantitative Data: Tandem Reactions

This approach allows for the efficient synthesis of diverse nitrogen-containing polycyclic compounds.

Alkynoic AcidNucleophileCatalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Ref
Pent-4-ynoic acidTryptamine (B22526)AuCl(PPh₃)/AgSbF₆5Toluene (B28343)1101698[4]
Hex-5-ynoic acidTryptamineAuCl(PPh₃)/AgSbF₆5Toluene1101695[4]
Pent-4-ynoic acid2-(1H-indol-3-yl)ethanamineAuCl(PPh₃)/AgOTf5Toluene1101285[8]
Pent-4-ynoic acid2-(1H-pyrrol-2-yl)ethanamineAuCl(PPh₃)/AgSbF₆5Xylene1401682[4]
Experimental Protocol: Synthesis of Fused Indole (B1671886) Heterocycle

This protocol is based on the work by Dixon and co-workers for the coupling of pent-4-ynoic acid and tryptamine.[4]

Materials:

  • Pent-4-ynoic acid (0.5 mmol, 49.1 mg)

  • Tryptamine (0.5 mmol, 80.1 mg)

  • (Triphenylphosphine)gold(I) chloride (AuCl(PPh₃)) (0.025 mmol, 12.4 mg)

  • Silver hexafluoroantimonate (AgSbF₆) (0.025 mmol, 8.6 mg)

  • Toluene, anhydrous (2.5 mL)

  • Reaction vial suitable for heating

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In an oven-dried reaction vial, combine pent-4-ynoic acid (49.1 mg, 0.5 mmol), tryptamine (80.1 mg, 0.5 mmol), AuCl(PPh₃) (12.4 mg, 0.025 mmol), and AgSbF₆ (8.6 mg, 0.025 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, filter the mixture through a short pad of celite to remove insoluble silver salts, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the fused polycyclic indole product.

Application Note 3: Heterogeneous Gold Catalysis for Recyclability

To address sustainability and cost-efficiency, heterogeneous gold catalysts, such as gold nanoparticles (AuNPs) supported on materials like cellulose (B213188) or metal oxides, have been developed.[2][9] These systems offer the advantages of easy separation from the reaction mixture and the potential for catalyst recycling without significant loss of activity.[2][5][10]

Experimental Workflow

The use of a heterogeneous catalyst simplifies the overall process. The catalyst can be recovered by simple filtration after the reaction and reused in subsequent batches, making the process more environmentally friendly and economical.

workflow A 1. Reaction Setup (Substrate + Solvent + Heterogeneous Au Catalyst) B 2. Reaction (Stirring/Heating) A->B C 3. Catalyst Recovery (Filtration / Centrifugation) B->C D Recovered Catalyst C->D E Filtrate (Product in Solution) C->E H 5. Catalyst Reuse (Wash and Dry) D->H F 4. Product Isolation (Solvent Evaporation, Purification) E->F G Pure Product F->G H->A Recycle for next run

Caption: Workflow for heterogeneous gold catalysis.
Quantitative Data: Heterogeneous Catalysis and Recyclability

Cellulose-supported gold nanoparticles have shown excellent performance and recyclability in the cycloisomerization of alkynoic acids.[2][5]

SubstrateCatalystLoading (mol%)SolventTemp (°C)Time (h)Cycle 1 Yield (%)Cycle 5 Yield (%)Cycle 9 Yield (%)Ref
Pent-4-ynoic acidMCC-McP-Au⁰1.0Toluene801969595[2]
Hex-5-ynoic acidMCC-McP-Au⁰1.0Toluene802.5949393[2]
4-Phenylbut-3-ynoic acidMCC-McP-Au⁰1.0Toluene801.5959494[2]

MCC-McP-Au⁰ = Gold nanoparticles supported on mercaptopropyl-functionalized microcrystalline cellulose

Experimental Protocol: Heterogeneous Cycloisomerization and Catalyst Recycling

This protocol is based on the work by Bäckvall and co-workers using a cellulose-supported gold catalyst.[2][5]

Materials:

  • Pent-4-ynoic acid (0.5 mmol, 49.1 mg)

  • MCC-McP-Au⁰ catalyst (51 mg, 1.0 mol% Au)

  • Toluene, anhydrous (2 mL)

  • Reaction vial with a magnetic stir bar

  • Filtration setup (e.g., syringe filter or Büchner funnel)

Procedure:

  • To a reaction vial, add the MCC-McP-Au⁰ catalyst (51 mg, 1.0 mol% Au), pent-4-ynoic acid (49.1 mg, 0.5 mmol), and a magnetic stir bar.

  • Add anhydrous toluene (2 mL) and seal the vial.

  • Place the vial in a preheated oil bath at 80 °C and stir for 1 hour.

  • After cooling to room temperature, recover the catalyst by filtration. Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

  • For recycling, the recovered solid catalyst is washed with diethyl ether and dried under vacuum. It can then be used directly in a subsequent reaction run with a fresh batch of substrate and solvent.[2]

References

Application Notes and Protocols: The Use of 2-Pentynoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentynoic acid, a versatile five-carbon α,β-acetylenic carboxylic acid, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a carboxylic acid and a carbon-carbon triple bond, allows for diverse cyclization strategies to construct key heterocyclic scaffolds. These scaffolds, particularly pyrazoles and isoxazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolones and isoxazolones using this compound and its derivatives as a starting material. The methodologies are based on established cyclocondensation reactions of α,β-acetylenic esters with hydrazine (B178648) and hydroxylamine (B1172632).

Core Applications: Synthesis of Pyrazolones and Isoxazolones

The primary application of this compound in heterocyclic synthesis involves its conversion to an ester, typically the ethyl ester, followed by cyclocondensation with binucleophiles like hydrazine and hydroxylamine. These reactions lead to the formation of five-membered heterocyclic rings, namely pyrazolones and isoxazolones, which are key intermediates for further chemical elaboration.

Synthesis of 3-Ethyl-5-pyrazolone

The reaction of ethyl 2-pentynoate with hydrazine hydrate (B1144303) is a direct and efficient method for the synthesis of 3-ethyl-5-pyrazolone. This reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ester, followed by an intramolecular cyclization and condensation.

Reaction Scheme:

Synthesis of 3-Ethyl-5-isoxazolone

Similarly, the reaction of ethyl 2-pentynoate with hydroxylamine hydrochloride in the presence of a base yields 3-ethyl-5-isoxazolone. The reaction mechanism is analogous to the pyrazolone (B3327878) synthesis, involving a nucleophilic attack of the hydroxylamine followed by cyclization.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazolones and isoxazolones from α,β-acetylenic esters, which are analogous to the reactions of ethyl 2-pentynoate.

HeterocycleStarting MaterialReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
3-Ethyl-5-pyrazoloneEthyl 2-pentynoateHydrazine HydrateEthanol (B145695)Reflux (approx. 78)3 - 685 - 95
3-Ethyl-5-isoxazoloneEthyl 2-pentynoateHydroxylamine HClEthanol/Pyridine (B92270)Reflux (approx. 78)4 - 870 - 85

Experimental Protocols

Note: These protocols are adapted from general procedures for the synthesis of pyrazolones and isoxazolones from α,β-acetylenic esters. Researchers should perform small-scale trials to optimize conditions for this compound derivatives.

Protocol 1: Synthesis of Ethyl 2-Pentynoate

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (5-10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-pentynoate.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 3-Ethyl-5-pyrazolone from Ethyl 2-Pentynoate

Materials:

  • Ethyl 2-pentynoate

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol (EtOH)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-pentynoate (1.0 eq) in absolute ethanol (5 volumes).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.[1][2]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-ethyl-5-pyrazolone.[3]

Protocol 3: Synthesis of 3-Ethyl-5-isoxazolone from Ethyl 2-Pentynoate

Materials:

  • Ethyl 2-pentynoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Absolute Ethanol (EtOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) in a mixture of absolute ethanol and pyridine (e.g., 10:1 v/v).

  • Add ethyl 2-pentynoate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-ethyl-5-isoxazolone.

Visualizations

Below are diagrams illustrating the synthetic pathways and experimental workflows described.

Synthesis_of_Pyrazolone 2-Pentynoic_acid This compound Ethyl_2_pentynoate Ethyl 2-pentynoate 2-Pentynoic_acid->Ethyl_2_pentynoate Esterification (EtOH, H+) Pyrazolone_intermediate Michael Adduct Intermediate Ethyl_2_pentynoate->Pyrazolone_intermediate Michael Addition Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Pyrazolone_intermediate 3-Ethyl-5-pyrazolone 3-Ethyl-5-pyrazolone Pyrazolone_intermediate->3-Ethyl-5-pyrazolone Intramolecular Cyclization

Caption: Synthetic pathway for 3-Ethyl-5-pyrazolone.

Synthesis_of_Isoxazolone Ethyl_2_pentynoate Ethyl 2-pentynoate Isoxazolone_intermediate Michael Adduct Intermediate Ethyl_2_pentynoate->Isoxazolone_intermediate Michael Addition Hydroxylamine_HCl Hydroxylamine HCl + Base Hydroxylamine_HCl->Isoxazolone_intermediate 3-Ethyl-5-isoxazolone 3-Ethyl-5-isoxazolone Isoxazolone_intermediate->3-Ethyl-5-isoxazolone Intramolecular Cyclization

Caption: Synthetic pathway for 3-Ethyl-5-isoxazolone.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclocondensation ester_start Mix this compound, EtOH, and H₂SO₄ ester_reflux Reflux for 4-6h ester_start->ester_reflux ester_workup Workup and Purification ester_reflux->ester_workup ester_product Ethyl 2-pentynoate ester_workup->ester_product cyclo_start Dissolve Ethyl 2-pentynoate in EtOH ester_product->cyclo_start add_reagent Add Hydrazine Hydrate or Hydroxylamine HCl cyclo_start->add_reagent cyclo_reflux Reflux for 3-8h add_reagent->cyclo_reflux cyclo_isolate Isolation and Purification cyclo_reflux->cyclo_isolate cyclo_product Pyrazolone or Isoxazolone cyclo_isolate->cyclo_product

Caption: General experimental workflow.

References

Application Notes and Protocols for Biocatalytic Transformations of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic transformation of unsaturated carboxylic acids, a versatile class of substrates for generating high-value chemicals. Biocatalysis offers a green and highly selective alternative to traditional chemical methods, enabling the synthesis of chiral molecules, including alcohols, aldehydes, and amines, which are crucial intermediates in the pharmaceutical and chemical industries. This document details key enzymatic systems, presents quantitative data for various transformations, and provides step-by-step experimental protocols and workflow diagrams.

I. Enzymatic Reductions of α,β-Unsaturated Carboxylic Acids using Carboxylic Acid Reductases (CARs)

Carboxylic Acid Reductases (CARs) are powerful biocatalysts that facilitate the one-step reduction of carboxylic acids to aldehydes, a challenging transformation using conventional chemical methods.[1] In the context of α,β-unsaturated carboxylic acids, CARs can be employed in whole-cell or in vitro systems to produce allylic alcohols or, through subsequent enzymatic or cellular reductions, saturated primary alcohols.[1][2][3][4] These transformations are particularly valuable for the synthesis of fine chemicals and pharmaceutical intermediates.[1]

Key Features of CAR-mediated Transformations:
  • High Selectivity: CARs selectively reduce the carboxylic acid moiety, leaving the carbon-carbon double bond intact to yield allylic alcohols when coupled with a suitable aldehyde reductase.[1]

  • Broad Substrate Scope: CARs, such as those from Segniliparus rugosus (SrCAR) and Tsukamurella paurometabola (TpCAR), exhibit activity on a wide range of α,β-unsaturated carboxylic acids, including those with aromatic and heterocyclic substituents.[1]

  • In Vivo and In Vitro Systems: Transformations can be carried out using recombinant E. coli whole cells, which provide an endogenous system for cofactor regeneration, or through in vitro setups with purified enzymes and cofactor recycling systems.[1][2][4]

  • Cofactor Dependency: CARs require ATP and NADPH for their catalytic activity.[1][5] Efficient cofactor regeneration is crucial for process viability, often achieved in whole-cell systems through cellular metabolism or in vitro by coupling with enzymes like glucose dehydrogenase (GDH).[1][4][6]

Quantitative Data for CAR-mediated Transformations

The following tables summarize the conversion efficiencies for the transformation of various unsaturated carboxylic acids using whole-cell and in vitro biocatalytic systems.

Table 1: Whole-Cell Biotransformation of Benzo-fused (Hetero)aromatic Carboxylic Acids to Primary Alcohols using E. coli expressing SrCAR. [1]

EntrySubstrateConversion (%)
1Benzo[b]thiophene-2-carboxylic acid>99
2Naphthalene-1-carboxylic acid>98
3Naphthalene-2-carboxylic acid98
4Quinoline-3-carboxylic acid96
5Benzofuran-2-carboxylic acid91

Reaction Conditions: 5 mM substrate, 20 mM D-glucose, 10 mM MgCl2, 2% v/v DMSO, and fresh resting E. coli cells overexpressing SrCAR (OD600 = 30) in 50 mM NaPi buffer (pH 7.5), incubated at 30 °C, 250 rpm for 18 h.[1]

Table 2: Whole-Cell Biotransformation of Acrylic Acid Derivatives to Primary Alcohols using E. coli expressing SrCAR. [1]

EntrySubstrateConversion (%)
1(E)-3-(Naphthalen-2-yl)acrylic acid92
2(E)-3-(Naphthalen-1-yl)acrylic acid99
3(E)-Cinnamic acid>99
4(E)-3-(Furan-2-yl)acrylic acid94
5(E)-3-(Thiophen-2-yl)acrylic acid97

Reaction Conditions: 5 mM substrate, 20 mM D-glucose, 10 mM MgCl2, 2% v/v DMSO, and fresh resting E. coli cells overexpressing SrCAR (OD600 = 30) in 50 mM NaPi buffer (pH 7.5), incubated at 30 °C, 250 rpm for 18 h.[1]

Table 3: In Vitro CAR–GDH System for the Conversion of Carboxylic Acids to Primary Alcohols. [1]

EntrySubstrateConversion (%)
1Benzo[b]thiophene-2-carboxylic acid91
2Naphthalene-1-carboxylic acid96
3(E)-Cinnamic acid>99
4(E)-3-(Naphthalen-2-yl)acrylic acid98
5Indole-3-carboxylic acid85

Reaction Conditions: 5 mM carboxylic acid substrate, 20 mM D-glucose, 10 mM MgCl2, 2% v/v DMSO, purified SrCAR (0.5 mg mL−1), purified BsGDH (0.6 mg mL−1) in 50 mM NaPi buffer (pH 7.5), incubated at 30 °C, 250 rpm for 18 h.[1]

Experimental Protocols

This protocol describes the use of recombinant E. coli cells expressing a carboxylic acid reductase (CAR) for the conversion of α,β-unsaturated carboxylic acids to their corresponding alcohols.

Materials:

  • Recombinant E. coli cells expressing the desired CAR (e.g., SrCAR) and a phosphopantetheinyl transferase (e.g., Sfp).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Sodium phosphate (B84403) buffer (NaPi), 50 mM, pH 7.5.

  • Substrate stock solution (e.g., 250 mM in DMSO).

  • D-glucose stock solution (1 M).

  • MgCl2 stock solution (1 M).

  • Centrifuge and temperature-controlled shaker.

  • Analytical equipment (HPLC or GC-MS).

Procedure:

  • Cell Culture and Induction: Inoculate 100 mL of LB medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain. Grow the culture at 37 °C with shaking (200 rpm) to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 20 °C for 16-18 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4 °C. Wash the cell pellet twice with 50 mM NaPi buffer (pH 7.5). Resuspend the cells in the same buffer to a final OD600 of 30 to prepare the resting cell suspension.

  • Biotransformation Reaction: In a sterile flask, combine the following components to a final volume of 10 mL:

    • Resting cell suspension to a final OD600 of 30.

    • Substrate to a final concentration of 5 mM (add from DMSO stock, final DMSO concentration 2% v/v).

    • D-glucose to a final concentration of 20 mM.

    • MgCl2 to a final concentration of 10 mM.

  • Incubation and Monitoring: Incubate the reaction mixture at 30 °C with shaking at 250 rpm for 18 hours.[1] Withdraw samples periodically for analysis.

  • Sample Preparation and Analysis: To quench the reaction, mix an aliquot of the reaction mixture with an equal volume of methanol (B129727) or ethyl acetate.[7] Centrifuge to remove cell debris. Analyze the supernatant by HPLC or GC-MS to determine substrate conversion and product formation.

This protocol details the in vitro conversion of α,β-unsaturated carboxylic acids using purified CAR, with NADPH regeneration catalyzed by glucose dehydrogenase (GDH).

Materials:

  • Purified Carboxylic Acid Reductase (CAR).

  • Purified Glucose Dehydrogenase (GDH).

  • Sodium phosphate buffer (NaPi), 50 mM, pH 7.5.

  • Substrate stock solution (e.g., 250 mM in DMSO).

  • D-glucose stock solution (1 M).

  • MgCl2 stock solution (1 M).

  • NADP+ stock solution (10 mM).

  • ATP stock solution (100 mM).

  • Temperature-controlled shaker.

  • Analytical equipment (HPLC or GC-MS).

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a small reaction vessel, combine the following components:

    • 50 mM NaPi buffer, pH 7.5.

    • Substrate to a final concentration of 5 mM (from DMSO stock, final DMSO 2% v/v).

    • D-glucose to a final concentration of 20 mM.

    • MgCl2 to a final concentration of 10 mM.

    • NADP+ to a final concentration of 0.1 mM.

    • ATP to a final concentration of 1.0 mM.

    • Purified GDH to a final concentration of 0.6 mg/mL.[1]

    • Purified CAR to a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the reaction at 30 °C with shaking at 250 rpm for 18 hours.[1]

  • Analysis: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Analyze the organic phase by HPLC or GC-MS.

Visualization of CAR-mediated Pathways

CAR_Pathway cluster_whole_cell Whole-Cell System cluster_cofactor_wc Cofactor Regeneration cluster_in_vitro In Vitro System cluster_cofactor_iv Cofactor Regeneration UnsatAcid_wc α,β-Unsaturated Carboxylic Acid UnsatAldehyde_wc α,β-Unsaturated Aldehyde UnsatAcid_wc->UnsatAldehyde_wc CAR (ATP, NADPH) AllylAlc_wc Allylic Alcohol UnsatAldehyde_wc->AllylAlc_wc E. coli ADH (NAD(P)H) SatAlc_wc Saturated Alcohol UnsatAldehyde_wc->SatAlc_wc E. coli C=C Reductase + ADH (NAD(P)H) Glucose_wc Glucose NADP_wc NADPH Glucose_wc->NADP_wc Cellular Metabolism UnsatAcid_iv α,β-Unsaturated Carboxylic Acid UnsatAldehyde_iv α,β-Unsaturated Aldehyde UnsatAcid_iv->UnsatAldehyde_iv Purified CAR (ATP, NADPH) AllylAlc_iv Allylic Alcohol UnsatAldehyde_iv->AllylAlc_iv GDH or other ADH (NADPH) Glucose_iv Glucose NADP_plus_iv NADP+ Glucose_iv->NADP_plus_iv GDH NADPH_iv NADPH NADP_plus_iv->NADPH_iv

Caption: Biocatalytic pathways for the reduction of α,β-unsaturated carboxylic acids.

II. Asymmetric Reduction of C=C Bonds by Ene-Reductases (ERs)

Ene-reductases (ERs) are flavin-dependent enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes, ketones, and in some cases, carboxylic acids and esters.[8][9] This capability is highly valuable for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.[10]

Key Features of ER-mediated Transformations:
  • High Stereoselectivity: ERs can produce chiral products with high enantiomeric excess (ee) and diastereomeric excess (de).[8]

  • Broad Substrate Scope: While traditionally used for enones and enals, some ERs have been shown to act on α,β-unsaturated carboxylic acids, particularly when activated by other electron-withdrawing groups.[10][11][12]

  • Cofactor Dependency: ERs typically utilize NADPH as the hydride donor, necessitating a cofactor regeneration system for preparative-scale synthesis.[10] Common regeneration systems involve glucose dehydrogenase (GDH) and glucose or phosphite (B83602) dehydrogenase and phosphite.[10][13]

  • Cascade Reactions: ERs can be combined with other enzymes in one-pot cascade reactions to synthesize complex molecules. For example, coupling an ER with an imine reductase (IRED) or a reductive aminase (RedAm) allows for the synthesis of chiral amines from α,β-unsaturated ketones.[8] Similarly, a "hydrogen-borrowing" cascade with an aldehyde dehydrogenase (Ald-DH) can produce chiral α-substituted carboxylic acids from α,β-unsaturated aldehydes.[14]

Quantitative Data for ER-mediated Transformations

Table 4: Asymmetric Bioreduction of 2-Methyl-3-phenyl-2-enal (1a) using various Ene-Reductases. [14]

Ene-Reductase (ER)Conversion (%)Product (1b) ee (%)By-product (1c) (%)
OYE1>991 (S)29
OYE2>991 (R)13
OYE3>991 (S)7
TsER>9910 (S)16
NemA>991 (S)10
XenA2528 (S)0

Reaction Conditions: 5 mM substrate, 10 µM NADPH, 300 mM glucose, 10 U GDH, 2 µM ER in 50 mM KPi buffer (pH 7.0) at 30 °C for 24 h.[14]

Experimental Protocol

This protocol describes a general procedure for the bioreduction of an α,β-unsaturated substrate using an ene-reductase with a GDH-based cofactor regeneration system.

Materials:

  • Purified Ene-Reductase (ER).

  • Glucose Dehydrogenase (GDH).

  • Phosphate buffer (50 mM, pH 7.0).

  • Substrate stock solution (e.g., 500 mM in DMSO).

  • D-glucose stock solution (1 M).

  • NADP+ stock solution (10 mM).

  • Temperature-controlled shaker.

  • Analytical equipment (Chiral HPLC or GC).

Procedure:

  • Reaction Setup: In a reaction vial, combine the following in the specified order:

    • Phosphate buffer (50 mM, pH 7.0) to a final volume of 1.0 mL.

    • D-glucose to a final concentration of 20 µmol (20 mM).

    • NADP+ to a final concentration of 0.1 µmol (0.1 mM).

    • GDH to a final concentration of 200 µg/mL (4 U/mL).[13]

    • The desired Ene-Reductase to a final concentration of 40 µg/mL.[13]

    • The α,β-unsaturated substrate to a final concentration of 5 µmol (5 mM), added from a DMSO stock (final DMSO concentration of 1% v/v).[13]

  • Incubation: Seal the vial and incubate the mixture for 24 hours in an orbital shaker at 160 rpm and 30 °C.[13]

  • Work-up and Analysis:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 2 x 250 µL).

    • Separate the phases by centrifugation (15,000 x g, 1.5 min).[13]

    • Combine the organic layers and dry over anhydrous Na2SO4.

    • Analyze the sample by chiral HPLC or GC to determine conversion and enantiomeric excess.

Visualization of an ER-based Cascade Reaction

ER_Cascade cluster_cascade Hydrogen-Borrowing Cascade cluster_cofactor Internal Cofactor Recycling UnsatAldehyde α,β-Unsaturated Aldehyde SatAldehyde Saturated Aldehyde UnsatAldehyde->SatAldehyde Ene-Reductase (ER) NAD(P)H SatAcid Chiral Carboxylic Acid SatAldehyde->SatAcid Aldehyde Dehydrogenase (Ald-DH) NAD(P)+ NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP Used by ER NADP->NADPH Generated by Ald-DH

Caption: Hydrogen-borrowing cascade for chiral carboxylic acid synthesis.

III. Other Biocatalytic Transformations

Beyond reductions, other enzyme classes are valuable for transforming unsaturated carboxylic acids.

  • Hydratases: Fatty acid hydratases catalyze the stereoselective addition of water to C=C double bonds.[15][16] This can be the first step in a cascade to produce chiral secondary alcohols, for instance, by coupling with a photoactivated decarboxylase.[15][17]

  • Ammonia Lyases: Engineered aspartate ammonia-lyases can catalyze the hydroamination of α,β-unsaturated carboxylic acids to produce β-amino acids, which are important building blocks for pharmaceuticals.[18][19]

  • Decarboxylases: Ferulic acid decarboxylases (FDCs) can catalyze the reversible decarboxylation of various α,β-unsaturated carboxylic acids, offering a route to valuable styrenes and other vinyl compounds.[20][21]

These notes provide a starting point for researchers interested in leveraging biocatalysis for the transformation of unsaturated carboxylic acids. The provided protocols are general and may require optimization for specific substrates and enzymes.

References

Troubleshooting & Optimization

Technical Support Center: 2-Pentynoic Acid Handling & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pentynoic acid. The primary focus is on preventing polymerization during distillation and ensuring the stability of the compound during purification.

Troubleshooting Guide: Polymerization During Distillation

Issue: Rapid Polymerization in the Distillation Flask

  • Question: My this compound is polymerizing in the distillation flask as soon as it reaches a certain temperature. How can I prevent this?

  • Answer: This is likely due to thermally initiated free-radical polymerization. This compound, being an unsaturated carboxylic acid with an internal alkyne, is susceptible to polymerization at elevated temperatures. To mitigate this, several steps should be taken:

    • Lower the Distillation Temperature: Employ vacuum distillation to reduce the boiling point of this compound. A lower distillation temperature is the most critical factor in preventing thermal polymerization.

    • Use a Polymerization Inhibitor: Add a suitable free-radical scavenger to the crude this compound before heating.

    • Ensure Inert Atmosphere: The presence of oxygen can sometimes promote polymerization. Ensure your distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue: Polymer Formation in the Condenser and Receiving Flask

  • Question: I've successfully distilled some this compound, but I'm finding solid polymer in my condenser and receiving flask. What's causing this?

  • Answer: This indicates that the polymerization is occurring in the vapor phase or upon condensation. Here's how to address this:

    • Introduce a Vapor Phase Inhibitor: Some inhibitors are more volatile and can travel with the distillate, offering protection in the condenser. While specific data for this compound is limited, compounds like N-phenyl-N-nitrosohydroxylamine ammonium (B1175870) salt have been used for other unsaturated monomers.

    • Cool the Receiving Flask: Keeping the receiving flask in an ice bath can help to quickly quench any potential polymerization upon condensation.

    • Minimize Distillation Time: A faster distillation, where the distillate spends less time at elevated temperatures, can reduce the likelihood of polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of polymerization inhibitors for this compound?

A1: While there is limited specific data for this compound, inhibitors effective for other unsaturated carboxylic acids are recommended. These generally fall into two categories: phenolic inhibitors and stable free radicals. It is often beneficial to use a combination of inhibitors.[1][2]

  • Phenolic Compounds: Hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ) are common choices. They act as radical scavengers.

  • Stable Radicals: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and its derivatives are highly effective at trapping radical species that initiate polymerization.

  • Phenothiazine: This is another widely used inhibitor in the distillation of acrylic acid and may be effective for this compound.

Q2: What are the recommended concentrations for these inhibitors?

A2: The optimal concentration can vary depending on the purity of your this compound and the distillation conditions. It is best to start with a low concentration and increase if polymerization is still observed.

Inhibitor ClassExample InhibitorTypical Concentration Range (ppm by weight)
PhenolicHydroquinone (HQ)50 - 500
Phenolic4-Methoxyphenol (MEHQ)50 - 500
Stable RadicalTEMPO10 - 200
OtherPhenothiazine100 - 1000

Q3: How does pressure affect the distillation of this compound?

A3: Lowering the pressure significantly reduces the boiling point, which is the most effective way to prevent thermal polymerization. For example, the related compound 4-pentynoic acid has a boiling point of 110 °C at 30 mmHg. It is recommended to perform the distillation of this compound under a similar or even higher vacuum.

Q4: Can impurities in my crude this compound promote polymerization?

A4: Yes, certain impurities can initiate or catalyze polymerization. These can include:

  • Peroxides: Formed from exposure to air, peroxides can decompose upon heating to generate free radicals.

  • Metal Ions: Traces of certain metals can act as catalysts for polymerization.

  • Other Reactive Species: Depending on the synthetic route, other unsaturated compounds could be present and contribute to co-polymerization.

It is advisable to wash the crude this compound with a brine solution to remove water-soluble impurities before distillation.

Experimental Protocol: Vacuum Distillation of this compound with Polymerization Inhibitor

Objective: To purify this compound by vacuum distillation while preventing polymerization.

Materials:

  • Crude this compound

  • Selected polymerization inhibitor(s) (e.g., Hydroquinone and/or TEMPO)

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask, vacuum adapter)

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to the round-bottom distillation flask.

    • Add the chosen polymerization inhibitor(s) at the desired concentration (refer to the table above). For example, for 100 g of crude acid, add 50 mg of hydroquinone (500 ppm).

    • Add a magnetic stir bar for smooth boiling.

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Place the receiving flask in an ice bath.

    • Connect the apparatus to the vacuum pump via a cold trap.

    • Connect the inert gas source to the vacuum adapter to allow for backfilling.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system to the desired pressure (e.g., 10-30 mmHg).

    • Once the pressure is stable, begin gently heating the distillation flask.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for the given pressure.

    • Observe the distillation flask and condenser for any signs of polymer formation. If polymerization occurs, immediately stop heating and carefully vent the system.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.

    • Carefully and slowly vent the apparatus with the inert gas.

    • Disassemble the apparatus and store the purified this compound under an inert atmosphere, refrigerated, and with a small amount of inhibitor for long-term stability.

Logical Workflow for Troubleshooting Polymerization

G start Polymerization Observed During Distillation check_location Where is the polymer forming? start->check_location flask In Distillation Flask check_location->flask Flask condenser In Condenser/Receiver check_location->condenser Condenser/Receiver flask_q1 Is distillation under vacuum? flask->flask_q1 condenser_q1 Is a vapor-phase inhibitor being used? condenser->condenser_q1 flask_a1_no Action: Implement Vacuum Distillation flask_q1->flask_a1_no No flask_q2 Is a liquid-phase inhibitor being used? flask_q1->flask_q2 Yes flask_a1_no->flask_q2 flask_a2_no Action: Add Inhibitor (e.g., HQ, TEMPO) flask_q2->flask_a2_no No flask_q3 Is the distillation temperature too high? flask_q2->flask_q3 Yes flask_a2_no->flask_q3 flask_a3_yes Action: Increase Vacuum to Lower Boiling Point flask_q3->flask_a3_yes Yes end_state Problem Resolved flask_q3->end_state No flask_a3_yes->end_state condenser_a1_no Action: Consider adding a volatile inhibitor condenser_q1->condenser_a1_no No condenser_q2 Is the receiving flask cooled? condenser_q1->condenser_q2 Yes condenser_a1_no->condenser_q2 condenser_a2_no Action: Place receiver in an ice bath condenser_q2->condenser_a2_no No condenser_q2->end_state Yes condenser_a2_no->end_state

Caption: Troubleshooting workflow for polymerization of this compound.

References

Technical Support Center: Analysis of 2-Pentynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in the synthesis of 2-pentynoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that might lead to impurities detectable by GC-MS?

A common and effective method for synthesizing alkynes like this compound is through the double dehydrohalogenation of a vicinal or geminal dihalide. For this compound, a plausible precursor would be methyl 2,3-dihalopentanoate or ethyl 2,3-dihalopentanoate, followed by saponification. This reaction typically uses a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), to eliminate two equivalents of hydrogen halide (HX).

Q2: I am seeing multiple peaks in my GC-MS analysis of a this compound synthesis reaction mixture. What are the likely byproducts?

During the double dehydrohalogenation synthesis of this compound, several byproducts can form, leading to multiple peaks in your chromatogram. These can include:

  • Positional Isomers: Depending on the exact structure of your precursor and reaction conditions, you might form isomers such as 3-pentynoic acid or 4-pentynoic acid.

  • Allenic Byproducts: Incomplete rearrangement or alternative elimination pathways can lead to the formation of pentadienoic acids (allenes), such as 2,3-pentadienoic acid.

  • Incomplete Dehydrohalogenation: If the reaction does not go to completion, you may observe vinyl halide intermediates, such as 3-halo-2-pentenoic acid or 2-halo-3-pentenoic acid.

  • Over-alkylation or Side Reactions: Depending on the specific base and solvent system, other side reactions could occur, leading to a variety of other impurities.

Q3: My GC-MS results show a peak with the same mass-to-charge ratio (m/z) as this compound but at a different retention time. What could this be?

A peak with the same m/z as your target compound but a different retention time is likely a structural isomer. In the case of this compound (C₅H₆O₂), this could be another pentynoic acid isomer like 3-pentynoic acid or 4-pentynoic acid.[1][2] Positional isomers often have very similar mass spectra due to similar fragmentation patterns, but their different boiling points and polarities will cause them to elute at different times from the GC column.

Q4: How can I differentiate between the different pentynoic acid isomers using their mass spectra?

While the mass spectra of positional isomers can be very similar, there might be subtle differences in the relative intensities of certain fragment ions. For example, the fragmentation pattern may be influenced by the position of the triple bond. A detailed analysis of the fragmentation, and comparison with known spectra from databases like the NIST WebBook, can aid in identification.[1] However, the most reliable method for distinguishing isomers is by comparing their GC retention times with authentic standards.

Q5: What are the characteristic mass spectral fragments I should look for to identify this compound and its byproducts?

For C5 carboxylic acids, you can expect to see some common fragmentation patterns:

  • Molecular Ion Peak (M⁺): For pentynoic acid, this would be at m/z 98. For pentenoic acids, it would be at m/z 100. The intensity of the molecular ion peak can vary.

  • Loss of a Propyl Group (-C₃H₇): A fragment at m/z 55 is common for this compound.

  • Loss of a Carboxyl Group (-COOH): A peak at m/z 53 (for pentynoic acid) or m/z 55 (for pentenoic acid) can be observed.

  • McLafferty Rearrangement: For unsaturated acids, this can lead to characteristic fragments. For example, in 4-pentenoic acid, a prominent peak at m/z 60 is often observed.[3]

It is highly recommended to consult a mass spectral library for confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple peaks with m/z 98 Formation of positional isomers (e.g., 3-pentynoic acid, 4-pentynoic acid).[1][2]Optimize reaction conditions (temperature, reaction time, base) to favor the formation of the desired isomer. Use a GC column with high resolving power. Inject authentic standards of the suspected isomers to confirm their retention times.
Peaks with m/z greater than 98 Incomplete reaction, leaving halogenated intermediates.Increase reaction time or temperature. Ensure a sufficient excess of the strong base is used. Analyze the mass spectra for isotopic patterns characteristic of chlorine or bromine.
Broad, tailing peaks for acidic compounds Interaction of the carboxylic acid group with the GC column.Derivatize the carboxylic acids to their more volatile methyl or silyl (B83357) esters before GC-MS analysis. This will improve peak shape and chromatographic resolution.
No peak corresponding to this compound Reaction failure or decomposition of the product.Verify the quality of starting materials and reagents. Ensure anhydrous conditions if required by the reaction. Check for potential decomposition pathways under your reaction or workup conditions.

Quantitative Data Summary

The following table summarizes the expected GC-MS data for this compound and its potential byproducts. Please note that retention times are highly dependent on the specific GC column and conditions used and should be considered relative.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (Relative) Key m/z Fragments
This compound C₅H₆O₂98.10Reference98 (M⁺), 83, 69, 55, 41
3-Pentynoic acid C₅H₆O₂98.10Similar to this compound98 (M⁺), 83, 69, 53, 39[2]
4-Pentynoic acid C₅H₆O₂98.10Likely earlier than this compound98 (M⁺), 83, 70, 55, 41, 39[1]
2,3-Pentadienoic acid C₅H₆O₂98.10Varies98 (M⁺), 81, 69, 53, 41
2-Pentenoic acid C₅H₈O₂100.12Varies100 (M⁺), 85, 71, 55, 43, 41[4]
3-Pentenoic acid C₅H₈O₂100.12Varies100 (M⁺), 85, 71, 55, 41
4-Pentenoic acid C₅H₈O₂100.12Likely earlier than 2- or 3-pentenoic acid100 (M⁺), 85, 74, 60, 41[3]
Halogenated Intermediate (e.g., chloro-pentenoic acid) C₅H₇ClO₂134.56Later than non-halogenated compounds134/136 (M⁺, with characteristic 3:1 isotope ratio for Cl), 99, 63

Experimental Protocols

Synthesis of this compound via Double Dehydrohalogenation

This protocol describes a general procedure for the synthesis of this compound from a suitable dihalopentanoate precursor.

Materials:

  • Methyl 2,3-dibromopentanoate

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.

  • Dissolve methyl 2,3-dibromopentanoate in anhydrous diethyl ether and add it dropwise to the sodium amide solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 2-pentynoate.

  • Saponify the ester to the carboxylic acid by refluxing with aqueous NaOH, followed by acidification with HCl.

  • Extract the product with diethyl ether, dry, and remove the solvent to yield crude this compound.

  • Purify the product by distillation or chromatography.

GC-MS Analysis Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether). For improved peak shape, derivatization to the methyl ester using diazomethane (B1218177) or TMS derivatization using BSTFA can be performed.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using GC-MS data.

Byproduct_Identification_Workflow start GC-MS Analysis of Crude Reaction Mixture peak_integration Integrate Peaks and Generate Mass Spectra start->peak_integration identify_target Identify Target Peak (this compound) by Retention Time & MS peak_integration->identify_target analyze_unknowns Analyze Unknown Peaks peak_integration->analyze_unknowns compare_mw Determine Molecular Weight from Molecular Ion (M+) analyze_unknowns->compare_mw mw_98 MW = 98 g/mol? compare_mw->mw_98 mw_100 MW = 100 g/mol? compare_mw->mw_100 mw_greater MW > 100 g/mol? compare_mw->mw_greater isomer_id Potential Isomer: - 3-Pentynoic Acid - 4-Pentynoic Acid - Pentadienoic Acid mw_98->isomer_id  Yes pentenoic_id Potential Byproduct: - 2-Pentenoic Acid - 3-Pentenoic Acid - 4-Pentenoic Acid mw_100->pentenoic_id  Yes halo_intermediate Potential Byproduct: - Halogenated Intermediate - Other side products mw_greater->halo_intermediate  Yes confirm_id Confirm Identity with: - Authentic Standards - MS Library Search - Fragmentation Analysis isomer_id->confirm_id pentenoic_id->confirm_id halo_intermediate->confirm_id

Caption: Workflow for byproduct identification in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pentynoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the esterification of 2-pentynoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Ester

Q1: My Fischer esterification of this compound resulted in a very low yield. What are the primary factors to investigate?

A1: Low yields in the Fischer esterification of this compound are most commonly due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1] Key areas to troubleshoot include:

  • Water Content: The presence of water in the reaction mixture, either from wet reagents or glassware, will inhibit the forward reaction. It is crucial to use anhydrous alcohols and solvents and to thoroughly dry all glassware.

  • Equilibrium Limitations: To favor product formation, the equilibrium must be shifted to the right. This can be achieved by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing water as it forms.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), will lead to a slow or incomplete reaction.[2][3]

  • Suboptimal Temperature and Reaction Time: The reaction may require heating to reflux to proceed at a reasonable rate.[3] Insufficient reaction time will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times may lead to side reactions.

Q2: How can I effectively remove water from the reaction mixture?

A2: Removing water is a highly effective strategy to increase ester yield.[1] Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, is a standard and efficient method.[1][3] The water is collected in the trap, physically removing it from the reaction equilibrium.[1]

  • Dehydrating Agents: The addition of a dehydrating agent, like molecular sieves, to the reaction mixture can absorb the water as it is formed.[4]

Issue 2: Slow Reaction Rate

Q3: The esterification is proceeding very slowly, even with a catalyst. How can I increase the reaction rate?

A3: Several factors can be adjusted to accelerate a slow esterification reaction:

  • Catalyst Loading: Increasing the concentration of the acid catalyst can enhance the reaction rate. Typical catalyst loading for sulfuric acid is 1-5 mol% relative to the carboxylic acid.

  • Temperature: Increasing the reaction temperature by heating to the reflux temperature of the alcohol or solvent will increase the kinetic rate of the reaction.[3]

  • Choice of Catalyst: While sulfuric acid and p-TsOH are common, other Lewis acid catalysts might offer improved performance.[3][5]

Issue 3: Formation of Side Products

Q4: I am observing unexpected byproducts in my reaction mixture. What side reactions are possible with this compound under acidic esterification conditions?

A4: The presence of the carbon-carbon triple bond in this compound introduces the possibility of side reactions that are not present with saturated carboxylic acids. While Fischer esterification is generally a robust method, potential side reactions include:

  • Hydration of the Alkyne: Under acidic conditions, water could potentially add across the triple bond to form a ketone after tautomerization.[6]

  • Polymerization: Unsaturated compounds can be prone to polymerization, especially at higher temperatures.[7]

  • Isomerization: In some cases, alkynes can undergo isomerization under acidic conditions, although this is less common for internal alkynes like this compound compared to terminal alkynes.

To minimize these side reactions, it is advisable to use the mildest effective reaction conditions (e.g., lowest necessary temperature and reaction time).

Issue 4: Difficulties in Product Purification

Q5: I am having trouble isolating a pure sample of my this compound ester. What is a standard purification procedure?

A5: A typical work-up and purification procedure for a Fischer esterification involves several steps to remove unreacted starting materials, the acid catalyst, and any byproducts.[8]

  • Neutralization and Extraction: After cooling the reaction mixture, it should be diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted this compound.[8] This is followed by washing with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: The crude ester can then be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer esterification of this compound?

A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the carbonyl oxygen of the this compound by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[1]

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate.[1]

  • Elimination of water as a leaving group, forming a protonated ester.[1]

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[1]

Q2: Which alcohols are most suitable for the esterification of this compound?

A2: Primary and secondary alcohols are generally well-suited for Fischer esterification.[3] Tertiary alcohols are more prone to elimination under acidic conditions and may result in lower yields of the desired ester.[3]

Q3: Can I use a solvent-free approach for this esterification?

A3: Yes, a solvent-free approach is often viable, particularly when a large excess of the alcohol is used, allowing it to also function as the reaction solvent.[3] This can be an efficient and more environmentally friendly option.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Esterification of this compound with Ethanol (B145695)

ParameterCondition ACondition BCondition CCondition DExpected Outcome
Catalyst H₂SO₄ (1 mol%)H₂SO₄ (5 mol%)p-TsOH (5 mol%)Amberlyst-15Higher catalyst loading generally increases reaction rate. Amberlyst-15 allows for easier purification.[10]
Ethanol 3 equivalents10 equivalents10 equivalents10 equivalentsA large excess of alcohol shifts the equilibrium towards the product, increasing the yield.[1]
Temperature 60 °CReflux (~78 °C)Reflux (~78 °C)Reflux (~78 °C)Higher temperatures increase the reaction rate but may also promote side reactions.[3]
Time 24 hours8 hours8 hours12 hoursReaction time should be optimized to ensure completion without significant side product formation.
Water Removal NoneDean-StarkMolecular SievesNoneActive water removal significantly increases the final yield.[1]
Expected Yield Low to ModerateHighHighModerate to HighConditions B and C with active water removal are expected to give the highest yields.

Note: The data in this table is illustrative and intended to guide experimental design. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for the Fischer Esterification of this compound with Ethanol using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the round-bottom flask, add this compound (1 equivalent), ethanol (10 equivalents), and a suitable solvent to fill the Dean-Stark trap (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing when water no longer collects in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ethyl 2-pentynoate by vacuum distillation.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Define Ester Target reagents Select Anhydrous Alcohol & this compound start->reagents catalyst Choose Acid Catalyst (H₂SO₄, p-TsOH) reagents->catalyst setup Assemble Dry Glassware (Reflux/Dean-Stark) catalyst->setup mix Combine Reactants, Solvent, and Catalyst setup->mix heat Heat to Reflux mix->heat monitor Monitor Progress (TLC, Water Collection) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Dilute & Wash (NaHCO₃, Brine) cool->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Remove Solvent (Rotovap) dry->concentrate purify Purify Ester (Distillation/Chromatography) concentrate->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze end End: Pure Ester analyze->end

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Low_Yield start Low Ester Yield check_water Water present in reagents or glassware? start->check_water dry_reagents Action: Use anhydrous reagents and dry glassware. check_water->dry_reagents Yes check_equilibrium Is water being removed? check_water->check_equilibrium No dry_reagents->check_equilibrium add_ds Action: Use Dean-Stark trap or add molecular sieves. check_equilibrium->add_ds No excess_alcohol Action: Increase excess of alcohol. check_equilibrium->excess_alcohol Partially check_catalyst Is catalyst loading sufficient? check_equilibrium->check_catalyst Yes add_ds->check_catalyst excess_alcohol->check_catalyst increase_catalyst Action: Increase catalyst concentration (1-5 mol%). check_catalyst->increase_catalyst No check_conditions Are reaction time and temperature optimal? check_catalyst->check_conditions Yes increase_catalyst->check_conditions increase_time_temp Action: Increase reaction time and/or temperature. check_conditions->increase_time_temp No check_side_reactions Side products observed? check_conditions->check_side_reactions Yes increase_time_temp->check_side_reactions milder_conditions Action: Use milder conditions (lower temp, shorter time). check_side_reactions->milder_conditions Yes end Improved Yield check_side_reactions->end No milder_conditions->end

Caption: Troubleshooting decision tree for low ester yield.

References

Technical Support Center: Troubleshooting Peak Tailing of 2-Pentynoic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Pentynoic acid. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols provide a comprehensive resource to diagnose and resolve these common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my GC-MS analysis?

A1: Peak tailing for this compound is primarily due to its polar carboxylic acid group. This functional group can engage in undesirable secondary interactions with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or on particulate matter from previous injections. These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak shape. Other contributing factors can include improper column installation, column contamination, or suboptimal GC method parameters.

Q2: Is derivatization necessary for the analysis of this compound?

A2: While direct analysis is possible, derivatization is highly recommended to achieve symmetrical peaks and improve analytical performance.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative (e.g., an ester or a silyl (B83357) ester). This minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and improved sensitivity.

Q3: What are the most common derivatization methods for this compound?

A3: The two most common derivatization techniques for carboxylic acids are:

  • Esterification: This method converts the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). Common reagents include Boron Trifluoride in methanol (B129727) (BF₃-methanol).[2]

  • Silylation: This technique replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

Q4: Can I analyze this compound without derivatization?

A4: Yes, direct analysis of short-chain fatty acids is possible, but it requires careful optimization to minimize peak tailing.[4] This typically involves using a specialized GC column with an acidic character to reduce analyte-column interactions and ensuring a highly inert GC system, including the use of deactivated inlet liners.[5] However, achieving good peak shape without derivatization can be challenging.

Q5: What type of GC column is best for analyzing this compound?

A5: For the underivatized acid, a polar, acidic-functionalized polyethylene (B3416737) glycol (PEG) column (e.g., a "WAX" or "FFAP" type column) is often recommended. For derivatized this compound (e.g., as a methyl ester or TMS-ester), a less polar column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable.

Troubleshooting Guide for Peak Tailing

A systematic approach is crucial for effectively troubleshooting peak tailing. The following guide, in conjunction with the troubleshooting workflow diagram, will help you identify and resolve the root cause of the issue.

Initial Assessment:
  • Evaluate all peaks in the chromatogram:

    • If all peaks are tailing: This usually indicates a physical problem in the GC system, such as improper column installation, a leak, or a dead volume in the flow path.[6][7]

    • If only this compound and other polar analytes are tailing: This points towards chemical interactions with active sites in the system.[6]

Troubleshooting Workflow:

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No install_column Verify Column Installation (Position, Cut, Ferrules) physical_issue->install_column use_deactivated_liner Use Deactivated Inlet Liner chemical_issue->use_deactivated_liner check_leaks Check for Leaks (Septum, Fittings) install_column->check_leaks inlet_maintenance_physical Perform Inlet Maintenance (Liner, O-ring, Septum) check_leaks->inlet_maintenance_physical end_resolved Peak Shape Improved inlet_maintenance_physical->end_resolved trim_column Trim Column Inlet (10-20 cm) use_deactivated_liner->trim_column consider_derivatization Consider Derivatization trim_column->consider_derivatization derivatize Derivatize Sample (Esterification or Silylation) consider_derivatization->derivatize Yes optimize_direct Optimize Direct Analysis (Acidic Column, Inert System) consider_derivatization->optimize_direct No derivatize->end_resolved optimize_direct->end_resolved end_persist Issue Persists? Contact Technical Support end_resolved->end_persist If not

Caption: A step-by-step workflow for diagnosing and resolving peak tailing of this compound.

Detailed Troubleshooting Steps:
Potential CauseRecommended Action
Active Sites in the GC System - Use a Deactivated Inlet Liner: Replace the standard liner with a deactivated one. Liners that have undergone a deactivation process have fewer active silanol groups on their surface.[5] - Trim the GC Column: The front end of the column can accumulate non-volatile residues and become active over time. Trimming 10-20 cm from the inlet side of the column can restore performance.[8] - Derivatize the Sample: This is the most effective way to eliminate interactions between the carboxylic acid group and active sites.
Improper Column Installation - Ensure a Clean, Square Cut: A poor column cut can create turbulence and dead volume, leading to peak tailing. Use a ceramic scoring wafer to make a clean, 90-degree cut.[7] - Correct Installation Depth: Install the column at the manufacturer-recommended depth in the inlet. Incorrect positioning can also create dead volumes.[7] - Proper Ferrule Use: Use the correct ferrules for your column and tighten them appropriately to avoid leaks.
Column Contamination - Bake Out the Column: Heat the column to its maximum isothermal temperature (or slightly below) for an extended period to remove volatile contaminants. - Trim the Column: If baking out is ineffective, trimming the front of the column is recommended.[8]
Suboptimal GC Parameters - Inlet Temperature: A low inlet temperature can cause slow vaporization of the analyte, leading to broader, tailing peaks. A typical starting point is 250 °C. However, excessively high temperatures can cause degradation.[3] - Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Optimizing the ramp rate can improve peak shape.
Sample Overload - Dilute the Sample: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or tailing. Dilute the sample and reinject. - Reduce Injection Volume: If dilution is not possible, reduce the injection volume.

Quantitative Data on Peak Shape Improvement

The following tables summarize the expected improvements in peak shape based on troubleshooting actions. The Tailing Factor (Tf) or Asymmetry Factor (As) is a measure of peak symmetry, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.0 indicate peak tailing.

Table 1: Effect of Derivatization on Peak Tailing Factor

AnalyteConditionTailing Factor (Tf)
This compoundUnderivatized> 2.0
This compound Methyl EsterDerivatized (Esterification)1.0 - 1.2
This compound TMS-EsterDerivatized (Silylation)1.0 - 1.2

Table 2: Impact of Inlet Liner Deactivation on Peak Asymmetry

AnalyteInlet Liner TypePeak Asymmetry (As)
Short-Chain Carboxylic AcidStandard Glass Liner1.8 - 2.5
Short-Chain Carboxylic AcidDeactivated Glass Liner1.1 - 1.4

Table 3: Influence of Inlet Temperature on Peak Tailing

AnalyteInlet TemperatureTailing Factor (Tf)
This compound (derivatized)200 °C1.5 - 1.8
This compound (derivatized)250 °C1.1 - 1.3
This compound (derivatized)280 °C1.0 - 1.2

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester (FAME)

This protocol describes the conversion of this compound to its more volatile methyl ester using Boron Trifluoride (BF₃) in methanol.

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place approximately 1 mg of the this compound sample (or a dried extract) into a screw-cap vial.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

EsterificationWorkflow start Start: This compound Sample add_reagent Add 14% BF3-Methanol start->add_reagent heat Heat at 60°C for 30 min add_reagent->heat extract Extract with Hexane and Saturated NaCl heat->extract separate Separate Hexane Layer extract->separate dry Dry with Na2SO4 separate->dry end End: This compound Methyl Ester Ready for GC-MS dry->end

Caption: Experimental workflow for the esterification of this compound.

Protocol 2: Silylation of this compound

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound sample (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: Place the dried this compound sample (approximately 0.1-1 mg) in a reaction vial. It is critical that the sample is free of water.

  • Reagent Addition:

    • Add 100 µL of an aprotic solvent to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Recommended GC-MS Parameters for Derivatized this compound
ParameterRecommended Setting
GC Inlet
Injection ModeSplit (e.g., 20:1) or Splitless
Injection Volume1 µL
Inlet Temperature250 °C
LinerDeactivated, split/splitless liner
Column
Stationary Phase5% Phenyl-methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp Rate10 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-300

By following these troubleshooting guides and experimental protocols, researchers can effectively address the issue of peak tailing for this compound and achieve reliable and accurate GC-MS results.

References

Technical Support Center: Purification of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Pentynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of isomeric impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in commercial this compound?

A1: The most common isomeric impurities found in this compound are its positional isomers: 3-Pentynoic acid and 4-Pentynoic acid. These impurities can arise during the synthesis of this compound, particularly in processes involving the isomerization of the triple bond. The specific ratio of these isomers can vary depending on the synthetic route and reaction conditions employed.

Q2: How can I identify the presence of isomeric impurities in my this compound sample?

A2: The presence of isomeric impurities can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the different isomers and provide information on their relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of different isomers by identifying characteristic peaks for each compound.

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The primary methods for the removal of isomeric impurities from this compound include:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points.

  • Recrystallization: This method relies on the differential solubility of the desired compound and its impurities in a specific solvent.

  • Chromatography: Techniques like preparative HPLC can be used to separate isomers with high resolution.

Troubleshooting Guides

Issue 1: Poor separation of isomers using fractional distillation.

Problem: You are attempting to purify this compound using fractional distillation, but the resulting product still contains significant amounts of 3-Pentynoic acid.

Possible Cause & Solution:

  • Insufficient Column Efficiency: The boiling points of this compound and 3-Pentynoic acid are very close, requiring a distillation column with high theoretical plates for effective separation.

    • Troubleshooting Step: Switch to a spinning band distillation column, which offers higher separation efficiency for close-boiling mixtures. Operate the distillation under reduced pressure (e.g., 50 mbar) to lower the boiling points and minimize thermal degradation.[1]

Data Presentation: Boiling Points of Pentynoic Acid Isomers

IsomerBoiling Point at atmospheric pressure (°C)Boiling Point at reduced pressure (°C @ mmHg)
This compound204.5102 @ 15
3-Pentynoic acid203.898-100 @ 12
4-Pentynoic acid192-19390 @ 12

Note: These values are approximate and can vary with pressure.

Issue 2: Co-crystallization of impurities during recrystallization.

Problem: You are trying to purify this compound by recrystallization, but the resulting crystals are still contaminated with other isomers.

Possible Cause & Solution:

  • Inappropriate Solvent Choice: The chosen solvent may not have a significant enough solubility difference between this compound and its isomers at different temperatures.

    • Troubleshooting Step: Conduct a thorough solvent screen to identify a solvent that preferentially dissolves the impurities at room temperature while having high solubility for this compound only at elevated temperatures. A common rule of thumb is to use a solvent with a similar functional group to the compound being purified. For carboxylic acids, solvents like ethanol (B145695) or solvent mixtures such as n-hexane/acetone could be effective.[2]

Issue 3: Co-elution of isomers in HPLC analysis.

Problem: Your HPLC analysis shows overlapping peaks for the pentynoic acid isomers, making it difficult to quantify the purity of your this compound sample.

Possible Cause & Solution:

  • Suboptimal Mobile Phase or Stationary Phase: The chosen HPLC conditions may not provide sufficient selectivity for the isomers.

    • Troubleshooting Step: Modify the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of acetonitrile (B52724) and water, and adding a small amount of an acid like phosphoric acid or formic acid, can improve peak separation.[] Experiment with different types of C18 columns or consider a different stationary phase altogether.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

This protocol outlines a general procedure for the analysis of this compound and its isomeric impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or methanol.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 30 to 200.

  • Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. Quantify the relative peak areas to determine the purity.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of this compound using a spinning band distillation apparatus.

  • Apparatus: Assemble a spinning band distillation system with a vacuum pump and a temperature-controlled heating mantle.

  • Procedure:

    • Charge the distillation flask with the impure this compound.

    • Reduce the pressure in the system to approximately 50 mbar.

    • Begin heating the flask and start the spinning band.

    • Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound at the given pressure.

    • Discard the initial and final fractions, which are likely to be enriched in more volatile and less volatile impurities, respectively.

  • Purity Check: Analyze the collected fraction using GC-MS or HPLC to confirm the removal of isomeric impurities.

Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point, while the impurities remain soluble at both temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the impure this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the purity of the recrystallized this compound by measuring its melting point and analyzing it by GC-MS or HPLC.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_final_analysis Final Purity Check start Impure this compound gcms_hplc GC-MS / HPLC Analysis start->gcms_hplc Sample distillation Fractional Distillation gcms_hplc->distillation Identify Impurities recrystallization Recrystallization gcms_hplc->recrystallization chromatography Preparative HPLC gcms_hplc->chromatography final_analysis GC-MS / HPLC Analysis distillation->final_analysis recrystallization->final_analysis chromatography->final_analysis pure_product Pure this compound final_analysis->pure_product Confirm Purity

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_method Purification Method cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Impure this compound dist Fractional Distillation start->dist recryst Recrystallization start->recryst hplc Preparative HPLC start->hplc dist_ts Increase Column Efficiency (e.g., Spinning Band) dist->dist_ts Poor Separation recryst_ts Solvent Screening recryst->recryst_ts Co-crystallization hplc_ts Optimize Mobile Phase & Stationary Phase hplc->hplc_ts Co-elution end Pure this compound dist_ts->end recryst_ts->end hplc_ts->end

Caption: Troubleshooting logic for the removal of isomeric impurities.

References

Technical Support Center: Synthesis of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Pentynoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on the carboxylation of 1-butyne (B89482).

Q1: The reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Formation of the Alkynide Anion

The first critical step is the deprotonation of 1-butyne to form the butynide anion. If this reaction is inefficient, the subsequent carboxylation will be compromised.

  • Troubleshooting Steps:

    • Moisture Contamination: The alkynide anion is a very strong base and will be quenched by any protic species, especially water. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents should be anhydrous.

    • Purity of 1-Butyne: Ensure the 1-butyne starting material is of high purity and free from acidic impurities.

    • Base Strength and Solubility: If using sodium amide in liquid ammonia, ensure the sodium has fully reacted to form the amide, indicated by the disappearance of the blue color. If using n-butyllithium, ensure it has not degraded during storage.

Potential Cause 2: Inefficient Carboxylation

The reaction of the butynide anion with carbon dioxide can be inefficient if not performed correctly.

  • Troubleshooting Steps:

    • CO₂ Source and Purity: Use high-purity, dry carbon dioxide. Solid carbon dioxide (dry ice) is a convenient source, but ensure it is freshly crushed and free of condensed water ice.

    • Temperature Control: The carboxylation reaction is exothermic. Maintaining a low temperature (typically -78 °C) during the addition of the alkynide solution to the CO₂ source is crucial to prevent side reactions.

    • CO₂ Saturation: Ensure an excess of carbon dioxide is available for the reaction. If using gaseous CO₂, bubble it through the reaction mixture at a steady rate. When using dry ice, add the alkynide solution to a slurry of crushed dry ice in an appropriate solvent (e.g., THF or diethyl ether) to ensure a large surface area for reaction.

Potential Cause 3: Product Loss During Workup and Purification

Significant amounts of product can be lost during the extraction and purification steps.

  • Troubleshooting Steps:

    • Acidification: After quenching the reaction, the carboxylate salt must be protonated to the carboxylic acid. Ensure the aqueous layer is sufficiently acidic (pH ~2) before extraction. Check the pH with litmus (B1172312) paper or a pH meter.

    • Extraction Efficiency: this compound has some solubility in water. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery from the aqueous phase.

    • Purification Method: Distillation under reduced pressure is a common method for purifying this compound. Ensure the vacuum is adequate and the collection flask is appropriately cooled to prevent loss of the product, which is a relatively volatile solid.

Q2: I am observing the formation of a significant amount of a neutral byproduct. What could it be and how can I minimize it?

The most common neutral byproduct in this reaction is a result of a side reaction of the butynide anion.

  • Likely Byproduct: The butynide anion can be protonated by any trace amounts of water or other protic impurities during the reaction or workup, regenerating 1-butyne.

  • Minimization Strategies:

    • Strictly Anhydrous Conditions: As mentioned for improving yield, the rigorous exclusion of moisture is the most critical factor in preventing the formation of this byproduct.

    • Quenching Procedure: When quenching the reaction, do so at a low temperature before allowing the mixture to warm to room temperature.

Q3: The final product is discolored (yellow or brown). What is the cause and how can I obtain a colorless product?

Discoloration often indicates the presence of impurities.

  • Potential Causes:

    • Polymerization: Alkynes can undergo polymerization under certain conditions, leading to colored byproducts.

    • Side Reactions: Other side reactions can generate colored impurities.

    • Carryover from Reagents: Impurities in the starting materials or solvents can also lead to discoloration.

  • Purification Strategies:

    • Distillation: Careful distillation under reduced pressure is often effective at separating the desired product from less volatile colored impurities.

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and a small amount of a more polar solvent) can be an effective purification method.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities. The solution should then be filtered and the solvent removed before final purification.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the reaction yield based on general principles of alkyne carboxylation.

ParameterConditionExpected Impact on YieldRationale
Solvent Anhydrous THF or Diethyl EtherHighGood solubility for the organometallic intermediate.
Protic Solvents (e.g., Ethanol)Very Low to NoneThe strong base will be quenched by the acidic proton of the solvent.
Temperature -78 °C during carboxylationHighMinimizes side reactions and decomposition of the organometallic reagent.
Room Temperature during carboxylationLowerIncreased likelihood of side reactions.
Atmosphere Inert (Nitrogen or Argon)HighPrevents reaction of the organometallic intermediate with oxygen and moisture.
AirLowThe organometallic intermediate will be rapidly quenched.
CO₂ Addition Addition of alkynide to excess dry iceHighEnsures complete carboxylation of the formed anion.
Bubbling CO₂ gasModerate to HighCan be less efficient if the gas flow rate is not optimized.

Experimental Protocols

Synthesis of this compound via Carboxylation of 1-Butyne with n-Butyllithium

This protocol is adapted from established procedures for the carboxylation of terminal alkynes.

Materials:

  • 1-Butyne

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Preparation of 1-Butyne Solution: In the flask, dissolve 1-butyne (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Lithium Alkynide: Slowly add n-butyllithium (1.05 equivalents) dropwise from the addition funnel to the cooled 1-butyne solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate, dry flask, place a generous excess of freshly crushed dry ice. Slowly transfer the cold lithium alkynide solution onto the crushed dry ice via a cannula under a positive pressure of inert gas.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature as the excess dry ice sublimes. Once at room temperature, cautiously quench the reaction by adding water. Acidify the mixture to pH ~2 with concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.

Mandatory Visualization

experimental_workflow cluster_preparation Reaction Setup and Reagent Preparation cluster_reaction Core Synthesis Steps cluster_workup Workup and Purification start Flame-dry glassware under inert atmosphere add_butyne Add 1-butyne and anhydrous THF start->add_butyne cool_reaction Cool to -78 °C add_butyne->cool_reaction add_nBuLi Slowly add n-BuLi to form lithium alkynide cool_reaction->add_nBuLi prepare_nBuLi Prepare n-Butyllithium solution stir_reaction Stir at -78 °C for 1 hour add_nBuLi->stir_reaction carboxylation Transfer alkynide to excess dry ice stir_reaction->carboxylation warm_to_rt Warm to room temperature carboxylation->warm_to_rt quench Quench with water and acidify with HCl warm_to_rt->quench extract Extract with diethyl ether quench->extract dry Dry organic layers extract->dry evaporate Remove solvent dry->evaporate purify Purify by vacuum distillation or recrystallization evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_alkynide Alkynide Formation Issues cluster_carboxylation Carboxylation Issues cluster_workup Workup & Purification Issues start Low Yield of this compound check_alkynide Check Alkynide Formation start->check_alkynide check_carboxylation Check Carboxylation Step start->check_carboxylation check_workup Check Workup & Purification start->check_workup moisture Moisture contamination? check_alkynide->moisture reagent_quality Purity/activity of 1-butyne or n-BuLi? check_alkynide->reagent_quality co2_source Dry ice quality/quantity? check_carboxylation->co2_source temperature Temperature control maintained? check_carboxylation->temperature acidification Incomplete acidification? check_workup->acidification extraction Inefficient extraction? check_workup->extraction solution_moisture Flame-dry glassware, use anhydrous solvents. moisture->solution_moisture solution_reagent Use high-purity reagents, titrate n-BuLi. reagent_quality->solution_reagent solution_co2 Use excess freshly crushed dry ice. co2_source->solution_co2 solution_temp Maintain temperature below -70 °C during additions. temperature->solution_temp solution_acid Ensure aqueous layer is pH ~2 before extraction. acidification->solution_acid solution_extraction Perform multiple extractions (3-4 times). extraction->solution_extraction

Caption: Troubleshooting logic for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods for synthesizing this compound?

Yes, several other methods have been developed, particularly those avoiding the use of highly reactive organometallic reagents like n-butyllithium. Some notable alternatives include:

  • Catalytic Carboxylation: Modern methods utilize catalysts, such as those based on copper or silver, to facilitate the direct carboxylation of terminal alkynes with CO₂ under milder conditions. These methods often have better functional group tolerance.

  • Grignard Reagents: Instead of n-butyllithium, a Grignard reagent such as ethylmagnesium bromide can be used to deprotonate 1-butyne, followed by carboxylation. The general principles and precautions are similar to the n-butyllithium method.

  • Oxidation of 2-Pentyn-1-ol: If the corresponding alcohol is available, it can be oxidized to the carboxylic acid using various oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid).

Q2: What are the primary safety concerns when performing this synthesis?

The synthesis of this compound involves several significant hazards that must be managed with appropriate safety precautions:

  • n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. It should only be handled by trained personnel under an inert atmosphere.

  • 1-Butyne: This is a flammable gas at room temperature and pressure. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate personal protective equipment, including cryogenic gloves and safety glasses, to prevent cold burns.

  • Pressurization: Care must be taken to avoid pressure buildup in the reaction flask, especially during gas evolution or when warming a closed system.

Q3: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the molecule. The characteristic signals for the ethyl group and the carboxylic acid proton, as well as the acetylenic carbons, should be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the C≡C triple bond (around 2250 cm⁻¹) and the C=O of the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretch (around 3000 cm⁻¹).

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the product.

  • Melting Point: Pure this compound is a solid at room temperature. Measuring the melting point and comparing it to the literature value can be a good indicator of purity. A sharp melting point close to the literature value suggests high purity.

Addressing the instability of 2-Pentynoic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pentynoic acid. The focus is on addressing its potential instability during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an organic compound with the chemical formula C₅H₆O₂. It is a member of the α,β-unsaturated carboxylic acid family, characterized by a carbon-carbon triple bond between the second and third carbon atoms. It is a solid at room temperature and is soluble in water and common organic solvents like ethanol (B145695) and ethers.[1]

Q2: Is this compound considered a stable compound?

Under normal storage conditions, this compound is a stable solid.[2] However, like many α,β-unsaturated systems, its reactivity can lead to instability and degradation during experimental workups, especially in the presence of strong acids, strong bases, or elevated temperatures.[3]

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[2] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[2]

Troubleshooting Guide: Workup Instability

This guide addresses common issues that may arise during the workup of reactions involving this compound, leading to low yields or impure products.

Issue 1: Low or No Recovery of this compound After Aqueous Workup

Potential Cause A: Partitioning into the Aqueous Layer

As a carboxylic acid, this compound will be deprotonated to its carboxylate salt in basic aqueous solutions (pH > pKa). The resulting salt is highly water-soluble and will not be efficiently extracted by organic solvents.

  • Troubleshooting Recommendation:

    • During extraction, ensure the aqueous layer is acidified to a pH of approximately 2-3 using a dilute strong acid (e.g., 1M HCl or 1M H₂SO₄) before extracting with an organic solvent. This will protonate the carboxylate and increase its solubility in the organic phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.

    • If a basic wash is necessary to remove other acidic impurities, re-acidify the aqueous layer and re-extract to recover any dissolved this compound.

Potential Cause B: Michael Addition of Nucleophiles

The electron-withdrawing carboxylic acid group activates the carbon-carbon triple bond, making it susceptible to Michael (conjugate) addition by nucleophiles that may be present during the workup.

  • Troubleshooting Recommendation:

    • Avoid using strong nucleophiles during the workup. If a basic wash is required, use a weak, non-nucleophilic base like sodium bicarbonate rather than stronger bases like sodium hydroxide.

    • Keep the workup temperature low (0-5 °C) to minimize the rate of potential side reactions.

    • Quench the reaction mixture with a non-nucleophilic acid or buffer before proceeding with the aqueous workup.

Potential Cause C: Polymerization

In the presence of strong acids or bases, or upon heating, alkynoic acids can be susceptible to polymerization.

  • Troubleshooting Recommendation:

    • Use dilute acids and bases for pH adjustments.

    • Avoid prolonged exposure to acidic or basic conditions.

    • Maintain low temperatures throughout the workup process.

    • When concentrating the final organic extract, use a rotary evaporator at a low temperature and avoid concentrating to complete dryness, which can lead to localized heating.

Issue 2: Presence of Unexpected Impurities in the Final Product

Potential Cause A: Isomerization

While less common at room temperature, there is a possibility of isomerization of the double bond, particularly if the workup involves elevated temperatures.

  • Troubleshooting Recommendation:

    • Conduct all workup steps at or below room temperature.

    • If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Potential Cause B: Hydration of the Alkyne

Under strongly acidic conditions, the triple bond of an alkynoic acid can undergo hydration to form a β-keto acid, which may be unstable and prone to decarboxylation.

  • Troubleshooting Recommendation:

    • Use the minimum necessary concentration and volume of acid for pH adjustments.

    • Minimize the contact time with acidic aqueous solutions.

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

This protocol is designed to minimize degradation of this compound during extraction and washing.

Materials:

  • Reaction mixture containing this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quench the reaction with a suitable reagent if necessary.

  • Dilute the mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a minimal amount of cold, saturated NaHCO₃ solution to remove any strong acid catalysts or highly acidic impurities. Note: Perform this step quickly and with gentle inversions to minimize contact time.

  • Separate the aqueous layer. Important: Retain the aqueous layer for potential re-extraction.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 30 °C). Avoid concentrating to dryness.

  • (Optional but Recommended): To recover any this compound that may have partitioned into the basic wash, cool the combined aqueous layers from step 6 in an ice bath and acidify to pH 2-3 with 1M HCl. Extract this acidified aqueous layer with diethyl ether (2-3 times). Combine these organic extracts with the main organic layer before drying and concentration.

Protocol 2: Purification by Recrystallization

If the crude this compound is a solid and contains impurities with different solubilities, recrystallization can be an effective purification method.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., hexane/ethyl acetate, pentane/diethyl ether)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum at a low temperature.

Data Presentation

ParameterRecommended ConditionRationale
Workup Temperature 0-5 °CMinimizes rates of potential side reactions such as Michael addition and polymerization.
Aqueous Wash pH Mildly acidic to mildly basicStrong acids can promote alkyne hydration; strong bases can promote polymerization and deprotonation, leading to loss in the aqueous layer.
Base for Extraction Saturated NaHCO₃A weak, non-nucleophilic base to deprotonate the carboxylic acid for removal of non-acidic impurities, while minimizing the risk of Michael addition.
Acid for Neutralization 1M HCl or 1M H₂SO₄To protonate the carboxylate for extraction into the organic phase.
Solvent Removal Rotary evaporation at < 30 °CAvoids thermal degradation and potential polymerization.

Visualizations

Workup_Workflow RM Reaction Mixture Quench Quench Reaction (if necessary) RM->Quench Dilute Dilute with Organic Solvent Quench->Dilute Wash_Base Wash with Saturated NaHCO3 (cold, brief) Dilute->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Organic1 Organic Layer Separate1->Organic1 to Brine Wash Aqueous1 Aqueous Layer (contains product salt) Separate1->Aqueous1 to Acidification Wash_Brine Wash with Brine Organic1->Wash_Brine Acidify Acidify to pH 2-3 with 1M HCl Aqueous1->Acidify Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (low temp, reduced pressure) Filter->Concentrate Crude Crude Product Concentrate->Crude Extract Re-extract with Organic Solvent Acidify->Extract Combine Combine Organic Layers Extract->Combine Combine->Dry Combine with main organic layer Degradation_Pathways cluster_conditions Workup Conditions cluster_product This compound cluster_degradation Degradation Products StrongBase Strong Base (e.g., NaOH) Acid This compound StrongAcid Strong Acid (e.g., conc. H2SO4) Nucleophile Nucleophiles (e.g., amines, thiols) Heat Heat Polymer Polymer Acid->Polymer Acid->Polymer MichaelAdduct Michael Adduct Acid->MichaelAdduct HydratedProduct Hydrated Product (β-Keto Acid) Acid->HydratedProduct Isomer Isomerized Product Acid->Isomer

References

Technical Support Center: Optimizing Solvent Systems for 2-Pentynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-pentynoic acid. The following information is designed to help you optimize your solvent systems and reaction conditions for improved yields and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, focusing on two common reaction types: Sonogashira coupling and Fischer esterification.

Sonogashira Coupling Reactions

Q1: My Sonogashira coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?

A1: Low or no yield in a Sonogashira coupling can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture.[1] Ensure you are using fresh, high-quality catalysts. If the reaction mixture turns black, it indicates the precipitation of palladium black, a sign of catalyst decomposition.[1]

  • Atmosphere and Solvent Purity: These reactions typically require anhydrous and anaerobic conditions.[2] Ensure your solvent is thoroughly degassed to remove oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.

  • Base Selection: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine, is crucial for the deprotonation of the alkyne.[3] Ensure the base is dry and used in a suitable excess.

  • Reaction Temperature: While highly reactive aryl iodides may couple at room temperature, less reactive aryl bromides and chlorides often necessitate heating.[3]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a side product. How can I minimize this?

A2: Glaser coupling is a common side reaction, especially when a copper co-catalyst is used in the presence of oxygen. To mitigate this:

  • Strict Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere to exclude oxygen.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require different ligands or conditions, it eliminates the primary catalyst for homocoupling.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to minimize its self-coupling.

Fischer Esterification Reactions

Q1: My Fischer esterification of this compound is not going to completion. How can I improve the yield of the ester?

A1: Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the product, you can employ Le Chatelier's principle:

  • Use of Excess Alcohol: Using the alcohol reactant as the solvent or in a large excess will shift the equilibrium towards the ester.[4]

  • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[5]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[5] Ensure the catalyst is not old or degraded.

Q2: Are there any particular challenges with the esterification of an α,β-unsaturated carboxylic acid like this compound?

A2: Yes, the presence of the carbon-carbon triple bond adjacent to the carboxylic acid can influence the reaction. While generally a straightforward reaction, potential side reactions like Michael addition of the alcohol to the alkyne can occur under certain conditions, though this is less common for esterification. Using standard Fischer esterification conditions (acid catalyst and heat) should favor the desired ester formation.

Data Presentation: Solvent Properties

Optimizing your reaction often starts with selecting the right solvent. The following table provides solubility data for pentanoic acid, a saturated analogue of this compound. This data can serve as a good starting point for solvent screening, though the presence of the alkyne in this compound may slightly alter its solubility profile.

SolventFormulaTypeDielectric Constant (ε)Boiling Point (°C)Estimated Solubility of Pentanoic Acid ( g/100 mL)
WaterH₂OPolar Protic80.11004.97[6][7]
Methanol (B129727)CH₃OHPolar Protic32.765Miscible[8]
EthanolC₂H₅OHPolar Protic24.578Miscible[8]
AcetoneC₃H₆OPolar Aprotic20.756Soluble
TolueneC₇H₈Nonpolar2.4111Soluble
HexaneC₆H₁₄Nonpolar1.969Soluble

Experimental Protocols

Below are detailed methodologies for performing Sonogashira coupling and Fischer esterification with this compound.

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene (B50100)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture for 10 minutes at room temperature.

  • Add iodobenzene (1.0 mmol, 1.0 equiv).

  • Slowly add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL) to the reaction mixture via a syringe pump over 1 hour.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 10 mL) to remove the copper catalyst, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Fischer Esterification of this compound with Methanol

This protocol outlines the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in anhydrous methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (20 mL), followed by saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize the remaining acid, and finally with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2-pentynoate.

  • If necessary, purify the ester by vacuum distillation.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Sonogashira Coupling

Troubleshooting_Sonogashira Start Low or No Yield Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Start->Check_Atmosphere Check_Solvent Verify Anhydrous & Degassed Solvent Start->Check_Solvent Check_Base Confirm Base Quality and Stoichiometry Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Homocoupling Observe Homocoupling? Check_Catalyst->Homocoupling Check_Atmosphere->Homocoupling Check_Solvent->Homocoupling Check_Base->Homocoupling Check_Temp->Homocoupling Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Yes Slow_Addition Implement Slow Addition of Alkyne Homocoupling->Slow_Addition Yes Success Improved Yield Homocoupling->Success No, problem solved Copper_Free->Success Slow_Addition->Success

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Start Start: Esterification Setup Dissolve Dissolve this compound in Excess Alcohol Start->Dissolve Add_Catalyst Add Acid Catalyst (e.g., H2SO4) Dissolve->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup: Neutralize and Wash Monitor->Workup Reaction Complete Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Distillation (if necessary) Dry_Concentrate->Purify Product Final Product: Ester Purify->Product

Caption: Step-by-step workflow for a typical Fischer esterification.

References

Navigating the Thermal Stability of 2-Pentynoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing the thermal degradation of 2-Pentynoic acid during experimental procedures. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development endeavors.

Section 1: Troubleshooting Guide - Common Issues and Solutions

Encountering unexpected results or signs of sample degradation can be a significant setback. This section addresses common problems related to the thermal instability of this compound and offers targeted solutions.

Problem Potential Cause Recommended Solution
Low Yield or Purity of Final Product Thermal degradation of this compound due to excessive temperature.Maintain reaction temperatures below 110°C. For reactions requiring higher temperatures, consider using a high-pressure reactor to potentially increase the degradation threshold. Monitor the reaction progress closely using TLC or HPLC to avoid prolonged heating.
Unexpected Color Change in Reaction Mixture Formation of degradation products, possibly through polymerization or oxidation.Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to minimize oxidation. Consider adding a polymerization inhibitor if high temperatures are unavoidable.
Inconsistent Reaction Outcomes Variability in heating methods leading to localized overheating.Utilize a well-calibrated oil bath or a heating mantle with a thermocouple placed directly in the reaction mixture for uniform and accurate temperature control.
Pressure Buildup in a Closed System Gaseous degradation byproducts, such as CO and CO2, from decarboxylation.While decarboxylation is less common for this compound without a β-carbonyl group, it can occur at high temperatures. Ensure the reaction is conducted in a system with a pressure-relief mechanism or under an inert atmosphere with an outlet.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What is the recommended maximum temperature for handling this compound?

Q2: What are the primary thermal degradation pathways for this compound?

A2: The primary thermal degradation pathways for unsaturated carboxylic acids like this compound are believed to be:

  • Polymerization: The triple bond in the molecule can react with other molecules to form oligomers and polymers, especially at elevated temperatures. This is often a radical-mediated process.

  • Decarboxylation: Although less favorable than for β-keto acids, the loss of carbon dioxide (CO2) can occur at high temperatures, leading to the formation of hydrocarbon byproducts.

  • Oxidation: In the presence of oxygen, the unsaturated bond and the carboxylic acid group can be susceptible to oxidation, leading to a variety of degradation products.

Q3: What types of inhibitors can be used to prevent thermal degradation?

A3: To prevent free-radical mediated polymerization, inhibitors that act as radical scavengers are effective. Common choices for unsaturated monomers include:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT). These are effective in the presence of oxygen.

  • Nitroxide Stable Radicals: Such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), which are highly effective radical scavengers.

The optimal concentration of these inhibitors typically ranges from 100 to 1000 ppm, but should be determined empirically for your specific application.

Q4: How can I detect and quantify the thermal degradation of this compound?

A4: The degradation of this compound and the formation of its byproducts can be monitored using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the remaining this compound and non-volatile degradation products.

Detailed protocols for these methods are provided in Section 4.

Section 3: Hypothetical Signaling Pathway and Experimental Workflow

While direct involvement of this compound in a specific signaling pathway is not yet established in scientific literature, its structural similarity to other short-chain fatty acids suggests a potential role in cellular signaling. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.[1][2][3] For instance, some carboxylic acids have been identified as potential activators of the NRF2 transcription factor, a key regulator of cellular antioxidant responses.[4][5][6]

Below is a hypothetical signaling pathway illustrating how this compound could potentially influence cellular processes, followed by a typical experimental workflow for studying its thermal stability.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Pentynoic_Acid This compound Receptor Hypothetical Receptor 2_Pentynoic_Acid->Receptor Binding Second_Messenger Second Messenger Activation Receptor->Second_Messenger Signal Transduction Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation NRF2_Activation NRF2 Activation Kinase_Cascade->NRF2_Activation Phosphorylation Antioxidant_Response Antioxidant Response Element (ARE) Gene Transcription NRF2_Activation->Antioxidant_Response Induction

Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start: This compound Sample Heating Controlled Heating (e.g., 80, 100, 120, 140°C) Start->Heating Sampling Time-Point Sampling (e.g., 0, 1, 2, 4, 8 hours) Heating->Sampling Quenching Rapid Cooling (Ice Bath) Sampling->Quenching Analysis Analysis Quenching->Analysis GC_MS GC-MS: Identify Degradation Products Analysis->GC_MS HPLC HPLC: Quantify Remaining This compound Analysis->HPLC Data_Analysis Data Analysis: Determine Degradation Kinetics GC_MS->Data_Analysis HPLC->Data_Analysis End End: Thermal Stability Profile Data_Analysis->End

Workflow for thermal stability testing.

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments to assess the thermal stability of this compound.

Protocol 1: Thermal Stability Assessment by GC-MS

Objective: To identify the volatile degradation products of this compound at different temperatures.

Materials:

  • This compound

  • Small, sealable reaction vials (e.g., headspace vials)

  • Heating block or oven with precise temperature control

  • GC-MS system with a suitable column (e.g., 5% phenyl methylpolysiloxane)[7]

Procedure:

  • Accurately weigh 5-10 mg of this compound into several reaction vials.

  • If testing inhibitors, add the desired concentration (e.g., 500 ppm) to the respective vials.

  • Seal the vials tightly.

  • Place the vials in the heating block or oven pre-set to the desired temperatures (e.g., 110°C, 130°C, 150°C, 170°C).

  • Heat for a defined period (e.g., 2 hours).

  • After heating, allow the vials to cool to room temperature.

  • Analyze the headspace or a solvent extract of the vial contents by GC-MS.

GC-MS Parameters (Example): [7]

  • Injector Temperature: 250°C

  • Oven Program: Start at 45°C (hold for 4 min), ramp to 280°C at 3°C/min, hold for 20 min.

  • Carrier Gas: Helium at a constant flow of 1.95 mL/min.

  • MS Interface Temperature: 280°C

  • Scan Range: m/z 15-500.

Data Analysis:

  • Identify degradation products by comparing their mass spectra with a library (e.g., NIST).

  • Compare the chromatograms of heated samples with an unheated control to identify new peaks corresponding to degradation products.

Protocol 2: Quantification of this compound Degradation by HPLC

Objective: To quantify the remaining this compound after heating to determine the rate of degradation.

Materials:

  • This compound

  • Reaction vials

  • Heating block or oil bath

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and 0.1% Phosphoric acid in Water (e.g., 60:40, v/v)[8]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

  • Aliquots of the stock solution are placed in reaction vials.

  • Heat the vials at the desired temperatures for various time intervals.

  • At each time point, remove a vial and immediately cool it in an ice bath to quench the reaction.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC system.

HPLC Parameters (Example): [8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 222 nm

Data Analysis:

  • Generate a calibration curve using standard solutions of this compound of known concentrations.

  • Determine the concentration of this compound in each heated sample from the calibration curve.

  • Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

By following these guidelines and protocols, researchers can effectively minimize the thermal degradation of this compound and ensure the reliability and accuracy of their experimental results.

References

Technical Support Center: Purification of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of unsaturated carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying unsaturated carboxylic acids?

A1: The primary challenges include:

  • Chemical Instability: Unsaturated carboxylic acids are susceptible to oxidation and polymerization, especially when exposed to heat, light, or air.[1][2]

  • Isomer Separation: Separating geometric isomers (cis/trans) and positional isomers of the double bond can be difficult due to their similar physical properties.[3][4]

  • Crystallization Difficulties: These compounds often exhibit problematic crystallization behavior, such as oiling out or forming amorphous solids instead of crystals.[5]

  • Removal of Structurally Similar Impurities: Byproducts from synthesis, such as saturated carboxylic acids or aldehydes, can be challenging to separate.[6][7]

  • Product Loss: Standard purification techniques like extraction and chromatography can lead to significant product loss if not optimized.[8]

Q2: How can I prevent my unsaturated carboxylic acid from degrading during purification?

A2: To minimize degradation:

  • Work under an inert atmosphere: Use nitrogen or argon to prevent oxidation.

  • Use antioxidants: Adding radical scavengers like BHT (butylated hydroxytoluene) can inhibit polymerization.

  • Avoid high temperatures: Utilize low-temperature purification techniques whenever possible. If heating is necessary, keep it brief and under vacuum.

  • Protect from light: Use amber glassware or cover your apparatus with aluminum foil.

Q3: What is the best general approach for purifying a crude unsaturated carboxylic acid?

A3: A common and effective initial purification step is acid-base extraction .[5][9][10] This technique separates the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then regenerated by adding acid.[11] Further purification can then be achieved by crystallization or chromatography.

Troubleshooting Guides

Crystallization

Q1: My unsaturated carboxylic acid is not crystallizing and remains an oil. What should I do?

A1: This is a common issue. Here are several troubleshooting steps:

  • Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][8] Experiment with a range of solvents with varying polarities.

  • Too Much Solvent: If the solution is too dilute, the compound will remain in solution even at low temperatures.[5] Try evaporating some of the solvent to concentrate the solution.

  • Presence of Oily Impurities: Oily impurities can inhibit crystallization.[5] Attempt to purify the crude product first by another method, such as acid-base extraction or a quick filtration through a small plug of silica (B1680970) gel.

  • Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil or an amorphous solid rather than crystals.[8] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound.[8]

    • Cool the solution to a lower temperature.

Q2: The recrystallized product is still impure. What went wrong?

A2:

  • Impurities Co-crystallized: This can happen if the impurities have similar solubility properties to the desired product.[5] A second recrystallization from a different solvent system may be necessary.

  • Incomplete Dissolution: Ensure that the compound is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material at this stage is likely an impurity and should be removed by hot filtration.[5]

  • Insufficient Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[8]

Column Chromatography

Q1: My unsaturated carboxylic acid is streaking/tailing on the silica gel column. How can I fix this?

A1: Tailing is often caused by the polar carboxylic acid group interacting strongly with the acidic silica gel.

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[12]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase. Reversed-phase chromatography on C18 silica is also a very effective alternative for polar compounds like carboxylic acids.[13]

Q2: I am not getting good separation of my product from an impurity. What can I do?

A2:

  • Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.

  • Column Overloading: Too much sample loaded onto the column will exceed its separation capacity.[5] As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.

  • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than flash chromatography.[14][15]

Data Presentation

Table 1: Common Impurities in Unsaturated Carboxylic Acid Synthesis and Recommended Removal Methods

Impurity TypeExampleRecommended Removal Method
Neutral Organics Unreacted starting materials, non-acidic byproductsAcid-base extraction
Basic Organics Amine catalystsAcid-base extraction
Residual Metals Palladium, Rhodium from catalytic reactionsAdsorption on metal scavengers (e.g., silica-thiol), activated carbon, or specific resins.[8]
Colored Impurities Oxidized organic species, residual iodideTreatment with activated carbon, oxidative treatment (e.g., with hydrogen peroxide) followed by distillation.[8]
Carbonyl Compounds Aldehydes (e.g., benzaldehyde, furfural)Treatment with a bisulfite solution to form water-soluble adducts that can be extracted.[6]
Saturated Carboxylic Acids Same carbon number saturated analogsExtractive distillation.[7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Carboxylic Acid

This protocol describes the separation of a carboxylic acid from neutral and basic impurities.

Materials:

  • Crude carboxylic acid mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base (e.g., 1 M NaOH, saturated NaHCO₃ solution)

  • Aqueous acid (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers, flasks

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel.[5]

  • Base Extraction:

    • Extract the organic layer with an aqueous base (e.g., saturated NaHCO₃ solution or 1 M NaOH). Repeat the extraction 2-3 times.[5]

    • The carboxylic acid will be deprotonated and move into the aqueous layer as its salt. Neutral and basic impurities will remain in the organic layer.

    • Combine the aqueous layers.

  • Backwash (Optional but Recommended): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.[5]

  • Acidification:

    • Slowly acidify the aqueous layer with an aqueous acid (e.g., 1 M HCl) until the pH is acidic (pH ~2).[5]

    • The carboxylic acid will precipitate out or become insoluble in the aqueous layer.

  • Product Extraction: Extract the acidified aqueous layer with the organic solvent (2-3 times).[5] The protonated carboxylic acid will now be in the organic layer.

  • Drying and Concentration:

    • Combine the organic layers from the product extraction.

    • Dry the organic layer over a drying agent like anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified carboxylic acid.

Protocol 2: Recrystallization of a Solid Unsaturated Carboxylic Acid

Materials:

  • Crude solid carboxylic acid

  • Appropriate recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the carboxylic acid has high solubility at high temperatures and low solubility at low temperatures. Common solvents include water, ethanol, or toluene/petroleum ether mixtures.[8] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Once at room temperature, place the flask in an ice bath to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by measuring the melting point and comparing it to the literature value.

Visualizations

experimental_workflow crude Crude Unsaturated Carboxylic Acid extraction Acid-Base Extraction crude->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization If Solid chromatography Column Chromatography extraction->chromatography If Liquid or Difficult Separation impurities_removed1 Neutral/Basic Impurities Removed extraction->impurities_removed1 pure_product Pure Unsaturated Carboxylic Acid recrystallization->pure_product impurities_removed2 Soluble/Insoluble Impurities Removed recrystallization->impurities_removed2 chromatography->pure_product impurities_removed3 Closely Related Impurities Removed chromatography->impurities_removed3

Caption: General experimental workflow for carboxylic acid purification.

troubleshooting_crystallization start Crystallization Fails (Oiling Out) check_solvent Check Solvent System start->check_solvent check_concentration Check Concentration start->check_concentration check_cooling Check Cooling Rate start->check_cooling check_purity Check Crude Purity start->check_purity solution1 Test Different Solvents/ Mixtures check_solvent->solution1 solution2 Evaporate Excess Solvent check_concentration->solution2 solution3 Cool Slowly check_cooling->solution3 solution4 Pre-purify (e.g., Extraction) check_purity->solution4 induce Induce Crystallization (Scratch, Seed) solution1->induce solution2->induce solution3->induce solution4->induce

References

Technical Support Center: Chromatographic Purification of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-pentynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC column selection for this compound analysis?

A1: For reversed-phase HPLC, a C18 column is a common starting point. However, due to the polar nature of this compound, columns with alternative selectivities or those designed to minimize silanol (B1196071) interactions are often more effective. A special reverse-phase column with low silanol activity, such as a Newcrom R1, is a good option to consider.[1][2] For analyses where reversed-phase retention is insufficient, ion-exchange chromatography is a powerful alternative.[3][4]

Q2: Which mobile phases are typically used for the HPLC analysis of this compound?

A2: For reversed-phase HPLC, a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer is commonly employed.[1][2][5][6][7] A phosphate (B84403) buffer with the pH adjusted to be at least one unit below the pKa of this compound (approximately 4.5) is often effective at ensuring the analyte is in its non-ionized form, which improves retention and peak shape.[8] Using modifiers like phosphoric acid or formic acid is also a common practice.[1][2][9][5][6][7] For ion chromatography, a potassium hydroxide (B78521) (KOH) gradient is frequently used.

Q3: Is GC a suitable technique for the analysis of this compound?

A3: Gas chromatography (GC) can be used for the analysis of this compound; however, due to its polarity and low volatility, direct analysis can be challenging, often resulting in poor peak shape (tailing).[10][11] Derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative.[10][11]

Q4: What are the common derivatization techniques for the GC analysis of carboxylic acids like this compound?

A4: Common derivatization methods for carboxylic acids include:

  • Esterification: This is the most general method, often forming methyl esters. Reagents like boron trifluoride (BF3) in methanol (B129727) are convenient for this purpose.[11][12]

  • Silylation: This technique replaces the active hydrogen of the carboxylic acid with a silyl group, which reduces polarity and hydrogen bonding.[11]

  • Chiral Derivatization: For stereoselective analysis, chiral derivatizing agents such as (1R,2S,5R)-(-)-menthylchloroformate or (S)-(-)-1-naphthylethylamine can be used.[13][14]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the acidic analyte and residual silanol groups on the stationary phase.[15][16]Use a highly deactivated or end-capped column.[8] Lowering the mobile phase pH (e.g., to 2-3) can suppress the ionization of both the analyte and the silanol groups, reducing these interactions.[8][17]
Column overload.[16]Reduce the sample concentration or injection volume.[8]
Inappropriate sample solvent.Dissolve the sample in the mobile phase whenever possible.[8]
Shifting Retention Times Mobile phase pH is too close to the pKa of this compound.[8]Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound (~4.5).[8]
Inconsistent mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent reservoirs covered to prevent evaporation.[8]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[8]
Poor Peak Resolution Inadequate separation of enantiomers (if applicable).For chiral separations, consider using a chiral stationary phase (CSP) or adding a chiral mobile phase additive like hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]
Mobile phase composition is not optimal.Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and optimize the buffer composition and pH.[8]
All Peaks are Broad or Split A void has formed at the column inlet.This can happen with silica-based columns at high pH. Consider replacing the column and operating within the recommended pH range. Using a guard column can help protect the analytical column.
Partially blocked column inlet frit.[16]Replace the inlet frit. If the problem persists, the column may need to be replaced.[16]
GC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing The compound is not sufficiently volatile or is interacting with active sites in the GC system.Derivatize the this compound to form an ester or silyl derivative to increase volatility and reduce interactions.[10][11]
Use of a non-polar column for a polar analyte.A polar stationary phase is generally recommended for the analysis of underivatized polar compounds like carboxylic acids.[18]
No Peaks or Very Small Peaks The analyte may be adsorbing to active sites in the injector or column.Ensure the GC system is well-maintained and consider using a deactivated liner and column. Derivatization will also mitigate this issue.
The derivatization reaction may be incomplete.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the reagent produces a stable derivative.[11][12]
Ghost Peaks Contamination in the syringe, injector, or from a previous injection.Run a blank solvent injection to identify the source of contamination. Clean the syringe and injector port as needed.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound on a C18 or similar reversed-phase column.

1. Column and Mobile Phase Preparation:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Start with an isocratic elution of 50:50 (v/v) Mobile Phase A:B. A gradient elution, for instance, a linear gradient from 30% B to 70% B over 10 minutes, can be employed for method optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

2. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Injection and Data Acquisition:

  • Injection Volume: 10 µL.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared sample and acquire the chromatogram.

Protocol 2: GC Analysis of this compound via Esterification

This protocol describes the derivatization of this compound to its methyl ester for GC analysis.

1. Derivatization:

  • To approximately 1 mg of this compound in a vial, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the methyl 2-pentynoate to a clean vial for GC analysis.

2. GC Conditions:

  • Column: A mid-polarity capillary column, such as one with a 14% cyanopropylphenyl - 86% dimethylpolysiloxane stationary phase (e.g., InertCap 1701), is a suitable choice.[19]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection Volume: 1 µL.

Column Selection and Troubleshooting Workflows

Column_Selection_Workflow start Start: Purify this compound method Choose Analytical Method start->method hplc HPLC method->hplc Liquid Sample gc GC method->gc Volatile Impurities or Alternative Method rp_hplc Reversed-Phase HPLC hplc->rp_hplc ic_hplc Ion Chromatography hplc->ic_hplc Poor RP Retention derivatize Derivatization Required gc->derivatize c18_column Select C18 or Low-Silanol Activity Column (e.g., Newcrom R1) rp_hplc->c18_column anion_exchange Select Anion-Exchange Column (e.g., Dionex IonPac AS11-HC) ic_hplc->anion_exchange polar_gc_column Select Polar GC Column (e.g., Wax or -1701 type) derivatize->polar_gc_column end Proceed with Method Development c18_column->end anion_exchange->end polar_gc_column->end

Caption: Column Selection Workflow for this compound Purification.

HPLC_Troubleshooting_Tree start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes split Split/Broad Peaks peak_shape->split Yes check_ph Verify Mobile Phase pH (ensure it's not near pKa) retention_time->check_ph Yes check_temp Use Column Oven for Stable Temperature retention_time->check_temp Yes lower_ph Lower Mobile Phase pH (e.g., below 3.0) tailing->lower_ph end_capped_col Use End-Capped or Low-Silanol Column tailing->end_capped_col reduce_load Reduce Sample Concentration or Injection Volume fronting->reduce_load check_frit Check/Replace Column Frit Check for Column Void split->check_frit

Caption: HPLC Troubleshooting Decision Tree for this compound Analysis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Pentynoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra encountered during reactions involving 2-pentynoic acid.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum is noisy and the peaks are broad.

Possible Causes and Solutions:

  • Low Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio.

    • Solution: Prepare a more concentrated sample. If solubility is an issue, consider using a different deuterated solvent or acquiring the spectrum for a longer duration.

  • Poor Shimming: An inhomogeneous magnetic field can cause peak broadening.

    • Solution: Re-shim the spectrometer before acquiring the spectrum. Modern spectrometers have automated shimming routines that are usually effective.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can lead to significant line broadening.

    • Solution: Ensure all glassware is thoroughly cleaned to remove any traces of metal catalysts from previous reactions. If the impurity is in the sample, purification by chromatography or filtration through a short plug of silica (B1680970) gel may be necessary.

  • Presence of Solids: Undissolved material in the NMR tube will lead to poor shimming and broad lines.

    • Solution: Ensure your sample is fully dissolved. If necessary, filter the solution through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube.

Problem 2: I see unexpected peaks in my ¹H NMR spectrum.

Possible Sources of Contamination and Their ¹H NMR Signatures:

ContaminantTypical ¹H NMR Chemical Shift (ppm)MultiplicityNotes
Water1.5-4.7 (variable)SingletCan be a broad or sharp singlet depending on the solvent and concentration. To confirm, add a drop of D₂O, shake, and re-acquire the spectrum; the water peak should disappear or diminish significantly.
Acetone~2.17SingletA common solvent for cleaning glassware. Ensure NMR tubes are thoroughly dried.
Grease~0.8-1.5Broad multipletsArises from using too much grease on glass joints.
Diethyl ether~1.2 (t), ~3.5 (q)Triplet, QuartetA common extraction solvent that can be difficult to remove completely.
Ethyl acetate~1.2 (t), ~2.0 (s), ~4.1 (q)Triplet, Singlet, QuartetAnother common solvent that can be persistent.

Workflow for Identifying Contaminant Peaks:

Caption: Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The following table summarizes the approximate chemical shifts for this compound. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

¹H and ¹³C NMR Chemical Shifts for this compound

PositionStructure¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
1COOH~10-12broad singlet~158
2C≡C--~73
3C≡C--~90
4CH₂~2.3Quartet~13
5CH₃~1.2Triplet~12

Q2: I performed an esterification of this compound with ethanol (B145695). How can I confirm the reaction was successful using NMR?

A2: You should look for the appearance of new signals corresponding to the ethyl group and a shift in the signals adjacent to the carbonyl group.

Comparison of ¹H NMR Signals for this compound and Ethyl 2-Pentynoate

GroupThis compoundEthyl 2-Pentynoate
-COOH ~10-12 ppm (broad singlet)Disappears
-OCH₂CH₃ -~4.2 ppm (quartet)
-OCH₂CH₃ -~1.3 ppm (triplet)
-CH₂-C≡ ~2.3 ppm (quartet)Remains around 2.3 ppm
-CH₃ ~1.2 ppm (triplet)Remains around 1.2 ppm

The disappearance of the broad carboxylic acid proton signal and the appearance of the characteristic quartet and triplet of the ethyl ester are strong indicators of a successful reaction.

Q3: I tried to reduce the alkyne in this compound. What should I expect in the NMR spectrum?

A3: The expected product depends on the reaction conditions.

  • Partial Reduction to a cis-Alkene (e.g., using Lindlar's catalyst): You will see the appearance of vinylic protons. The coupling constant between these protons is characteristic of a cis relationship (typically 6-12 Hz).

  • Partial Reduction to a trans-Alkene (e.g., using Na in NH₃): You will also see vinylic protons, but with a larger coupling constant characteristic of a trans relationship (typically 12-18 Hz).

  • Complete Reduction to an Alkane (e.g., using H₂ with Pd/C): The alkyne signals will disappear, and you will see signals in the aliphatic region corresponding to pentanoic acid.

¹H NMR Data for Potential Reduction Products of this compound

CompoundKey ¹H NMR Signals (ppm)
(Z)-2-Pentenoic acid (cis) ~5.8 (d, J ≈ 11 Hz), ~6.3 (dt, J ≈ 11, 7 Hz)
(E)-2-Pentenoic acid (trans) ~5.8 (d, J ≈ 16 Hz), ~7.1 (dt, J ≈ 16, 7 Hz)
Pentanoic acid ~0.9 (t), ~1.3-1.7 (m), ~2.3 (t), ~11-12 (br s)

Logical Flow for Analyzing Reduction Reaction NMR:

Caption: Decision tree for identifying reduction products via NMR.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound to Ethyl 2-Pentynoate
  • Materials: this compound, absolute ethanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, diethyl ether.

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq). b. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). c. Reflux the reaction mixture for 2-4 hours, monitoring by TLC. d. Cool the mixture to room temperature and remove the excess ethanol under reduced pressure. e. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-pentynoate. g. Purify by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation of this compound to Pentanoic Acid
  • Materials: this compound, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas supply.

  • Procedure: a. In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol. b. Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%). c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature. e. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. f. Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). g. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. h. Remove the solvent under reduced pressure to yield pentanoic acid.

Disclaimer: These protocols are intended as a general guide. Please consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reactions.

Deactivation of glassware for handling sensitive alkynoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper deactivation of glassware for handling sensitive alkynoic acids. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, helping to ensure the integrity and stability of your compounds.

Troubleshooting Guide

Issue: Low or inconsistent recovery of alkynoic acids.

Potential Cause Troubleshooting Steps
Active sites on glassware surface Glass surfaces contain silanol (B1196071) groups (Si-OH) that can adsorb polar molecules like carboxylic acids, leading to sample loss. Deactivate glassware using either acid washing or silanization to cap these active sites.[1][2]
Contaminated Glassware Residual organic or inorganic contaminants can react with or degrade sensitive alkynoic acids. Thoroughly clean glassware with a suitable detergent and rinse with high-purity water before any deactivation procedure.
Leaching of metal ions Metal ions can leach from the glass matrix, especially under acidic or basic conditions, and may catalyze the degradation of alkynoic acids. Acid washing can help remove surface metal ions. For highly sensitive applications, consider using high-quality borosilicate glassware.
pH-dependent adsorption The adsorption of carboxylic acids on glass surfaces can be pH-dependent. Ensure the pH of your sample and solvents is optimized to minimize interactions with any residual active sites on the glassware.
Analyte Degradation Some alkynoic acids may be unstable and prone to degradation due to factors like light, temperature, or oxidation.[3] Handle samples in a controlled environment (e.g., under an inert atmosphere, with protection from light) and use fresh, high-purity solvents.

Issue: Degradation of the alkynoic acid sample.

Potential Cause Troubleshooting Steps
Reaction with residual cleaning agents Ensure all traces of detergents and acids from the cleaning and deactivation steps are thoroughly removed by rinsing with high-purity water and a final solvent rinse (e.g., methanol (B129727) or acetone).
Presence of oxidative species Residual oxidizing agents from cleaning (e.g., chromic acid) or peroxides in solvents can degrade unsaturated compounds. Use fresh, high-purity solvents and consider purging with an inert gas.
Catalysis by metal ions As mentioned above, leached metal ions can catalyze degradation. Proper acid washing and use of high-quality glassware are crucial.

Frequently Asked Questions (FAQs)

Q1: What is glassware deactivation and why is it necessary for handling sensitive alkynoic acids?

A1: Glassware deactivation is the process of chemically treating the surface of glassware to minimize its reactivity with the samples it will contain. Standard borosilicate glass has a surface rich in silanol groups (Si-OH), which are polar and can adsorb other polar molecules, such as the carboxylic acid group of alkynoic acids. This adsorption can lead to significant sample loss, inaccurate quantification, and even degradation of sensitive compounds. Deactivation, through methods like acid washing or silanization, neutralizes these active sites.

Q2: What are the primary methods for deactivating glassware?

A2: The two most common and effective methods for deactivating glassware for handling sensitive compounds are:

  • Acid Washing: This involves soaking the glassware in an acidic solution (e.g., hydrochloric acid or nitric acid) to remove surface contaminants, including metal ions and organic residues.[4]

  • Silanization (or Siliconizing): This is a chemical process that covalently bonds a silicon-containing compound to the silanol groups on the glass surface. This effectively caps (B75204) the active sites and creates a more inert and hydrophobic surface.

Q3: Which deactivation method is better: acid washing or silanization?

A3: The choice of method depends on the specific application and the sensitivity of the alkynoic acid.

  • Acid washing is a good general-purpose method for cleaning and removing metal ion contaminants. It is often sufficient for less sensitive applications.

  • Silanization provides a more robust and complete deactivation by chemically modifying the surface. It is the preferred method for trace analysis and for highly sensitive or "sticky" compounds that are prone to adsorption.

Q4: How can I tell if my glassware is properly deactivated?

A4: A simple way to check for a successfully silanized, hydrophobic surface is to observe the behavior of a water droplet on the glass. On a well-silanized surface, water will bead up with a high contact angle. On a non-deactivated or poorly deactivated surface, the water will spread out and "wet" the glass. For acid-washed glassware, the primary indicator of cleanliness is the uniform sheeting of water without any beading, which indicates the absence of greasy residues.

Q5: Can I reuse deactivated glassware?

A5: Deactivated glassware can often be reused, but its effectiveness may diminish over time and with repeated washing. The durability of the deactivation layer depends on the method used and the cleaning procedures. For critical applications, it is recommended to use freshly deactivated glassware or to periodically re-deactivate it.

Quantitative Data on Deactivation Effectiveness

While specific quantitative data on the recovery of sensitive alkynoic acids from deactivated glassware is not extensively available in the reviewed literature, studies on similar long-chain fatty acids, such as oleic acid, provide valuable insights. The following table summarizes the expected performance based on data for related compounds.

Deactivation Method Typical Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Primary Benefit
None (Untreated Glassware) Highly Variable (Can be <50%)High (>15%)-
Acid Washing 85 - 95%5 - 10%Removes metal ions, reduces surface activity.
Silanization >95%<5%Creates an inert, hydrophobic surface, minimizes adsorption.[5]

Note: The values presented are estimates based on studies of similar carboxylic acids and may vary depending on the specific alkynoic acid, its concentration, and the analytical method used.[5]

Experimental Protocols

Protocol 1: Acid Washing of Glassware

Objective: To remove organic and inorganic contaminants from the glassware surface.

Materials:

  • Glassware to be cleaned

  • Detergent (e.g., Alconox)

  • 1 M Hydrochloric Acid (HCl) or 1 M Nitric Acid (HNO₃)

  • Deionized (DI) water

  • High-purity water (e.g., Milli-Q)

  • Methanol or Acetone (B3395972) (reagent grade)

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, acid-resistant gloves.

Procedure:

  • Initial Cleaning: Manually scrub the glassware with a detergent solution and warm water. Rinse thoroughly with tap water, followed by three to five rinses with DI water.

  • Acid Bath: Immerse the glassware in a 1 M HCl or 1 M HNO₃ solution in a suitable container (e.g., a Nalgene tub). Ensure all surfaces are in contact with the acid.

  • Soaking: Allow the glassware to soak for at least 4 hours, or overnight for highly sensitive applications.

  • Rinsing: Carefully remove the glassware from the acid bath and rinse thoroughly with DI water (at least 5-7 rinses).

  • Final Rinse: Perform a final rinse with high-purity water (3-5 times).

  • Solvent Rinse: Rinse the glassware with methanol or acetone to facilitate drying and remove any remaining organic traces.

  • Drying: Dry the glassware in an oven at 100-120 °C. Once dry, cover the openings with aluminum foil to prevent contamination during storage.

Protocol 2: Silanization of Glassware

Objective: To create an inert, hydrophobic surface by chemically modifying the glass.

Materials:

  • Clean, dry glassware (must be pre-cleaned using the acid washing protocol)

  • Silanizing agent (e.g., 5% (v/v) solution of dimethyldichlorosilane (DMDCS) in a non-polar solvent like toluene (B28343) or heptane)

  • Toluene or Heptane (B126788) (anhydrous)

  • Methanol (anhydrous)

  • Fume hood

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)

Procedure: CAUTION: Silanizing agents are reactive and can release corrosive HCl gas upon contact with water. Perform this entire procedure in a well-ventilated fume hood.

  • Preparation: Ensure the glassware is scrupulously clean and completely dry. Any moisture will interfere with the silanization reaction.

  • Silanization:

    • Fill the glassware with the 5% DMDCS solution, ensuring all internal surfaces are coated.

    • Alternatively, for larger quantities of glassware, place them in a desiccator containing a small beaker with a few milliliters of the silanizing agent. Apply a gentle vacuum to facilitate vapor-phase silanization.

    • Allow the glassware to react with the silanizing agent for 15-30 minutes.

  • Rinsing (Solvent 1): Decant the silanizing solution and rinse the glassware thoroughly (2-3 times) with anhydrous toluene or heptane to remove excess reagent.

  • Rinsing (Solvent 2): Rinse the glassware with anhydrous methanol to quench any remaining reactive sites and remove by-products.

  • Drying: Dry the glassware in an oven at 100-120 °C for at least one hour.

  • Storage: Once cool, cover the openings with aluminum foil and store in a clean, dry environment.

Visualizations

Eicosanoid Signaling Pathway

Alkynoic acids are structurally related to naturally occurring fatty acids like arachidonic acid, which is a key precursor in the eicosanoid signaling pathway. This pathway is crucial in inflammatory responses and other physiological processes. Understanding this pathway can provide context for the types of biological systems where sensitive alkynoic acids might be studied.

Eicosanoid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 hydrolysis arachidonic_acid Arachidonic Acid (Alkynoic Acid Analogue) pla2->arachidonic_acid cox Cyclooxygenase (COX-1, COX-2) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes lipoxins Lipoxins lox->lipoxins inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation bronchoconstriction Bronchoconstriction leukotrienes->bronchoconstriction anti_inflammation Anti-Inflammatory Response lipoxins->anti_inflammation

Caption: Eicosanoid pathway showing the metabolism of arachidonic acid.

Glassware Deactivation Workflow

This diagram illustrates the logical flow for selecting an appropriate glassware deactivation method.

Deactivation_Workflow start Start: New or Used Glassware cleaning Standard Cleaning: Detergent Wash, Water Rinse start->cleaning is_sensitive Is the alkynoic acid highly sensitive or at trace levels? cleaning->is_sensitive acid_wash Protocol 1: Acid Washing is_sensitive->acid_wash No silanize Protocol 2: Silanization is_sensitive->silanize Yes dry_store Dry and Store Properly acid_wash->dry_store silanize->dry_store end Ready for Use dry_store->end

Caption: Workflow for glassware deactivation.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 2-pentynoic acid.

Troubleshooting Guide & FAQs

This section addresses common problems observed during the catalytic hydrogenation of this compound.

Q1: My reaction is sluggish, or the catalyst shows low to no activity from the start. What are the likely causes?

A1: Several factors can lead to initial low catalyst activity:

  • Catalyst Poisoning from Impurities: The most common issue is the presence of impurities in the reactants, solvents, or from the reaction setup itself. Even trace amounts of substances like sulfur compounds, halides, or carbon monoxide can severely poison noble metal catalysts like palladium.[1]

  • Poor Quality of this compound: The starting material itself might contain inhibitors from its synthesis or degradation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale, especially if low levels of poisons are present.

  • Inefficient Hydrogen Mass Transfer: In hydrogenation reactions, poor mixing or low hydrogen pressure can limit the reaction rate, mimicking catalyst deactivation.[1]

Recommended Actions:

  • Use high-purity, degassed solvents and reagents.

  • Purify the this compound before use.

  • Consider using a scavenger resin to remove impurities from the reaction mixture.[1]

  • Incrementally increase the catalyst loading.

  • Ensure vigorous stirring and adequate hydrogen pressure.[1]

Q2: The reaction starts as expected but then slows down or stops completely. Why is this happening?

A2: This is a classic sign of catalyst deactivation during the reaction. Potential causes include:

  • Fouling by Oligomerization: The this compound, being an alkyne, can polymerize on the catalyst surface, blocking active sites. This is a form of "coking" or fouling.[1]

  • Product Inhibition: The reaction product, pentanoic acid or cis-2-pentenoic acid, may adsorb onto the catalyst surface, competing with the reactant for active sites.

  • Change in Catalyst Oxidation State: For some palladium catalysts, the acetylenic acid substrate can promote the reduction of the active Pd(II) to less active or inactive Pd(0) species.[2][3]

  • Strong Adsorption of the Carboxylic Acid Group: The carboxylic acid moiety can anchor the this compound molecule to the catalyst surface, potentially leading to strong adsorption that inhibits catalytic turnover.

Recommended Actions:

  • Lower the reaction temperature to reduce the rate of oligomerization.[1]

  • Decrease the concentration of this compound.[1]

  • Consider a different solvent system that may discourage fouling.

  • If using a Pd(II) catalyst, the addition of a mild oxidant like benzoquinone may help regenerate the active state.[3]

Q3: I am observing poor selectivity in my reaction (e.g., over-reduction to pentanoic acid or formation of trans-isomers). Is this related to catalyst poisoning?

A3: While not always a direct result of poisoning by an external agent, changes in selectivity can be related to the state of the catalyst.

  • Highly Active Catalyst: A fresh, highly active catalyst may favor the complete hydrogenation to the alkane (pentanoic acid).

  • Changes to the Catalyst Surface: Adsorbed species, including the reactant, product, or oligomers, can alter the electronic properties and steric environment of the active sites, thus affecting the selectivity of the reaction.

Recommended Actions:

  • To favor the formation of cis-2-pentenoic acid, consider using a partially "poisoned" catalyst, such as Lindlar's catalyst. This type of catalyst is intentionally deactivated to prevent over-reduction.[1][4]

  • Adding a controlled amount of a catalyst inhibitor, like quinoline, can also improve selectivity for the cis-alkene.[1][4]

  • Reducing the hydrogen pressure can sometimes disfavor the second hydrogenation step.[1]

Q4: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?

A4: The feasibility of regeneration depends on the mechanism of deactivation.

  • Fouling/Coking: Catalysts deactivated by carbonaceous deposits (oligomers) can often be regenerated. A common method involves a carefully controlled oxidation (calcination) to burn off the organic material, followed by a reduction step to reactivate the metal.

  • Irreversible Poisoning: If the catalyst has been poisoned by substances like sulfur or halides that form strong, stable bonds with the metal, regeneration may not be possible.

  • Sintering: Thermal degradation that causes the metal nanoparticles to agglomerate is generally irreversible.[1]

A general regeneration procedure involves washing the catalyst, followed by calcination in air and subsequent reduction with hydrogen.[5][6]

Data on Catalyst Deactivation

ParameterFresh CatalystPartially Deactivated CatalystHeavily Deactivated CatalystPotential Cause of Deactivation
Initial Reaction Rate (mol/g cat*s) HighModerate to LowVery Low to ZeroActive site blocking by oligomers or strong reactant/product adsorption.[1]
Selectivity to cis-2-Pentenoic Acid (%) Moderate to LowHighN/A (no reaction)Alteration of active sites by adsorbed species; initial high activity favors over-reduction.
Time to Full Conversion (hours) 1-24-8> 24 / IncompleteLoss of active sites over time.
Catalyst Appearance Black PowderBlack Powder, potentially clumpyBlack, tarry solidCoking and fouling by oligomerization of this compound.[1]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To determine if a reaction with this compound is suffering from catalyst poisoning.

Methodology:

  • Baseline Reaction:

    • In a suitable reactor, combine this compound, a standard loading of the palladium catalyst (e.g., 1 mol% Pd/C), and a high-purity solvent (e.g., ethanol).

    • Pressurize with hydrogen (e.g., 1 atm, balloon).

    • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC, GC, or NMR).

  • Spiking Experiment:

    • Set up an identical reaction to the baseline.

    • Once the reaction has proceeded for a short period (e.g., 15 minutes), introduce a potential poison (e.g., a small amount of a sulfur-containing compound or a different batch of less pure this compound).

    • Continue to monitor the reaction progress at the same intervals as the baseline.

  • Analysis:

    • Compare the reaction rates and final conversions of the baseline and the spiking experiment. A significant decrease in the rate or conversion after the addition of the potential poison is a strong indicator of catalyst poisoning.[1]

Protocol 2: General Catalyst Regeneration

Objective: To attempt the regeneration of a palladium catalyst deactivated during the hydrogenation of this compound.

Methodology:

  • Washing:

    • After the reaction, carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent such as chloroform (B151607) and then with glacial acetic acid to remove adsorbed organic species.[5]

    • Follow with extensive washing with deionized water until the filtrate is neutral, and then with ethanol (B145695) or another suitable solvent to remove water.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours.

  • Calcination (Oxidation):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or a dilute oxygen/nitrogen mixture to a temperature typically between 300-500 °C. The exact temperature and duration will depend on the catalyst support and the extent of fouling. This step is intended to burn off carbonaceous deposits.

  • Reduction:

    • After calcination and cooling under an inert atmosphere, reduce the catalyst in a stream of hydrogen gas. The reduction temperature is typically in the range of 100-200 °C for palladium catalysts.

Caution: These regeneration procedures, especially the high-temperature calcination and reduction, should be performed with appropriate safety precautions.

Visualizations

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_poisons Deactivation Pathways ActiveSite Pd Active Site BlockedSite Blocked Active Site Product Product (e.g., cis-2-Pentenoic Acid) ActiveSite->Product Hydrogenation 2_Pentynoic_Acid This compound 2_Pentynoic_Acid->ActiveSite Adsorption Oligomers Oligomers/ Coke 2_Pentynoic_Acid->Oligomers Polymerization on surface StrongAdsorption Strongly Adsorbed Reactant/Product 2_Pentynoic_Acid->StrongAdsorption Strong Adsorption Hydrogen H₂ Hydrogen->ActiveSite Adsorption Oligomers->BlockedSite Fouling StrongAdsorption->BlockedSite Site Blocking

Caption: Potential mechanisms of catalyst deactivation by this compound.

TroubleshootingWorkflow cluster_solutions Solutions Start Reaction Stalled or Sluggish? CheckPurity Check Purity of Reactants & Solvents Start->CheckPurity IncreaseLoading Increase Catalyst Loading Start->IncreaseLoading CheckMassTransfer Improve Stirring / H₂ Pressure Start->CheckMassTransfer IsPurityIssue Purity Issue Identified? CheckPurity->IsPurityIssue IsLoadingIssue Activity Restored? IncreaseLoading->IsLoadingIssue IsMassTransferIssue Activity Restored? CheckMassTransfer->IsMassTransferIssue Purify Purify Materials / Use Scavenger IsPurityIssue->Purify Yes Fouling Suspect Fouling / Oligomerization IsPurityIssue->Fouling No IsLoadingIssue->Fouling No IsMassTransferIssue->Fouling No ModifyConditions Lower Temperature / Concentration Fouling->ModifyConditions Regenerate Attempt Catalyst Regeneration ModifyConditions->Regenerate NewCatalyst Use Fresh Catalyst Regenerate->NewCatalyst If unsuccessful

Caption: Troubleshooting workflow for catalyst poisoning issues.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 2-Pentynoic Acid by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of classical acid-base titration with modern chromatographic techniques for the purity determination of 2-pentynoic acid. We will explore the experimental protocols for titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Flame Ionization Detection (GC-FID), supported by comparative data to assist in method selection.

Introduction to Purity Analysis of this compound

This compound (CH₃CH₂C≡CCOOH) is a short-chain unsaturated carboxylic acid. Its acidic nature makes it amenable to purity assessment by acid-base titration, a cost-effective and straightforward technique. However, this method is non-selective and will quantify any acidic impurities present. In contrast, chromatographic methods such as HPLC and GC-FID offer high selectivity, allowing for the separation and quantification of this compound from its impurities. The choice of the most suitable analytical method depends on factors such as the required accuracy, the nature of potential impurities, and the available instrumentation.

Comparison of Analytical Methodologies

The selection of an analytical technique for purity determination is a balance between performance characteristics and practical considerations. Below is a summary of the key attributes of titration, HPLC, and GC-FID for the analysis of this compound.

ParameterAcid-Base TitrationHPLC-UVGC-FID
Principle Neutralization reaction between the acidic analyte and a standardized basic titrant.Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization.
Selectivity Low; quantifies the total acidic content, including any acidic impurities.High; capable of separating this compound from structurally similar impurities.High; provides excellent separation of volatile compounds, including isomers and residual solvents.
Precision (RSD) < 0.5%< 1%< 2%
Accuracy High, provided that the sample is free of other acidic or basic impurities.High (typically 98-102% recovery).[1]High (typically >95% recovery).[1]
Sensitivity ModerateHighVery High
Analysis Time Rapid (minutes per sample)Moderate (10-30 minutes per sample)Moderate (10-30 minutes per sample)
Cost LowHighHigh
Typical Purity (%) 99.5 ± 0.299.2 ± 0.599.3 ± 0.7

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to accurate purity determination.

Method 1: Purity Determination by Acid-Base Titration

This method quantifies the total acidity of a sample and is suitable for routine quality control of this compound with a known and controlled impurity profile.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol, neutralized

  • Deionized water

  • Analytical balance

  • 50 mL Burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.[1]

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution while continuously stirring.[2]

  • Continue the titration until the endpoint is reached, indicated by the first appearance of a faint but persistent pink color that lasts for at least 30 seconds.[2]

  • Record the final volume of the NaOH solution.

  • Perform the titration in triplicate to ensure reproducibility.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the NaOH solution in mol/L

  • MW = Molecular weight of this compound (98.10 g/mol )

  • W = Weight of the this compound sample in mg

Method 2: Purity Determination by HPLC-UV

This method is highly selective and can separate and quantify this compound in the presence of non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method 3: Purity Determination by GC-FID

GC-FID is an excellent method for the analysis of volatile compounds and is particularly useful for detecting residual solvents and other volatile impurities.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A polar capillary column suitable for carboxylic acid analysis (e.g., a FFAP or a wax column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 275 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL. In some cases, derivatization to a more volatile ester form may be necessary to improve peak shape and resolution.

  • Inject the sample solution into the GC system.

  • The purity is determined by the area percent normalization of the main peak relative to the total area of all detected peaks.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate to Endpoint add_indicator->titrate fill_burette Fill Burette with 0.1M NaOH fill_burette->titrate record_volume Record Volume of NaOH titrate->record_volume calculate Calculate Purity record_volume->calculate

Figure 1. Experimental workflow for the purity determination of this compound by titration.

Figure 2. General experimental workflow for purity determination by HPLC or GC.

Conclusion

The determination of this compound purity can be effectively achieved through several analytical techniques.

  • Acid-base titration is a rapid, cost-effective, and precise method for determining the total acidic content. It is highly suitable for routine quality control when the impurity profile is well-characterized and devoid of other acidic components.

  • HPLC-UV offers high selectivity and is ideal for separating and quantifying this compound from non-volatile impurities. It is a robust method for quality assessment and method validation.

  • GC-FID provides excellent separation for volatile impurities and is particularly useful for identifying and quantifying residual solvents.

For a comprehensive purity assessment of this compound, a combination of these methods is recommended. Titration can provide a primary measure of the overall purity, while HPLC or GC-FID can offer a detailed impurity profile, ensuring the quality and reliability of the compound for research and development applications. a detailed impurity profile, ensuring the quality and reliability of the compound for research and development applications.

References

A Comparative Guide to the Reactivity of 2-Pentynoic Acid and 4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-pentynoic acid and 4-pentynoic acid, supported by experimental data and detailed methodologies. The structural difference between these two isomers—the position of the carbon-carbon triple bond—profoundly influences their electronic properties and, consequently, their reactivity in various chemical transformations.

Executive Summary

This compound, a conjugated alkynoic acid, and 4-pentynoic acid, its non-conjugated counterpart, exhibit distinct differences in acidity and reactivity. The conjugation of the alkyne with the carboxylic acid moiety in this compound significantly increases its acidity compared to 4-pentynoic acid. This electronic effect also influences the reactivity of the respective triple bonds and the carboxylic acid functional group. This guide explores these differences through a comparative analysis of their physicochemical properties and reactivity in a common organic reaction, Fischer esterification.

Data Presentation

A summary of key quantitative data for this compound and 4-pentynoic acid is presented below. This data provides a foundation for understanding their differential reactivity.

PropertyThis compound4-Pentynoic Acid
Molecular Formula C₅H₆O₂C₅H₆O₂
Molecular Weight 98.10 g/mol 98.10 g/mol
Predicted pKa 2.704.30
¹³C NMR Chemical Shifts (CDCl₃, ppm) ~178 (C1), ~90 (C3), ~75 (C2), ~13 (C4), ~12 (C5)177.5 (C1), 81.7 (C5), 69.9 (C4), 32.8 (C2), 13.7 (C3)

Comparative Reactivity Analysis

The difference in the position of the alkyne group leads to distinct chemical behaviors.

Acidity: this compound is a significantly stronger acid than 4-pentynoic acid, as indicated by their predicted pKa values (2.70 vs. 4.30). This is due to the electron-withdrawing effect of the conjugated alkyne, which stabilizes the carboxylate anion through resonance. In contrast, the isolated alkyne in 4-pentynoic acid has a negligible electronic effect on the distant carboxylic acid group.

Reactivity of the Alkyne:

  • This compound: The alkyne in this compound is electron-deficient due to conjugation with the carbonyl group. This makes it susceptible to nucleophilic attack, such as Michael addition.

  • 4-Pentynoic Acid: The terminal alkyne in 4-pentynoic acid behaves as a typical alkyne. It can undergo reactions such as deprotonation to form an acetylide, which is a potent nucleophile, and is also prone to intramolecular cyclization reactions. For instance, it can undergo copper-catalyzed intramolecular cyclization to form enol lactones.

Reactivity of the Carboxylic Acid:

The primary reaction of the carboxylic acid group in both molecules is esterification. The rate of Fischer esterification is influenced by steric hindrance around the carbonyl group. In this regard, both acids are expected to have similar steric profiles around the carboxylic acid functionality. However, electronic differences may play a subtle role in the reaction kinetics.

Experimental Protocols

A representative experimental protocol for a comparative study of reactivity is the Fischer esterification. This reaction can be performed on both acids under identical conditions to compare their rates of reaction.

Fischer Esterification of this compound and 4-Pentynoic Acid

Objective: To compare the rate of esterification of this compound and 4-pentynoic acid with ethanol (B145695) in the presence of an acid catalyst.

Materials:

  • This compound

  • 4-Pentynoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Magnetic stirrers and stir bars

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place 10 mmol of either this compound or 4-pentynoic acid. To each flask, add 20 mL of absolute ethanol (a large excess to drive the equilibrium towards the product).

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to each flask.

  • Reflux: Attach reflux condensers to both flasks and heat the mixtures to a gentle reflux using heating mantles. Maintain the reflux for a specified time (e.g., 2 hours). It is crucial to ensure identical heating and stirring rates for a valid comparison.

  • Workup: After the reflux period, allow the flasks to cool to room temperature. Transfer the contents of each flask to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with three 20 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst, followed by 30 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS to determine the conversion to the corresponding ethyl ester. By taking aliquots at different time intervals during the reflux, a kinetic profile for each reaction can be constructed.

Visualizations

Logical Relationship: Influence of Alkyne Position on Acidity

Acidity_Comparison cluster_2_pentynoic This compound cluster_4_pentynoic 4-Pentynoic Acid 2_Acid Carboxylic Acid 2_Alkyne Conjugated Alkyne (Electron-withdrawing) 2_Acid->2_Alkyne Conjugation 2_Anion Stabilized Carboxylate Anion 2_Alkyne->2_Anion Stabilizes 2_pKa Lower pKa (Stronger Acid) 2_Anion->2_pKa 4_Acid Carboxylic Acid 4_Alkyne Isolated Alkyne (Minimal electronic effect) 4_Anion Less Stabilized Carboxylate Anion 4_Alkyne->4_Anion No significant stabilization 4_pKa Higher pKa (Weaker Acid) 4_Anion->4_pKa

Caption: Electronic effect of alkyne position on the acidity of pentynoic acids.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis Carboxylic_Acid Pentynoic Acid (2- or 4-) Mix Mix Reactants Carboxylic_Acid->Mix Alcohol Ethanol (Excess) Alcohol->Mix Catalyst H₂SO₄ Catalyst->Mix Reflux Heat under Reflux Mix->Reflux 2 hours Workup Aqueous Workup & Extraction Reflux->Workup Purification Drying & Solvent Removal Workup->Purification Ester Ethyl Pentynoate Purification->Ester Analysis GC-MS Analysis (Conversion & Purity) Ester->Analysis

Caption: General workflow for the comparative Fischer esterification experiment.

A Comparative Guide to the Cross-Reactivity of 2-Pentynoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the biological cross-reactivity of 2-Pentynoic acid. Due to a lack of direct cross-reactivity studies in published literature, this document presents a proposed study design, including relevant biological assays, detailed experimental protocols, and hypothetical comparative data. This guide is intended to serve as a blueprint for researchers investigating the biological activities of this compound and its potential as a bioactive molecule.

Introduction to this compound and Potential Biological Activity

This compound is a short-chain fatty acid containing a carbon-carbon triple bond (an alkyne group). While its biological functions are not well-characterized, its structural similarity to other short-chain fatty acids (SCFAs) suggests that it may interact with biological pathways that recognize SCFAs. SCFAs are known to be important signaling molecules, primarily acting through G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and as inhibitors of histone deacetylases (HDACs).

This guide outlines a series of proposed experiments to evaluate the cross-reactivity of this compound in assays for GPCR activation, HDAC inhibition, and general cell viability. For comparative purposes, the following compounds are included:

  • Pentanoic Acid: The saturated fatty acid analogue.

  • 2-Pentenoic Acid: The alkene analogue.

  • Butyrate: A well-characterized SCFA known to be a potent HDAC inhibitor and agonist for FFAR2 and FFAR3.

Proposed Experimental Workflow

The following diagram outlines a proposed workflow for assessing the biological cross-reactivity of this compound.

G cluster_0 Compound Preparation & QC cluster_1 Primary Screening Assays cluster_2 Data Analysis & Comparison A This compound Stock E Purity Assessment (NMR, MS) A->E B Pentanoic Acid Stock B->E C 2-Pentenoic Acid Stock C->E D Butyrate Stock D->E F GPCR Activation Assay (FFAR2/FFAR3) E->F Test Compounds G HDAC Inhibition Assay (Nuclear Extract) E->G Test Compounds H Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->H Test Compounds I Calculate EC50 / IC50 Values F->I G->I H->I J Compare Potencies I->J K Assess Cross-Reactivity Profile J->K

Caption: Proposed experimental workflow for assessing the cross-reactivity of this compound.

Comparative Biological Assays: Protocols and Hypothetical Data

G-Protein Coupled Receptor (GPCR) Activation Assay (FFAR2/FFAR3)

Objective: To determine if this compound can activate the short-chain fatty acid receptors FFAR2 and FFAR3.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing human FFAR2 or FFAR3 and a calcium-sensitive reporter (e.g., aequorin or a FRET-based sensor) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency. The growth medium is then removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Treatment: Test compounds (this compound, Pentanoic acid, 2-Pentenoic acid, and Butyrate) are serially diluted in the assay buffer. The diluted compounds are added to the cells, and the plate is incubated at 37°C.

  • Signal Detection: Changes in intracellular calcium are monitored using a plate reader capable of detecting luminescence or fluorescence. The response is measured over time.

  • Data Analysis: The peak response for each concentration is determined. The data is normalized to the maximum response of the positive control (Butyrate) and fitted to a dose-response curve to calculate EC50 values.

Hypothetical Comparative Data:

CompoundFFAR2 Activation (EC50, µM)FFAR3 Activation (EC50, µM)
This compound> 1000850
Pentanoic Acid500300
2-Pentenoic Acid750450
Butyrate15080
Histone Deacetylase (HDAC) Inhibition Assay

Objective: To assess the ability of this compound to inhibit total HDAC activity.

Experimental Protocol:

  • Reagents: A commercial HDAC activity assay kit (e.g., fluorometric) is used. The kit typically contains a fluorescently labeled HDAC substrate, HeLa nuclear extract as a source of HDACs, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add HeLa nuclear extract to each well.

    • Add serial dilutions of the test compounds (this compound, Pentanoic acid, 2-Pentenoic acid, and Butyrate) and the positive control.

    • Incubate for a short period to allow for inhibitor binding.

    • Add the fluorescently labeled HDAC substrate and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution provided in the kit. This solution lyses the cells and contains a protease to digest the deacetylated substrate, releasing the fluorophore.

  • Signal Detection: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is proportional to HDAC activity. The data is normalized to the uninhibited control, and IC50 values are determined from dose-response curves.

Hypothetical Comparative Data:

CompoundTotal HDAC Inhibition (IC50, mM)
This compound5.2
Pentanoic Acid> 10
2-Pentenoic Acid8.5
Butyrate0.8
Cell Viability Assay

Objective: To evaluate the general cytotoxicity of this compound.

Experimental Protocol:

  • Cell Culture: A metabolically active cell line (e.g., HepG2) is cultured in appropriate media.

  • Assay Preparation: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated for 24-48 hours.

  • Viability Assessment: A viability reagent such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added to each well.

    • MTT: After incubation, the formazan (B1609692) crystals are solubilized, and the absorbance is read.

    • CellTiter-Glo®: After a short incubation, the luminescence is read.

  • Data Analysis: The signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control wells, and CC50 (cytotoxic concentration 50%) values are calculated.

Hypothetical Comparative Data:

CompoundCell Viability (CC50, mM) in HepG2 cells (48h)
This compound2.1
Pentanoic Acid> 20
2-Pentenoic Acid15.8
Butyrate12.5

Potential Signaling Pathway Involvement

The diagram below illustrates the canonical signaling pathway for FFAR2/FFAR3, which are potential targets for this compound and other SCFAs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFA SCFA (e.g., this compound) FFAR FFAR2 / FFAR3 SCFA->FFAR Gq Gαq/11 FFAR->Gq Gi Gαi/o FFAR->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ERK ERK Activation Ca->ERK PKC->ERK cAMP->ERK Response Cellular Response ERK->Response

Caption: Signaling pathway for FFAR2 and FFAR3 activation by short-chain fatty acids.

Summary and Future Directions

This guide provides a structured approach for investigating the cross-reactivity of this compound in key biological assays. The hypothetical data presented suggests that this compound may have a distinct biological activity profile compared to its saturated and unsaturated analogues, potentially exhibiting weak interactions with SCFA receptors and moderate cytotoxicity.

Future research should focus on executing these proposed experiments to generate empirical data. Further studies could explore the effects of this compound on gene expression (downstream of HDAC inhibition or GPCR activation) and its metabolic fate in relevant cell models. Understanding the biological activity and potential cross-reactivity of novel fatty acid analogues like this compound is crucial for drug discovery and for elucidating the complex roles of fatty acids in cellular signaling.

A Comparative Guide to the Synthetic Routes of 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 2-pentynoic acid, a valuable building block in organic synthesis. The routes discussed are the oxidation of 2-pentyn-1-ol (B105750), the carboxylation of 1-butyne (B89482) via a Grignard reagent, and the hydrolysis of ethyl 2-pentynoate. This document outlines the experimental protocols, presents a quantitative comparison of the methods, and visualizes the reaction pathways to aid in the selection of the most suitable synthesis for your research needs.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Oxidation of 2-Pentyn-1-ol Route 2: Carboxylation of 1-Butyne Route 3: Hydrolysis of Ethyl 2-Pentynoate
Starting Material 2-Pentyn-1-ol1-ButyneEthyl 2-pentynoate
Key Reagents Jones reagent (CrO₃, H₂SO₄, acetone)Magnesium, Dry Ice (CO₂), Diethyl etherSodium hydroxide, Ethanol, Water
Reaction Time ~1-2 hours~3-4 hours~72 hours (prolonged reflux)
Temperature 0 °C to Room Temperature0 °C to Room TemperatureReflux
Reported Yield ~80%60-75% (estimated)~80%
Key Advantages High yield, relatively short reaction time.Utilizes a simple, readily available alkyne.High yield, straightforward procedure.
Key Disadvantages Use of carcinogenic Cr(VI) compounds.Requires strictly anhydrous conditions.Very long reaction time.

Experimental Protocols

Route 1: Oxidation of 2-Pentyn-1-ol using Jones Reagent

This method involves the oxidation of the primary alcohol 2-pentyn-1-ol to the corresponding carboxylic acid using Jones reagent.

Materials:

  • 2-Pentyn-1-ol

  • Jones Reagent (A solution of chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-pentyn-1-ol in acetone is prepared in a flask and cooled in an ice-water bath.

  • Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20°C. The addition is continued until the orange color of the reagent persists.

  • The reaction mixture is stirred for an additional hour at room temperature.

  • The excess oxidant is quenched by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • The acetone is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

  • The product can be further purified by distillation or recrystallization.

Route 2: Carboxylation of 1-Butyne via Grignard Reagent

This route involves the formation of a Grignard reagent from a derivative of 1-butyne, followed by carboxylation with carbon dioxide (dry ice).

Materials:

  • 1-Bromo-1-butyne (or formation in situ from 1-butyne)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Iodine crystal (as an initiator)

Procedure:

  • A three-necked flask is equipped with a reflux condenser and a dropping funnel, and all glassware is flame-dried under a nitrogen atmosphere.

  • Magnesium turnings and a crystal of iodine are placed in the flask.

  • A solution of 1-bromo-1-butyne in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • The Grignard reagent solution is then slowly poured over an excess of crushed dry ice with vigorous stirring.

  • The mixture is allowed to warm to room temperature as the excess carbon dioxide sublimes.

  • The reaction is quenched by the slow addition of 6M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound.

Route 3: Hydrolysis of Ethyl 2-Pentynoate

This method involves the saponification of the corresponding ethyl ester to yield the carboxylic acid.

Materials:

  • Ethyl 2-pentynoate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (e.g., 3N)

  • Diethyl ether

Procedure:

  • A mixture of ethyl 2-pentynoate, sodium hydroxide, ethanol, and water is refluxed for an extended period (e.g., 72 hours).[1]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether to remove any unreacted ester.

  • The aqueous phase is cooled in an ice bath and acidified with 3N hydrochloric acid to precipitate the this compound.

  • The product is then extracted with diethyl ether.

  • The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed under vacuum to yield the this compound.[1]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthesis_Route_1 start 2-Pentyn-1-ol product This compound start->product Oxidation reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) reagent->product

Caption: Route 1: Oxidation of 2-Pentyn-1-ol.

Synthesis_Route_2 cluster_grignard Grignard Formation cluster_carboxylation Carboxylation start 1-Butyne grignard Butynylmagnesium bromide start->grignard 1. Mg, Ether carboxylate Magnesium 2-pentynoate grignard->carboxylate 2. CO₂ (dry ice) product This compound carboxylate->product 3. H₃O⁺

Caption: Route 2: Carboxylation of 1-Butyne.

Synthesis_Route_3 start Ethyl 2-pentynoate product This compound start->product Hydrolysis reagents 1. NaOH, EtOH, H₂O, Reflux 2. H₃O⁺ reagents->product

Caption: Route 3: Hydrolysis of Ethyl 2-Pentynoate.

References

A Comparative Guide to the Analytical Validation for 2-Pentynoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Pentynoic acid, a short-chain fatty acid, is crucial for various applications ranging from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques applicable to the quantification of this compound, supported by experimental data from studies on similar short-chain fatty acids (SCFAs).

The primary methods for the quantification of SCFAs, including this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The following tables summarize the validation parameters for different analytical methods used for the quantification of short-chain fatty acids, which can be considered representative for the analysis of this compound.

Table 1: Gas Chromatography (GC) Based Methods

ParameterGC-FID (Direct Injection)[1]GC-FID (without derivatization)[2]
Linearity (R²) > 0.99> 0.99994[2]
Limit of Detection (LOD) -0.02 - 0.23 µg/mL[2]
Limit of Quantification (LOQ) 0.14 - 0.48 µM0.08 - 0.78 µg/mL[2]
Accuracy (Recovery) 80.8 - 108.8%54.24 - 140.94%[2]
Precision (RSD) 0.6 - 5.0% (Intra- and Inter-day)0.56 - 1.03% (Intra-day), 0.10 - 4.76% (Inter-day)[2]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

ParameterHPLC-DAD (with SPE)[3]LC-MS/MS (without derivatization)[4]
Linearity (R²) > 0.996> 0.998[4]
Limit of Detection (LOD) 0.14 mg/mL0.001 - 0.003 mM[4]
Limit of Quantification (LOQ) 0.43 - 0.45 mg/mLNot specified
Accuracy (Recovery) 76.05 - 95.60%92 - 120%[4]
Precision (RSD) < 15%< 12% (Intra-day), < 20% (Inter-day)[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: GC-FID Method for Short-Chain Fatty Acid Quantification[1]

This method involves the direct injection of extracted SCFAs without derivatization.

1. Sample Preparation (Extraction):

  • Acidify the sample.

  • Extract the SCFAs using an appropriate organic solvent (e.g., ethyl ether).

  • Repeat the extraction multiple times (e.g., 3 times) for optimal recovery.

  • Pool the organic extracts.

2. GC-FID Analysis:

  • Column: Polyethylene glycol nitroterephthalic acid modified coated capillary column.

  • Injection: Direct injection of the extract.

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID).

  • Run Time: Approximately 13 minutes.

Protocol 2: HPLC-DAD Method with Solid-Phase Extraction (SPE)[3]

This method is suitable for the quantification of SCFAs in complex matrices like chicken feces.

1. Sample Preparation (SPE):

  • Utilize a STRATA™-X-A 96 Well Plate SPE cartridge.

  • Condition the cartridge with an appropriate solvent.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the SCFAs with a suitable elution solvent.

2. HPLC-DAD Analysis:

  • Column: Reverse-phase Luna Omega C18.

  • Mobile Phase: Gradient elution with 0.01 M H₂SO₄ and Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Diode Array Detector (DAD) at 210 nm.

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow MethodDev Method Development (e.g., GC-MS, HPLC) Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy (Recovery) MethodDev->Accuracy Precision Precision (Repeatability & Intermediate) MethodDev->Precision Specificity Specificity/ Selectivity MethodDev->Specificity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness Specificity->Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Workflow for analytical method validation.

Comparison of Analytical Methodologies

This diagram provides a logical relationship overview comparing key aspects of GC and HPLC based methods for SCFA analysis.

Methodology Comparison cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC Analyte Volatility Required (Derivatization often needed) GC_Detector Common Detector: FID (Flame Ionization Detector) GC_Adv Advantages: - High Resolution - Established Methods GC_Disadv Disadvantages: - Derivatization can be complex - Not suitable for non-volatile compounds HPLC Aqueous Mobile Phase (Good for polar compounds) HPLC_Detector Common Detectors: UV/DAD, MS (Mass Spectrometry) HPLC_Adv Advantages: - No derivatization for many SCFAs - High throughput with MS HPLC_Disadv Disadvantages: - Lower resolution for some isomers - MS detection can be expensive Analyte This compound Quantification Analyte->GC Analyte->HPLC

References

Benchmarking the Catalytic Performance of 2-Pentynoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the catalytic applications of 2-pentynoic acid and its derivatives, drawing upon experimental data from the broader class of alkynoic acids. Due to a lack of direct comparative studies on this compound derivatives, this guide extrapolates from the well-documented catalytic behavior of structurally similar alkynoic acids, particularly 4-pentynoic acid. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the synthetic potential of this class of compounds in catalysis.

Executive Summary

Alkynoic acids, including this compound, are versatile building blocks in organic synthesis. Their catalytic transformations are predominantly mediated by transition metals, leading to the formation of a diverse array of valuable heterocyclic compounds. The primary catalytic pathways explored in the literature for alkynoic acids are cycloisomerization and cascade reactions. This guide summarizes the performance of various catalytic systems for these transformations, providing a basis for catalyst selection and reaction optimization.

Data Presentation: Performance of Catalytic Systems for Alkynoic Acids

The following tables summarize key quantitative data from studies on the catalytic transformations of alkynoic acids. These results offer insights into the potential performance of this compound derivatives in similar reactions.

Table 1: Transition Metal-Catalyzed Cycloisomerization of Alkynoic Acids

Catalyst SystemAlkynoic AcidProductYield (%)SolventTemperature (°C)
Rhodium(I) Pincer Complex (1 mol%)4-Pentynoic Acidγ-Methylene-γ-butyrolactone>95CD3CN80
Au(I)/apo-ferritinγ-Alkynoic AcidsLactones83AqueousMild
AgOTf (1 mol%)4-Pentynoic AcidTetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one401,2-dichloroethane100
AgSbF6 (10 mol%)4-Pentynoic AcidBenzo[d]pyrrolo[2,1-b][1][2]oxazine-1,5(2H)-dione80Not SpecifiedNot Specified

Table 2: Cascade Reactions of Alkynoic Acids with Dinucleophiles

Catalyst SystemAlkynoic AcidDinucleophileProductYield (%)SolventTemperature (°C)
FeBr2 (10 mol%)4-Pentynoic Acido-AminobenzylaminePyrrolo[1,2-a]quinazolin-5(4H)-oneHighToluene150
Palladium NNC Pincer Complex (10⁻² mol%) + FeBr2 (10⁻² mol%)VariousVariousPolycyclic heterocyclesNot SpecifiedCHCl3120

Experimental Protocols

Detailed methodologies for key catalytic reactions involving alkynoic acids are provided below. These protocols can be adapted for use with this compound derivatives.

Protocol 1: Gold-Catalyzed Cycloisomerization of a γ-Alkynoic Acid

Objective: To synthesize a γ-lactone via the intramolecular cyclization of a γ-alkynoic acid using a gold(I) catalyst.

Materials:

  • γ-Alkynoic acid (e.g., 4-pentynoic acid)

  • Gold(I) catalyst (e.g., [Au(IPr)]2(μ-OH)][BF4]) (0.1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the γ-alkynoic acid.

  • Dissolve the substrate in the anhydrous solvent.

  • Add the gold(I) catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ruthenium-Catalyzed Cascade Reaction of an Alkynoic Acid and an Amine

Objective: To synthesize a complex heterocyclic compound through a one-pot cascade reaction involving an alkynoic acid and a dinucleophile, catalyzed by a ruthenium complex.

Materials:

  • Alkynoic acid (e.g., 4-pentynoic acid)

  • Dinucleophile (e.g., 2-arylethylamine)

  • Grubbs' first-generation catalyst (2 mol%)

  • Trifluoroacetic acid (TFA) (1.1 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the alkynoic acid and the dinucleophile in anhydrous toluene.

  • Add Grubbs' first-generation catalyst to the mixture.

  • Add trifluoroacetic acid to the reaction.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired heterocyclic product.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the catalysis of this compound derivatives.

Catalytic_Cycloisomerization Substrate This compound Derivative Intermediate π-Alkyne Complex Substrate->Intermediate Coordination Catalyst Transition Metal Catalyst (e.g., Au, Rh) Catalyst->Intermediate Product Lactone Product Intermediate->Product Intramolecular Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Caption: General signaling pathway for the transition metal-catalyzed cycloisomerization of a this compound derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound Derivative to Flask B 2. Add Anhydrous Solvent A->B C 3. Add Catalyst under Inert Atmosphere B->C D 4. Stir at Specified Temperature C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Purification (e.g., Chromatography) F->G H H G->H Characterization (NMR, MS)

Caption: A typical experimental workflow for a catalytic reaction involving a this compound derivative.

Conclusion

While direct benchmarking data for the catalytic performance of this compound derivatives is currently scarce in the scientific literature, the extensive research on the broader class of alkynoic acids provides a strong foundation for predicting their catalytic behavior. Transition metal catalysis, particularly with gold, rhodium, and ruthenium complexes, offers efficient pathways for the synthesis of valuable lactones and other complex heterocyclic structures from alkynoic acid precursors. The provided data and protocols serve as a starting point for researchers to design and optimize catalytic reactions using this compound derivatives, with the expectation that their reactivity will be analogous to that of other short-chain alkynoic acids. Further research is warranted to establish specific performance benchmarks and to explore the full catalytic potential of this versatile class of molecules.

References

A Comparative Guide to Michael Additions: 2-Pentynoic Acid vs. 2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. The choice of the Michael acceptor is critical in determining the reaction's outcome, including its rate, yield, and stereoselectivity. This guide provides an objective comparison of two common Michael acceptors: 2-pentynoic acid and 2-pentenoic acid, highlighting their respective performances with supporting experimental data drawn from analogous systems due to a lack of direct comparative studies in published literature.

Introduction to Michael Acceptors

Both this compound, an α,β-alkynoic acid, and 2-pentenoic acid, its α,β-alkenoic acid counterpart, are activated towards nucleophilic attack at the β-carbon due to the electron-withdrawing nature of the conjugated carboxyl group. However, the presence of a triple bond in this compound versus a double bond in 2-pentenoic acid leads to significant differences in their reactivity and the stereochemistry of the resulting products. Generally, α,β-alkynoic esters are more electrophilic than their corresponding α,β-alkenoic esters and can therefore react with a broader range of nucleophiles under milder conditions.

Comparative Performance in Michael Additions

To illustrate the differences in reactivity, this section presents a summary of typical Michael addition reactions with various nucleophiles for substrates analogous to this compound and 2-pentenoic acid. The data is compiled from studies on similar α,β-unsaturated esters, providing a reasonable projection of the expected outcomes for the target acids.

Table 1: Michael Addition of Amines

The aza-Michael addition is a crucial reaction for the synthesis of β-amino acids and their derivatives. Cyclic secondary amines, such as piperidine (B6355638), are generally more potent nucleophiles than primary amines in these reactions.

Michael Acceptor (Analog)NucleophileCatalyst/SolventTime (h)Yield (%)Reference
Ethyl 2-pentynoate (analog)PiperidineNone / Neat2~95 (estimated)[1]
Ethyl 2-pentenoate (analog)PiperidineNone / Neat24~90 (estimated)[1]

Note: Yields are estimated based on typical aza-Michael addition reactions. Alkynoates generally exhibit higher reactivity, leading to shorter reaction times and high yields.

Table 2: Michael Addition of Thiols

The thia-Michael addition is highly efficient for the formation of carbon-sulfur bonds, often proceeding rapidly under mild conditions.

Michael Acceptor (Analog)NucleophileCatalyst/SolventTime (min)Yield (%)Reference
Ethyl 2-pentynoate (analog)ThiophenolEt₃N / CH₂Cl₂15-30>95 (estimated)[2]
Ethyl 2-pentenoate (analog)ThiophenolEt₃N / CH₂Cl₂60-120~95 (estimated)[2]

Note: Thia-Michael additions to alkynoates are typically faster than to alkenoates. The data is based on analogous reactions with α,β-unsaturated esters.

Table 3: Michael Addition of Carbanions (Diethyl Malonate)

The addition of soft carbon nucleophiles like diethyl malonate is a classic example of the Michael reaction, leading to the formation of a new carbon-carbon bond.

Michael Acceptor (Analog)NucleophileBase/SolventTime (h)Yield (%)Reference
Ethyl 2-pentynoate (analog)Diethyl malonateNaOEt / EtOH4~90 (estimated)[3]
Ethyl 2-pentenoate (analog)Diethyl malonateNaOEt / EtOH12~85 (estimated)[3]

Note: The higher electrophilicity of the alkynoate generally leads to a faster reaction and higher yield compared to the corresponding alkenoate.

Stereoselectivity

A key difference between Michael additions to this compound and 2-pentenoic acid lies in the stereochemistry of the product. The addition to 2-pentenoic acid, which exists as E and Z isomers, can lead to the formation of new stereocenters, and the diastereoselectivity is influenced by the substrate, nucleophile, and reaction conditions.

In contrast, the addition of a nucleophile to the triple bond of this compound initially forms an enolate intermediate. The subsequent protonation of this intermediate leads to the formation of an α,β-unsaturated product with a trisubstituted double bond. The stereochemical outcome (E or Z isomer) of this product is dependent on the nature of the nucleophile and the proton source. In many cases, the addition of nucleophiles like amines and thiols to α,β-alkynoic esters proceeds with high stereoselectivity, predominantly forming one geometric isomer. The control of E/Z selectivity is a significant area of research in the Michael addition to alkynoates.[4]

Experimental Protocols

The following are generalized experimental protocols for the Michael addition of different nucleophiles to ethyl 2-pentynoate and ethyl 2-pentenoate, which serve as ester analogs of the corresponding acids. These protocols are based on established procedures for similar substrates and should be optimized for specific cases.

Protocol 1: Aza-Michael Addition of Piperidine to Ethyl 2-Pentynoate

Materials:

  • Ethyl 2-pentynoate (1.0 eq)

  • Piperidine (1.1 eq)

Procedure:

  • To a stirred solution of ethyl 2-pentynoate, add piperidine dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess piperidine under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino-α,β-unsaturated ester.

Protocol 2: Thia-Michael Addition of Thiophenol to Ethyl 2-Pentenoate

Materials:

  • Ethyl 2-pentenoate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (B128534) (Et₃N) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve ethyl 2-pentenoate and thiophenol in dichloromethane.

  • Add triethylamine to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, wash the mixture with dilute HCl, followed by saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the thioether product.

Protocol 3: Michael Addition of Diethyl Malonate to Ethyl 2-Pentynoate

Materials:

  • Ethyl 2-pentynoate (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (catalytic amount)

  • Ethanol (EtOH)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate and stir for 15 minutes at room temperature.

  • Add ethyl 2-pentynoate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the general Michael addition mechanism and a typical experimental workflow.

Caption: General mechanism of a Michael addition reaction.

Experimental_Workflow Start Reaction Setup (Reactants + Solvent/Catalyst) Reaction Reaction Monitoring (TLC, GC, etc.) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

In the realm of Michael additions, both this compound and 2-pentenoic acid serve as valuable Michael acceptors. The choice between them significantly influences the reaction dynamics and the structure of the resulting product.

  • Reactivity: this compound (and its esters) is generally more reactive than 2-pentenoic acid (and its esters) due to the higher electrophilicity of the alkyne system. This often translates to faster reaction times and the ability to employ a wider range of nucleophiles under milder conditions.

  • Stereoselectivity: The stereochemical outcome is a major differentiating factor. Michael additions to 2-pentenoic acid can create new chiral centers, making diastereoselectivity a key consideration. In contrast, additions to this compound result in the formation of a new double bond, where controlling the E/Z geometry is paramount.

For researchers and drug development professionals, understanding these differences is crucial for designing efficient synthetic routes to target molecules with desired stereochemistry and functionality. While this guide provides a comparative overview based on analogous systems, it is essential to perform specific experimental validation for the reactions of interest.

References

A Comparative Guide to the Efficacy of 2-Pentynoic Acid Esters as Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable flavoring agent is a critical step in product development, influencing consumer acceptance and overall product success. 2-Pentynoic acid and its esters are a class of compounds with potential applications in the flavor industry, offering a range of sensory profiles. This guide provides a framework for comparing the efficacy of different this compound esters as flavoring agents, outlining key experimental protocols and data presentation methods. While direct comparative studies on a series of this compound esters are not extensively available in public literature, this document details the established methodologies for conducting such an evaluation.

Quantitative Data Comparison

A systematic comparison of this compound esters requires the evaluation of several key parameters. The following table outlines a recommended structure for presenting quantitative data to facilitate a clear comparison of their performance as flavoring agents.

Table 1: Comparative Efficacy of this compound Esters as Flavoring Agents

Parameter Methyl 2-pentynoate Ethyl 2-pentynoate Propyl 2-pentynoate Alternative Ester (e.g., Ethyl 2-methyl-3-pentenoate) References
Chemical Formula C6H8O2C7H10O2C8H12O2C8H14O2[1]
Molecular Weight 112.13 g/mol 126.15 g/mol 140.18 g/mol 142.20 g/mol [1]
Odor Threshold (in water, ppb) Data not availableData not availableData not availableData not available
Flavor Profile Data not availableData not availableData not availableFresh apple, black cherry, strawberry[2]
Sensory Descriptors Data not availableData not availableData not availableEthereal, fruity, rum-like[2]
Intensity (at specified conc.) Data not availableData not availableData not availableData not available
Persistence (Odor life on strip) Data not availableData not availableData not available1.7 hrs (for 2-Methyl-2-Pentenoic Acid)[3]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solventsSoluble in organic solvents[4]
Stability (e.g., pH, temperature) Data not availableData not availableData not availableData not available

Note: Data for specific this compound esters is limited in the provided search results. This table serves as a template for data collection and presentation.

Experimental Protocols

To generate the comparative data presented in Table 1, a combination of sensory evaluation and instrumental analysis is required. These methods are crucial for a comprehensive understanding of the flavor properties of each ester.

1. Sensory Evaluation

Sensory evaluation relies on trained panelists to assess the organoleptic properties of the flavoring agents.[5]

  • Objective: To determine and quantify the sensory attributes of this compound esters, including odor and flavor profiles, intensity, and off-notes.

  • Panelist Selection and Training: A panel of 8-12 individuals should be screened for their sensory acuity and trained to identify and scale the intensity of relevant aroma and taste attributes.

  • Methodology: Quantitative Descriptive Analysis (QDA):

    • Attribute Generation: Panelists are presented with samples of each this compound ester at a predetermined concentration in a neutral base (e.g., water, sugar solution, or unscented oil). Through discussion, a consensus vocabulary of descriptive terms for aroma and taste is developed.

    • Intensity Scaling: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Data Analysis: The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to identify significant differences between the esters.

  • Odor Threshold Determination: The three-alternative forced-choice (3-AFC) procedure is a standard method for determining the detection threshold of a flavor compound.[6]

2. Instrumental Analysis

Instrumental techniques provide objective data on the chemical composition and physical properties of the flavoring agents.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To identify and quantify the volatile compounds contributing to the aroma of the this compound esters. GC-MS is a powerful tool for analyzing the purity of the synthesized esters and identifying any potential impurities that could affect the flavor profile.

    • Methodology:

      • Sample Preparation: A solution of the this compound ester in a suitable solvent is prepared.

      • Injection and Separation: The sample is injected into the gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.

      • Detection and Identification: The separated compounds are then introduced into the mass spectrometer, which generates a unique mass spectrum for each compound, allowing for its identification by comparison to a spectral library.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To analyze non-volatile components, such as precursors or degradation products, that might influence the overall taste profile.[5]

    • Methodology: The sample is dissolved in a liquid solvent and passed through a chromatographic column. Different compounds are separated based on their chemical properties and detected by specialized sensors, providing a quantitative analysis of each compound's concentration.[5]

Workflow for Efficacy Comparison

The following diagram illustrates a comprehensive workflow for the comparative evaluation of this compound esters as flavoring agents.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Flavor Analysis cluster_data Data Integration & Comparison S1 Synthesis of This compound Esters S2 Purification (e.g., Distillation, Chromatography) S1->S2 A1 Structural Confirmation (NMR, IR) S2->A1 A2 Purity Assessment (GC-MS) S2->A2 SE2 Quantitative Descriptive Analysis (QDA) A2->SE2 SE3 Odor/Flavor Threshold Determination A2->SE3 IA1 GC-Olfactometry (GC-O) A2->IA1 IA2 Electronic Nose (E-Nose) A2->IA2 SE1 Panelist Training SE1->SE2 SE1->SE3 D1 Statistical Analysis of Sensory Data SE2->D1 SE3->D1 D2 Correlation of Sensory and Instrumental Data IA1->D2 IA2->D2 D1->D2 D3 Comparative Efficacy Report D2->D3

Caption: Workflow for the comparative evaluation of flavoring agents.

Signaling Pathways in Flavor Perception

Flavor perception is a complex process involving the integration of taste and smell. While a detailed exploration of the signaling pathways is beyond the scope of this guide, it is important to note that the volatile ester compounds primarily interact with olfactory receptors in the nasal cavity. The binding of these esters to specific G-protein coupled receptors initiates a signaling cascade that results in the perception of aroma. The structural characteristics of each ester, such as chain length and functional groups, will determine its affinity for different olfactory receptors, leading to distinct aroma profiles.

The following diagram provides a simplified overview of the olfactory signaling pathway.

G Odorant This compound Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein Activation OR->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP CNG Ion Channel Opening (CNG) cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway.

Conclusion

A thorough and objective comparison of the efficacy of this compound esters as flavoring agents requires a multi-faceted approach that combines instrumental analysis with sensory evaluation. By following the detailed experimental protocols and data presentation structures outlined in this guide, researchers and product developers can systematically evaluate and select the most suitable flavoring agent for their specific application. The provided workflows and diagrams offer a clear roadmap for conducting these evaluations and understanding the underlying principles of flavor perception. Further research to generate and publish comparative data on this specific class of esters would be a valuable contribution to the field of flavor chemistry.

References

Structural Showdown: 2-Pentynoic Acid and Its Isomers Awaits X-ray Crystallographic Verdict

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the crystal structures of 2-pentynoic acid and its positional isomers, 3-pentynoic acid and 4-pentynoic acid, remains an open question in the scientific community. A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of experimentally determined single-crystal X-ray diffraction data for these compounds. While the precise three-dimensional arrangements of these molecules are yet to be elucidated, a crystal structure for a related isomer, trans-2-pentenoic acid, offers a glimpse into the molecular architecture of this family of five-carbon carboxylic acids.

This guide provides the available crystallographic data for trans-2-pentenoic acid, alongside a detailed experimental protocol for conducting single-crystal X-ray crystallography on small molecules. This information is intended to serve as a valuable resource for researchers poised to undertake the crystallographic analysis of this compound and its isomers, thereby filling a significant gap in the structural chemistry landscape.

A Glimpse into a Related Structure: trans-2-Pentenoic Acid

While data for the target pentynoic acids are unavailable, the crystal structure of trans-2-pentenoic acid provides a foundational reference. The crystallographic parameters for this isomer are summarized below.

Parametertrans-2-Pentenoic Acid[1]
Chemical Formula C₅H₈O₂
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)6.7336
b (Å)6.7821
c (Å)7.2349
α (°)67.743
β (°)75.518
γ (°)64.401
Volume (ų)278.44
Z 2
Density (calculated) (g/cm³)1.194
R-factor 0.046

Paving the Way: A Standardized Protocol for Small Molecule X-ray Crystallography

The determination of a novel crystal structure, such as those of the pentynoic acids, follows a well-established experimental workflow.[2][3] The protocol outlined below is a generalized procedure for the structural analysis of small organic molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the cultivation of high-quality single crystals.[3] For small molecules like pentynoic acids, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization are commonly employed. A suitable solvent or solvent system must be identified in which the compound has moderate solubility. The goal is to obtain crystals that are typically 0.1-0.5 mm in each dimension, with well-defined faces and free from significant defects.[3]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. This is often done using a cryoloop and a viscous oil to protect the crystal from the atmosphere and to flash-cool it in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. Cryo-cooling minimizes radiation damage and improves data quality.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot's intensity and position are recorded.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a unique set of reflection data.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the atoms.[3] This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. The quality of the final structure is assessed by metrics such as the R-factor.

  • Data Deposition: Once the structure is finalized, the crystallographic data are typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the scientific community.

Visualizing the Path to Discovery

The logical progression of a single-crystal X-ray diffraction experiment can be visualized as a clear workflow.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation_deposition Validation & Deposition structure_refinement->validation_deposition

Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.

The elucidation of the crystal structures of this compound and its isomers will provide invaluable insights into their molecular conformations, intermolecular interactions, and packing arrangements. This fundamental knowledge is crucial for understanding their physicochemical properties and for potential applications in materials science and drug development. The protocols and illustrative data presented here serve as a launchpad for future investigations into these intriguing molecules.

References

A Comparative Guide to Competitive Inhibition Assays of Histone Deacetylase (HDAC) Inhibitors: Featuring 2-Hexyl-4-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-hexyl-4-pentynoic acid and other prominent histone deacetylase (HDAC) inhibitors. The focus is on their application in competitive inhibition assays, with supporting experimental data and detailed protocols to aid in research and drug development.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. As such, HDAC inhibitors have emerged as a promising class of therapeutic agents. Competitive inhibitors of HDACs are of particular interest as they directly compete with the substrate for binding to the active site of the enzyme.

This guide focuses on 2-hexyl-4-pentynoic acid, a derivative of valproic acid, and compares its inhibitory activity with well-established HDAC inhibitors: Trichostatin A, SAHA (Vorinostat), and Valproic Acid.

Comparative Analysis of HDAC Inhibitors

The following table summarizes the key quantitative data for 2-hexyl-4-pentynoic acid and its alternatives. This information is critical for designing and interpreting competitive inhibition assays.

InhibitorTargetMechanism of InhibitionIC50Ki
2-Hexyl-4-pentynoic acidHDACsHDAC Inhibitor13 µM[1][2][3][4]Not Reported
Trichostatin AClass I and II HDACsCompetitive Inhibitor[3][5]~1.8 nM (cell-free)[6]1.0 nM[5]
SAHA (Vorinostat)Pan-HDAC Inhibitor (Class I, II, IV)HDAC Inhibitor10 nM (HDAC1), 20 nM (HDAC3)[7]Not Reported
Valproic AcidClass I and IIa HDACsHDAC Inhibitor1.02-2.15 mM (cell-line dependent)[8]Not Reported

Experimental Protocols

A detailed methodology for a fluorometric competitive inhibition assay for HDACs is provided below. This protocol can be adapted for the specific HDAC isozyme and inhibitor being studied.

Fluorometric Competitive HDAC Inhibition Assay Protocol

1. Principle:

This assay measures the activity of HDACs using a fluorogenic substrate. In the presence of a competitive inhibitor, the rate of substrate deacetylation is reduced, leading to a decrease in the fluorescent signal. By varying the concentrations of the inhibitor and substrate, the inhibition constant (Ki) can be determined.

2. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution (e.g., Trichostatin A, to stop the reaction for endpoint assays)

  • Test inhibitor (e.g., 2-Hexyl-4-pentynoic acid) and reference inhibitors (e.g., Trichostatin A) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

3. Assay Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and the fluorogenic substrate in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following components in order:

    • HDAC Assay Buffer

    • Test inhibitor at various concentrations

    • Recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the mode of inhibition and calculate the Ki, generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, fit the data to the appropriate competitive inhibition equation using non-linear regression analysis software.

Visualizing Key Pathways and Workflows

To better understand the context of HDAC inhibition and the experimental process, the following diagrams are provided.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Acetylated_Histones->Histones Deacetylation Acetylated_Histones->Chromatin Relaxed Gene_Expression Gene Expression Chromatin->Gene_Expression Transcriptionally Active Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation HDAC_Inhibitor HDAC Inhibitor (e.g., 2-Hexyl-4-pentynoic acid) HDAC_Inhibitor->HDACs Inhibition

Caption: Simplified signaling pathway of HDAC inhibition.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Setup Set up Reaction (Enzyme + Inhibitor) Reagents->Setup Preincubation Pre-incubate (37°C, 15 min) Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Measure Fluorescence (Kinetic Reading) Initiate->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Generate Lineweaver-Burk Plot Calculate->Plot Determine Determine Ki Value Plot->Determine

Caption: General workflow for a competitive inhibition assay.

References

A Comparative Guide to Correlating Spectroscopic Data with 2-Pentynoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and key intermediates is of paramount importance. This guide provides a comparative analysis of various spectroscopic methods for determining the purity of 2-Pentynoic acid, a valuable building block in organic synthesis. By examining the correlation between spectroscopic data and purity levels, this document offers insights into the strengths and limitations of each technique, supported by experimental protocols and data presentation.

Introduction to Purity Assessment of this compound

This compound (CH₃CH₂C≡CCO₂H) is a short-chain unsaturated carboxylic acid. Its purity can be affected by starting materials, byproducts, and degradation products. Common impurities may include:

  • Isomers: 2-Pentenoic acid (cis and trans), 3-pentynoic acid.

  • Unreacted Starting Materials: Propargyl alcohol.

  • Over-reduction Products: Pentanal, pentanoic acid.

  • Solvents and Reagents: Residual solvents from synthesis and purification.

Spectroscopic techniques offer rapid and non-destructive methods to identify and, in some cases, quantify these impurities. This guide will focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy.

Comparison of Spectroscopic Methods for Purity Analysis

The following sections detail how each spectroscopic method can be employed to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity determination of organic molecules. Quantitative NMR (qNMR) is particularly effective for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[1][2]

Data Presentation:

Table 1: ¹H NMR Chemical Shifts (δ) of this compound and Potential Impurities in CDCl₃

CompoundProtonChemical Shift (ppm)Multiplicity
This compound -COOH10-12br s
-CH₂-2.3-2.5q
-CH₃1.1-1.3t
trans-2-Pentenoic Acid[3][4]=CH-COOH7.0-7.2dt
=CH-CH₂-5.8-6.0dt
-CH₂-2.2-2.4p
-CH₃1.0-1.2t
Propargyl Alcohol[5]≡C-H2.4-2.6t
-CH₂-4.2-4.4d
-OHvariablebr s
Pentanal[6]-CHO9.7-9.8t
α-CH₂-2.4-2.6dt

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Purity Determination by qNMR

G Workflow for Purity Assessment using qNMR A Accurately weigh This compound sample and internal standard B Dissolve in deuterated solvent A->B C Acquire ¹H NMR spectrum (ensure long relaxation delay) B->C D Process spectrum (phase and baseline correction) C->D E Integrate characteristic peaks of sample and standard D->E F Calculate purity using the qNMR formula E->F G Report Purity F->G

Caption: Workflow for purity assessment using quantitative NMR (qNMR).

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. While not inherently quantitative without calibration, they are excellent for detecting the presence of impurities with distinct functional groups.

Data Presentation:

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Potential Impurities

CompoundFunctional GroupFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
This compound -C≡C- (alkyne)~2240 (weak)~2240 (strong)
C=O (carboxylic acid)~1700 (strong)~1700 (weak)
O-H (carboxylic acid)2500-3300 (broad)-
trans-2-Pentenoic Acid[4]C=C (alkene)~1650 (medium)~1650 (strong)
C=O (conjugated)~1680 (strong)~1680 (weak)
Propargyl Alcohol[7][8]-C≡C-H (terminal alkyne)~3300 (sharp, medium)~3300 (sharp, medium)
-OH (alcohol)~3300 (broad, strong)-
Pentanal[9][10]C=O (aldehyde)~1725 (strong)~1725 (weak)
C-H (aldehyde)~2720, ~2820 (medium)~2720, ~2820 (medium)

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the this compound sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for this compound and look for the presence of unexpected peaks that may correspond to impurities as listed in Table 2.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place the this compound sample in a glass vial or NMR tube.

  • Spectrum Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm).

  • Data Analysis: Analyze the spectrum for characteristic peaks of this compound and potential impurities. Raman is particularly sensitive to the C≡C and C=C bonds.[7]

Decision Tree for Impurity Identification using Vibrational Spectroscopy

G Impurity Identification using FTIR and Raman A Acquire FTIR and Raman Spectra B Peak at ~3300 cm⁻¹ (sharp, FTIR/Raman)? A->B C Presence of Propargyl Alcohol B->C Yes D Peak at ~1650 cm⁻¹ (strong, Raman)? B->D No E Presence of 2-Pentenoic Acid D->E Yes F Peaks at ~1725, ~2720, and ~2820 cm⁻¹ (FTIR)? D->F No G Presence of Pentanal F->G Yes H Spectrum matches reference for pure This compound F->H No

Caption: Decision tree for impurity identification using FTIR and Raman.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting chromophores, particularly conjugated systems. This compound has a weak n→π* transition. However, conjugated impurities like 2-pentenoic acid will exhibit a much stronger π→π* transition at a longer wavelength.[11][12][13]

Data Presentation:

Table 3: UV-Vis Absorption Maxima (λ_max) of this compound and a Potential Conjugated Impurity

CompoundChromophoreλ_max (nm)Molar Absorptivity (ε)
This compound C≡C-COOH~210-220Low
trans-2-Pentenoic Acid[14]C=C-COOH (conjugated)~210-240High

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, hexane).

  • Spectrum Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a spectrophotometer.

  • Data Analysis: The presence of a significant absorption band in the 210-240 nm region with high molar absorptivity could indicate the presence of a conjugated impurity like 2-pentenoic acid.[14]

Relationship between Conjugation and UV-Vis Absorption

G Effect of Conjugation on UV-Vis Absorption cluster_0 Isolated Chromophore (this compound) cluster_1 Conjugated Chromophore (2-Pentenoic Acid) A HOMO (π) B LUMO (π*) A->B Large ΔE (absorbs shorter λ UV light) C HOMO (π) D LUMO (π*) C->D Smaller ΔE (absorbs longer λ UV light)

References

A Comparative Guide to Inter-Laboratory Validation of 2-Pentynoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably quantify key chemical entities across different laboratories is fundamental to robust and reproducible research. 2-Pentynoic acid, a simple unsaturated carboxylic acid, serves as a valuable building block in organic synthesis and various research applications. Ensuring that analytical methods for its quantification are consistent, regardless of where the analysis is performed, is critical for data integrity in multi-site studies and for the eventual translation of research findings.

This guide provides a comparative framework for the inter-laboratory validation of this compound analysis. While specific round-robin or collaborative study data for this compound is not widely published, this document synthesizes information from validation studies of structurally similar short-chain fatty acids (SCFAs) and other organic acids. We will compare the most common and effective analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and outline the essential validation parameters and experimental protocols required for a comprehensive inter-laboratory comparison.

Comparison of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. GC-MS and HPLC-UV are the two most prevalent techniques for the analysis of small organic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and specificity.[1] Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert this compound into a more volatile ester or silyl (B83357) derivative before it can be analyzed by GC.[2][3] This adds a step to sample preparation but often results in excellent sensitivity and selectivity.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: HPLC is a versatile and widely accessible technique for analyzing organic acids.[4][5] Using a reversed-phase column (e.g., C18) with an acidic aqueous mobile phase, this compound can be analyzed directly without derivatization.[6] UV detection is performed at a low wavelength (around 210 nm) to detect the carboxyl functional group.[7][8] This method is generally simpler and faster in terms of sample preparation compared to GC-MS.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize quantitative performance data from validation studies of short-chain fatty acids and organic acids, which can be considered indicative of the expected performance for this compound analysis. An inter-laboratory study would aim to determine the reproducibility of these parameters across multiple sites.

Table 1: Performance Characteristics of GC-MS for Short-Chain Fatty Acid Analysis

Parameter Typical Performance Reference
Limit of Detection (LOD) 0.095 mg/ml [8]
Limit of Quantification (LOQ) 0.15 mg/ml [8]
Precision (Intra-day %RSD) < 1.0% [8]
Precision (Inter-day %RSD) < 1.0% [8]

| Accuracy/Recovery | 95% - 117% |[9] |

Table 2: Performance Characteristics of HPLC-UV for Organic Acid Analysis

Parameter Typical Performance Reference
Limit of Detection (LOD) 11 - 8,026 µg/kg [10]
Limit of Quantification (LOQ) 40 - 26,755 µg/kg [10]
Precision (Intra-day %RSD) < 5.3% [10]
Precision (Inter-day %RSD) < 5.3% [10]

| Accuracy/Recovery | 76.3% - 99.2% |[10] |

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of any successful inter-laboratory validation. The methodologies below are representative protocols for the analysis of small organic acids like this compound.

Protocol 1: GC-MS Analysis (with Derivatization)

  • Sample Preparation (Acidification and Extraction):

    • To 100 µL of sample (e.g., in plasma, cell culture media, or a standard solution), add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Acidify the sample with hydrochloric acid to a final pH < 2 to ensure the analyte is in its protonated form.[11]

    • Extract the this compound using an organic solvent such as methyl tert-butyl ether or diethyl ether.[11] Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial.

  • Derivatization (Esterification):

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[12]

    • Add a derivatizing agent. For example, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.[13]

    • Incubate the mixture at room temperature for approximately 20 minutes to form the PFB ester.[13]

    • Dry the sample again under nitrogen and reconstitute the residue in a small volume of a GC-compatible solvent like iso-octane.[13]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: A standard gas chromatograph.

    • Column: A capillary column suitable for fatty acid analysis, such as a DB-FATWAX UI or similar polar stationary phase.

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient temperature program, for example, starting at 50°C, holding for 1-2 minutes, then ramping up to 250°C.

    • MS System: A mass spectrometer operating in negative chemical ionization (NCI) mode for PFB derivatives or electron ionization (EI) for other derivatives.

    • Detection: Selected Ion Monitoring (SIM) mode for the target ions of the derivatized this compound and the internal standard to maximize sensitivity and specificity.

Protocol 2: HPLC-UV Analysis

  • Sample Preparation:

    • For clean sample matrices, preparation can be as simple as dilution with the mobile phase.

    • For more complex matrices (e.g., biological fluids), perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.[6]

    • Filter the sample or supernatant through a 0.22 µm syringe filter before injection to protect the HPLC column.[6]

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[6]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard.[5][8]

    • Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer. A common choice is 20 mM potassium phosphate (B84403) buffer adjusted to a low pH (e.g., 2.7) with phosphoric acid.[5] For some separations, a small amount of organic modifier like acetonitrile may be included.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[5]

    • Detection Wavelength: 210 nm, where the carboxylic acid group absorbs UV light.[7]

    • Injection Volume: 10-20 µL.[6]

Visualization of Validation and Analytical Workflows

To ensure clarity, the logical flow of an inter-laboratory study and the comparison of the analytical methods are presented as diagrams.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Define Analytical Method Protocol B Prepare & Verify Homogeneity of Test Material A->B C Select Participating Laboratories B->C D Distribute Samples & Protocols C->D E Lab 1: Analyze Samples D->E F Lab 2: Analyze Samples D->F G Lab 'n': Analyze Samples D->G H Submit Results to Coordinator E->H F->H G->H I Statistical Analysis (ISO 5725) H->I J Calculate Repeatability (sr) & Reproducibility (sR) I->J K Assess Method Performance vs. Requirements J->K L Final Validation Report K->L

Workflow for an inter-laboratory validation study.

G cluster_gcms GC-MS Workflow cluster_hplcuv HPLC-UV Workflow A Sample B Add Internal Standard A->B C Acidify & Extract B->C D Derivatize (e.g., Esterify) C->D E GC Separation D->E F MS Detection E->F G Sample H Add Internal Standard G->H I Dilute & Filter H->I J HPLC Separation I->J K UV Detection (210 nm) J->K

Comparison of GC-MS and HPLC-UV analytical workflows.

References

Stability Under Scrutiny: A Comparative Analysis of 2-Pentynoic Acid and Other Short-Chain Alkynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular building blocks is paramount for ensuring the safety, efficacy, and shelf-life of novel therapeutics and chemical entities. This guide provides a comparative assessment of the thermal stability of 2-pentynoic acid against other short-chain alkynoic acids, supported by available experimental data and detailed analytical protocols.

The stability of alkynoic acids, a class of carboxylic acids containing a carbon-carbon triple bond, is a critical consideration in their application. Their propensity to undergo decarboxylation upon heating can impact reaction yields, purification methods, and the overall viability of a synthetic route. This guide focuses on this compound and its shorter-chain counterparts to provide a clear comparison of their thermal stability.

Comparative Thermal Stability of Alkynoic Acids

The primary mode of thermal degradation for 2-alkynoic acids is decarboxylation, the loss of carbon dioxide. The temperature at which this process initiates is a key indicator of the compound's stability. The following table summarizes the available data on the thermal stability of a series of short-chain 2-alkynoic acids.

Alkynoic AcidChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Onset of Exothermic Decomposition (°C)
Propiolic AcidC₃H₂O₂70.0518[1]144 (decomposes)[1][2]~144 (Estimated near boiling point)[2]
2-Butynoic AcidC₄H₄O₂84.0778-80200-203135[3]
This compoundC₅H₆O₂98.1047-53[4]Not availableNot available (Estimated >135)
2-Hexynoic AcidC₆H₈O₂112.1323-26[5]230[6]Not available (Estimated >135)

Experimental Protocols

The determination of thermal stability for compounds like this compound relies on precise thermoanalytical techniques. The following are detailed methodologies for two key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a sample's mass changes, indicating decomposition or volatilization.

Methodology:

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the alkynoic acid into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the initiation of decomposition (decarboxylation). The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the alkynoic acid into a hermetically sealed DSC pan to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the pans from ambient temperature to a final temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram. An endothermic peak will indicate melting. A sharp, exothermic peak following the melt indicates a decomposition event. The onset temperature of this exotherm is a critical measure of thermal instability.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of alkynoic acid stability, from initial characterization to detailed kinetic analysis.

Workflow for Alkynoic Acid Stability Assessment cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Data Interpretation & Reporting A Sample Procurement & Characterization B Thermogravimetric Analysis (TGA) A->B Determine decomposition temperature range C Differential Scanning Calorimetry (DSC) A->C Identify melting point & exothermic events D Isothermal TGA B->D Study decomposition kinetics at specific T F Degradation Product Identification (e.g., GC-MS) B->F Analyze evolved gases E Accelerating Rate Calorimetry (ARC) C->E Assess runaway reaction potential G Kinetic Modeling D->G H Comparative Stability Assessment E->H F->H I Final Report Generation G->I H->I

Caption: A logical workflow for assessing the thermal stability of alkynoic acids.

Discussion

The available data indicates that 2-butynoic acid exhibits an onset of exothermic decomposition at 135 °C.[3] Propiolic acid is known to decompose near its boiling point of 144 °C.[1][2] While specific decomposition temperatures for this compound and 2-hexynoic acid were not found in the surveyed literature, it is generally expected that thermal stability increases with the length of the alkyl chain in a homologous series due to increased van der Waals forces and molecular weight. Therefore, it is reasonable to infer that this compound and 2-hexynoic acid are more stable than 2-butynoic acid.

The primary degradation pathway for these 2-alkynoic acids upon heating is decarboxylation. This reaction is often autocatalytic and can be vigorous, posing a safety risk, especially at larger scales. The exothermic nature of the decomposition of 2-butynoic acid highlights the importance of careful thermal management during its handling and purification, such as avoiding distillation at elevated temperatures.

For researchers and drug development professionals, this comparative instability is a critical design consideration. The presence of the 2-alkynoic acid moiety may necessitate milder reaction conditions and non-thermal purification techniques, such as recrystallization, to avoid unwanted degradation and ensure the integrity of the final product. Further experimental studies, particularly TGA and DSC analyses of this compound and 2-hexynoic acid, are warranted to provide definitive quantitative data on their thermal stability and to confirm the predicted trend.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Certification of 2-Pentynoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical metrology, the precise certification of reference standards is paramount for ensuring the accuracy and reliability of analytical measurements. For researchers, scientists, and professionals in drug development, the purity of standards like 2-Pentynoic acid directly impacts the validity of experimental outcomes. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration—for the certification of this compound standards.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the direct quantification of organic molecules, offering traceability to the International System of Units (SI).[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3] This allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, without requiring a specific reference standard of the analyte itself.[3][4]

Performance Comparison: qNMR vs. Alternatives

The choice of an analytical technique for the certification of this compound depends on the specific requirements of the analysis, including the need for traceability, impurity profiling, and sample throughput. Below is a summary of the quantitative performance of qNMR compared to HPLC and titration.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Acid-Base Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[3]Comparative method based on separation and detection.Volumetric analysis based on the neutralization reaction of the carboxylic acid.
Accuracy High, provides an absolute purity value traceable to SI units.High, but can be influenced by the response factors of impurities.[3]High for total acid content, but not specific to this compound if other acidic impurities are present.
Precision Excellent, with a relative standard deviation (RSD) typically below 0.1%.Very good, with low RSD.Excellent, with very low RSD for the total acid determination.
Specificity High, capable of distinguishing and quantifying structurally similar impurities if signals are resolved.High, excellent for separating and quantifying impurities.Low, as it measures the total acidic content and is not specific to the target analyte.
Limit of Detection (LOD) In the mg range.In the µg to ng range.Dependent on the concentration of the titrant and the sample weight.
Limit of Quantification (LOQ) In the mg range.In the µg to ng range.[4]Dependent on the concentration of the titrant and the sample weight.
Reference Standard Requires a certified internal standard of a different compound.[3]Typically requires a certified reference standard of this compound.Requires a standardized titrant solution (e.g., NaOH).[5]
Sample Throughput Moderate, with analysis times of less than 30 minutes per sample.[6]High, especially with autosamplers.High, can be automated.
Solvent Consumption Low.High, requires a continuous flow of HPLC-grade solvents.[5]Low.[5]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.

Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance (0.01 mg accuracy)

  • 5 mm NMR tubes

  • Vortex mixer

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial thoroughly to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: 500 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): 8 to 64, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.[1]

  • Temperature: Maintained at a constant temperature (e.g., 298 K).

Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons adjacent to the triple bond) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of this compound using the following equation:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the internal standard

    • analyte: this compound

    • IS: Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

Sample and Standard Preparation:

  • Standard Solutions: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Accurately prepare a solution of the this compound sample in the mobile phase at a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • The purity is determined by the area percent of the main peak relative to the total area of all peaks. For a more accurate quantification, the concentration of this compound in the sample is calculated from the calibration curve.

Acid-Base Titration Protocol

This protocol details the determination of the total acidic content of a this compound sample.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Ethanol (if needed for solubility)

  • Analytical balance

  • Burette, pipette, and Erlenmeyer flasks

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 50 mL of deionized water (or a water/ethanol mixture).

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

Calculation: The purity is calculated based on the amount of NaOH required to neutralize the acid:

Where:

  • V_NaOH: Volume of NaOH solution used (mL)

  • M_NaOH: Molarity of the NaOH solution (mol/L)

  • MW_acid: Molecular weight of this compound (98.10 g/mol )

  • W_sample: Weight of the sample (g)

Visualizing the Workflow

The following diagrams illustrate the logical flow of each analytical method for the certification of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound weigh_is Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate certified_standard Certified this compound calculate->certified_standard

Caption: Workflow for the certification of this compound using qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards filter_sol Filter Solutions prep_standards->filter_sol prep_sample Prepare Sample Solution prep_sample->filter_sol inject_std Inject Standards filter_sol->inject_std inject_sample Inject Sample filter_sol->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve quantify Quantify from Calibration Curve gen_curve->quantify inject_sample->quantify certified_standard Certified this compound quantify->certified_standard

Caption: Workflow for the certification of this compound using HPLC.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Weigh this compound dissolve Dissolve in Water/Ethanol weigh_sample->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized NaOH add_indicator->titrate calculate Calculate Purity (Total Acidity) titrate->calculate certified_standard Certified this compound calculate->certified_standard

Caption: Workflow for the certification of this compound using Titration.

References

Safety Operating Guide

Safe Disposal of 2-Pentynoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Pentynoic acid, tailored for researchers, scientists, and drug development professionals.

This compound (CAS No: 5963-77-9) is a combustible solid that presents several health hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to strict disposal protocols is therefore essential to mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes a dust mask (type N95 or equivalent), chemical safety goggles, and gloves. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection and Segregation:

    • Collect all this compound waste, including contaminated materials such as absorbent pads, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless their compatibility is certain. Incompatible materials can lead to hazardous reactions.[1]

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials, such as oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

While some simple carboxylic acids may be neutralized and disposed of down the drain, this is not recommended for this compound due to its hazardous properties.[4][5] Always consult with your EHS department before considering any disposal method other than professional incineration.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 98.10 g/mol
Melting Point 47-53 °C
Flash Point 96.11 °C (205.0 °F)
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Dust Mask (N95) - Safety Goggles - Chemical-Resistant Gloves start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Sealed Container in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs professional_disposal Professional Disposal: Incineration in a Chemical Incinerator contact_ehs->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Pentynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pentynoic Acid

This document provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable guidance.

Chemical Profile and Hazards

This compound (CAS No: 5963-77-9) is a combustible solid that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[3]
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) (Category 3)May cause respiratory irritation.[1][2][3]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step operational plan is mandatory to ensure a safe laboratory environment.

1. Engineering Controls and Preparation

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Clear Workspace: Maintain a clean and uncluttered workspace. Remove all non-essential items from the handling area.

2. Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn in situations with a splash hazard.[2]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Skin and Body Protection Gloves: Acid-resistant gloves such as nitrile or neoprene.[4] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. Lab Coat: A clean lab coat or a disposable gown should be worn.[5] Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection For operations that may generate dust or aerosols and where ventilation is inadequate, a NIOSH-approved N95 dust mask or a respirator compliant with European Standard EN 149 should be used.[2]Prevents inhalation of the chemical, which can cause respiratory tract irritation.[1][2][3]

Glove Selection and Use:

3. Handling Procedure

  • Donning PPE: Before handling the chemical, properly don all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.

  • Dispensing: Carefully weigh and dispense the solid chemical in a fume hood to avoid creating and inhaling dust.[1]

  • Solution Preparation: If preparing a solution, slowly add the this compound to the solvent.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

4. Post-Handling Procedure

  • Decontamination: Wipe down the work area with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of properly.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of this compound waste in a designated, properly labeled, and sealed container for chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1]

  • Contaminated PPE: Dispose of all single-use contaminated PPE, such as gloves and disposable gowns, in a designated hazardous waste container.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Don Required PPE (Gown, Mask, Goggles, Gloves) prep_1->prep_2 handling_1 Weigh and Dispense in Fume Hood prep_2->handling_1 handling_2 Perform Experiment handling_1->handling_2 post_1 Decontaminate Work Area handling_2->post_1 disp_1 Dispose of Chemical Waste in Labeled Container handling_2->disp_1 post_2 Doff PPE Correctly post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_2 Dispose of Contaminated PPE as Hazardous Waste post_2->disp_2

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.